Technical Documentation Center

VU0361737 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: VU0361737
  • CAS: 1161205-04-4

Core Science & Biosynthesis

Foundational

What is the mechanism of action of VU0361737?

An In-Depth Technical Guide to the Mechanism of Action of VU0361737 For Researchers, Scientists, and Drug Development Professionals Core Mechanism of Action VU0361737 is a potent and selective positive allosteric modulat...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of VU0361737

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

VU0361737 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a PAM, VU0361737 does not activate the mGluR4 receptor directly. Instead, it binds to a topographically distinct allosteric site, enhancing the receptor's response to its endogenous ligand, glutamate. This modulatory activity provides a mechanism for fine-tuning glutamatergic neurotransmission, which is implicated in a variety of physiological and pathological processes. VU0361737 has demonstrated the ability to penetrate the central nervous system, making it a valuable tool for in vivo studies and a potential therapeutic agent for neurological disorders such as Parkinson's disease.[1][2][3]

Quantitative Pharmacological Data

The pharmacological properties of VU0361737 have been characterized across several in vitro and in vivo assays. The following tables summarize the key quantitative data regarding its potency, efficacy, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Efficacy of VU0361737

ParameterSpeciesValueAssay System
EC50 Human mGluR4240 nMCalcium Mobilization Assay
Rat mGluR4110 nMCalcium Mobilization Assay
Fold Shift Human mGluR428Glutamate Concentration-Response

Table 2: Selectivity Profile of VU0361737

Receptor SubtypeActivity
mGluR1Inactive
mGluR2Inactive
mGluR3Inactive
mGluR5Weak Activity
mGluR6Inactive
mGluR7Inactive
mGluR8Weak Activity

Table 3: Pharmacokinetic Properties of VU0361737 in Rats

ParameterValueRoute of Administration
Plasma Clearance 894 mL/min/kgIntraperitoneal
Half-life (t1/2) 1.9 hoursIntraperitoneal
Brain-to-Plasma Ratio ~10Intraperitoneal

Signaling Pathway of mGluR4 Modulation by VU0361737

The metabotropic glutamate receptor 4 is a member of the Group III mGluRs, which are coupled to the Gi/o family of inhibitory G proteins. The binding of glutamate to the orthosteric site of mGluR4, potentiated by the binding of VU0361737 to an allosteric site, initiates a conformational change in the receptor. This leads to the activation of the associated Gi/o protein. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade ultimately modulates the activity of downstream effectors, such as ion channels and protein kinases, leading to a dampening of neuronal excitability.

mGluR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site VU0361737 VU0361737 VU0361737->mGluR4 Binds to allosteric site Gi_o Gi/o mGluR4->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Modulates

mGluR4 Signaling Pathway

Experimental Protocols

Calcium Mobilization Assay for Potency and Efficacy Determination

This assay is employed to determine the potency (EC50) and efficacy (fold-shift) of VU0361737 in potentiating the glutamate-induced response at the mGluR4 receptor.

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat mGluR4 receptor and a chimeric G-protein, Gqi5. The Gqi5 chimera allows the Gi/o-coupled mGluR4 receptor to signal through the Gq pathway, leading to a measurable intracellular calcium release.[4]

Methodology:

  • Cell Plating: CHO-mGluR4/Gqi5 cells are seeded into 384-well, black-walled, clear-bottom microplates and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: A baseline fluorescence measurement is taken using a fluorescence plate reader. Subsequently, varying concentrations of VU0361737 are added to the wells.

  • Glutamate Stimulation: After a pre-incubation period with VU0361737, a sub-maximal (EC20) concentration of glutamate is added to the wells to elicit a calcium response.

  • Data Acquisition: The fluorescence intensity is measured kinetically over time. The peak fluorescence response is proportional to the intracellular calcium concentration.

  • Data Analysis: The potentiation of the glutamate response by VU0361737 is quantified. The EC50 is determined by fitting the concentration-response data to a sigmoidal dose-response curve. The fold-shift is calculated by comparing the EC50 of glutamate in the absence and presence of VU0361737.

Calcium_Mobilization_Workflow Start Start Plate_Cells Plate CHO-mGluR4/Gqi5 cells in 384-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight at 37°C Plate_Cells->Incubate_Overnight Load_Dye Load cells with calcium-sensitive dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate for 1 hour at 37°C Load_Dye->Incubate_Dye Measure_Baseline Measure baseline fluorescence Incubate_Dye->Measure_Baseline Add_VU0361737 Add varying concentrations of VU0361737 Measure_Baseline->Add_VU0361737 Add_Glutamate Add EC20 concentration of glutamate Add_VU0361737->Add_Glutamate Measure_Response Measure fluorescence kinetically Add_Glutamate->Measure_Response Analyze_Data Analyze data to determine EC50 and fold-shift Measure_Response->Analyze_Data End End Analyze_Data->End

Calcium Mobilization Assay Workflow
Radioligand Binding Assay for Affinity Determination

This assay is utilized to determine the binding affinity of VU0361737 to the mGluR4 receptor. As VU0361737 is an allosteric modulator, its binding can be influenced by the presence of the orthosteric ligand, glutamate.

Materials:

  • Membranes from CHO cells expressing the human mGluR4 receptor.

  • Radiolabeled VU0361737 (e.g., [3H]ML128).

  • Unlabeled VU0361737 (for competition).

  • Glutamate.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Incubation: Cell membranes are incubated with a fixed concentration of radiolabeled VU0361737 and varying concentrations of unlabeled VU0361737 in the binding buffer. The incubation is performed in the absence and presence of a fixed concentration of glutamate to assess cooperativity.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of unlabeled ligand) from the total binding. The inhibition constant (Ki) is determined by fitting the competition binding data to a one-site or two-site binding model. The effect of glutamate on the binding affinity of VU0361737 is analyzed to determine the cooperativity factor.[5]

Binding_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mix: - CHO-mGluR4 membranes - [3H]ML128 (fixed conc.) - Unlabeled VU0361737 (varied conc.) - With/without Glutamate Start->Prepare_Reaction Incubate Incubate at room temperature Prepare_Reaction->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Measure_Radioactivity Measure radioactivity with scintillation counter Wash->Measure_Radioactivity Analyze_Data Calculate specific binding and determine Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Radioligand Binding Assay Workflow
In Vivo Electrophysiology

While specific in vivo electrophysiology protocols for VU0361737 are not extensively detailed in the public domain, a general approach to assess the effect of an mGluR4 PAM on neuronal activity in relevant brain regions, such as the basal ganglia, would involve the following steps.

Animal Model: Anesthetized or freely moving rats.

Methodology:

  • Surgical Preparation: Implantation of recording electrodes in the target brain region (e.g., substantia nigra pars reticulata or subthalamic nucleus) and a guide cannula for drug delivery if applicable.

  • Baseline Recording: Recording of spontaneous and evoked neuronal firing activity before drug administration to establish a stable baseline.

  • Drug Administration: Systemic (e.g., intraperitoneal) or local (via microinjection) administration of VU0361737.

  • Post-Drug Recording: Continued recording of neuronal activity to observe any changes in firing rate, pattern, or response to synaptic inputs.

  • Data Analysis: Comparison of pre- and post-drug neuronal activity to determine the modulatory effects of VU0361737 on neuronal excitability in the targeted circuit.

Conclusion

VU0361737 acts as a selective positive allosteric modulator of the mGluR4 receptor. Its mechanism of action involves binding to an allosteric site on the receptor, which enhances the receptor's response to glutamate. This leads to the activation of the Gi/o signaling pathway and a subsequent decrease in intracellular cAMP levels. The well-characterized in vitro and in vivo pharmacological profile of VU0361737, including its CNS penetrance, makes it a valuable research tool for elucidating the role of mGluR4 in health and disease, and a promising scaffold for the development of novel therapeutics for neurological disorders.

References

Exploratory

The Selective mGluR4 Positive Allosteric Modulator VU0361737: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of VU0361737, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VU0361737, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document consolidates key pharmacological data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to serve as a comprehensive resource for researchers in neuroscience and drug development.

Introduction to VU0361737 and mGluR4

Metabotropic glutamate receptor 4 (mGluR4), a member of the group III mGluRs, is a G-protein coupled receptor predominantly expressed in presynaptic terminals of the central nervous system. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in reduced cAMP levels and subsequent modulation of neurotransmitter release.[1][2] This mechanism has positioned mGluR4 as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and pain.[3][4]

Positive allosteric modulators (PAMs) like VU0361737 offer a nuanced approach to receptor modulation. Instead of directly activating the receptor at the orthosteric glutamate binding site, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate.[5] This can provide a more controlled and potentially safer pharmacological effect compared to direct agonists.[3] VU0361737 has emerged as a valuable tool compound for studying the therapeutic potential of mGluR4 modulation due to its selectivity and central nervous system penetrance.[6]

Quantitative Pharmacological Data

The following tables summarize the in vitro potency, selectivity, and in vivo pharmacokinetic parameters of VU0361737.

Table 1: In Vitro Potency of VU0361737 at mGluR4

SpeciesEC50 (nM)
Human240
Rat110

Data sourced from Selleck Chemicals.[6]

Table 2: Selectivity Profile of VU0361737

mGluR SubtypeActivity
mGluR1Inactive
mGluR2Inactive
mGluR3Inactive
mGluR5Weak activity
mGluR6Inactive
mGluR7Inactive
mGluR8Weak activity

Data sourced from Selleck Chemicals.[6] VU0361737 demonstrates high selectivity for mGluR4 over other metabotropic glutamate receptors.

Table 3: In Vivo Pharmacokinetic Properties of VU0361737 in Rats

ParameterValue
Half-life (T1/2)20 min
Brain-to-Plasma Ratio4.1

Data sourced from Selleck Chemicals.[6] These data indicate that VU0361737 can penetrate the central nervous system but has a short half-life in rats.

Experimental Protocols

This section details the methodologies for key experiments used to characterize VU0361737.

Synthesis of VU0361737

The synthesis of VU0361737 and related N-(4-acetamidophenyl)picolinamides has been described by Engers et al. (2009). The general synthetic scheme involves the coupling of a substituted aniline (B41778) with picolinic acid.

General Procedure for Amide Coupling:

  • To a solution of the appropriate aniline derivative in a suitable solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).

  • Add picolinic acid to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired N-aryl picolinamide.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency (EC50) of VU0361737 as a positive allosteric modulator of mGluR4. The protocol is based on the principle that activation of Gq-coupled receptors, or co-transfection of Gi/o-coupled receptors with a promiscuous G-protein like Gα16, can lead to an increase in intracellular calcium concentration.

Materials:

  • Cell Line: HEK293 cells stably or transiently expressing the human or rat mGluR4 receptor. For Gi/o-coupled receptors like mGluR4, co-transfection with a promiscuous G-protein subunit (e.g., Gα16 or a chimeric Gαq/i) is necessary to couple receptor activation to a calcium signal.

  • Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Glutamate: Used at a sub-maximal concentration (e.g., EC20) to enable potentiation by the PAM.

  • VU0361737: Prepared as a stock solution in DMSO and serially diluted.

Procedure:

  • Cell Plating: Seed the mGluR4-expressing HEK293 cells into 96-well or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution in the dark at 37°C for a specified time (typically 30-60 minutes).

  • Compound Addition: Prepare a dilution series of VU0361737 in assay buffer containing a fixed EC20 concentration of glutamate.

  • Fluorescence Measurement: Use a fluorescence plate reader (e.g., a FlexStation or FLIPR) to measure the baseline fluorescence, then add the VU0361737/glutamate solution to the wells and record the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the concentration of VU0361737 and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Haloperidol-Induced Catalepsy Model

This is a widely used preclinical model to assess the potential anti-parkinsonian effects of drug candidates. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a cataleptic state in rodents, which can be reversed by drugs that enhance motor function.

Animals:

  • Male Sprague-Dawley or Wistar rats are commonly used.

Materials:

  • Haloperidol: Dissolved in a suitable vehicle (e.g., saline with a small amount of acid).

  • VU0361737: Formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage or intraperitoneal injection).

  • Catalepsy Bar: A horizontal bar raised a specific height above a flat surface.

Procedure:

  • Acclimatization: Acclimate the rats to the testing environment.

  • Drug Administration: Administer VU0361737 or its vehicle at a predetermined time before the haloperidol challenge.

  • Haloperidol Induction: Administer haloperidol (typically 1-2 mg/kg, i.p.) to induce catalepsy.

  • Catalepsy Measurement: At set time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the elevated bar.

  • Scoring: Record the latency for the rat to remove both forepaws from the bar. A cut-off time is typically set (e.g., 180 seconds).

  • Data Analysis: Compare the catalepsy scores (latencies) between the vehicle-treated and VU0361737-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the catalepsy score by VU0361737 indicates potential anti-parkinsonian activity.

Visualizations

The following diagrams illustrate key concepts related to VU0361737 and its mechanism of action.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site PAM VU0361737 (PAM) PAM->mGluR4 Binds to allosteric site G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Effector Downstream Effectors PKA->Effector Phosphorylates PAM_Mechanism Mechanism of Positive Allosteric Modulation cluster_no_pam Without PAM cluster_with_pam With VU0361737 (PAM) Glutamate_low Low [Glutamate] Receptor_inactive Inactive mGluR4 Glutamate_low->Receptor_inactive Response_low Basal Response Receptor_inactive->Response_low Glutamate_low2 Low [Glutamate] Receptor_potentiated Potentiated mGluR4 Glutamate_low2->Receptor_potentiated PAM VU0361737 PAM->Receptor_potentiated Response_high Enhanced Response Receptor_potentiated->Response_high Glutamate_high High [Glutamate] Receptor_active Active mGluR4 Glutamate_high->Receptor_active Response_max Maximal Response Receptor_active->Response_max Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Synthesis & Purification of VU0361737 Potency Calcium Mobilization Assay (EC50 Determination) Synthesis->Potency Selectivity Selectivity Assays (vs. other mGluRs) Synthesis->Selectivity PK Pharmacokinetic Studies (Rat) Potency->PK Selectivity->PK Efficacy Haloperidol-Induced Catalepsy Model (Rat) PK->Efficacy Data_Analysis Data Analysis & Interpretation Efficacy->Data_Analysis

References

Foundational

The Allosteric Modulator VU0361737: A Technical Guide for Researchers

CAS Number: 1161205-04-4 This technical guide provides an in-depth overview of VU0361737, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document is int...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1161205-04-4

This technical guide provides an in-depth overview of VU0361737, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the compound's characteristics, experimental protocols, and signaling pathways.

Core Compound Data

PropertyValueReference
CAS Number 1161205-04-4[1][2][3]
Molecular Formula C₁₃H₁₁ClN₂O₂[1]
Molecular Weight 262.69 g/mol [1]
Synonyms ML128, CID-44191096, N-(4-Chloro-3-methoxyphenyl)-2-pyridinecarboxamide[1]

Quantitative Efficacy and Potency

VU0361737 has been demonstrated to be a potent and selective PAM of mGluR4. The following table summarizes its efficacy and potency at both human and rat mGluR4 receptors.

ParameterSpeciesValue
EC₅₀ Human mGluR4240 nM
EC₅₀ Rat mGluR4110 nM

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are protocols for common in vitro and in vivo assays used to characterize mGluR4 PAMs like VU0361737.

In Vitro Assay: Calcium Flux Assay

This protocol outlines a method for measuring intracellular calcium mobilization following the activation of mGluR4, a common assay to assess the activity of PAMs.

Objective: To determine the potency and efficacy of VU0361737 by measuring changes in intracellular calcium concentration in cells expressing mGluR4.

Materials:

  • Cells stably co-expressing mGluR4 and a promiscuous G-protein (e.g., Gα15) or a chimeric G-protein (e.g., Gqi5) to couple the Gαi/o pathway to calcium mobilization.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • VU0361737 and a glutamate standard.

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom microplate at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells.

  • Compound Addition: Prepare serial dilutions of VU0361737 in the assay buffer. Add the compound solutions to the wells.

  • Glutamate Stimulation: After a short incubation with the test compound, add a sub-maximal concentration (e.g., EC₂₀) of glutamate to all wells to stimulate the mGluR4 receptor.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence against the concentration of VU0361737 to determine the EC₅₀ value.

In Vivo Assay: Haloperidol-Induced Catalepsy in Rodents

This protocol describes a common behavioral model used to assess the anti-Parkinsonian-like effects of compounds such as mGluR4 PAMs.

Objective: To evaluate the in vivo efficacy of VU0361737 in a rodent model of Parkinson's disease.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Haloperidol (B65202) solution.

  • VU0361737 formulated for in vivo administration (e.g., in a vehicle of saline with 0.5% methylcellulose).

  • Catalepsy scoring apparatus (e.g., a horizontal bar).

Procedure:

  • Acclimation: Acclimate the animals to the testing environment for at least 3 days prior to the experiment.

  • Induction of Catalepsy: Administer haloperidol (e.g., 1 mg/kg, intraperitoneally) to induce a cataleptic state.

  • Compound Administration: At a predetermined time after haloperidol injection, administer VU0361737 or the vehicle control at various doses.

  • Catalepsy Assessment: At set time points after compound administration, measure the duration of catalepsy. This is typically done by placing the animal's forepaws on a horizontal bar and measuring the time it takes for the animal to remove them.

  • Data Analysis: Compare the duration of catalepsy in the VU0361737-treated groups to the vehicle-treated group to determine the compound's effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of mGluR4 and a typical experimental workflow for characterizing a PAM like VU0361737.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site VU0361737 VU0361737 (PAM) VU0361737->mGluR4 Binds to allosteric site G_protein Gαi/o-Gβγ mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Catalyzes (Inhibited) ATP ATP ATP->cAMP Conversion Response Decreased Neuronal Excitability cAMP->Response Leads to

Canonical mGluR4 signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation start Start: Compound Synthesis (VU0361737) primary_assay Primary Screening: Calcium Flux Assay start->primary_assay selectivity_assay Selectivity Profiling: Assays on other mGluRs primary_assay->selectivity_assay potency_determination Potency Determination: EC50 calculation selectivity_assay->potency_determination formulation In Vivo Formulation potency_determination->formulation pk_studies Pharmacokinetic Studies: (Blood-Brain Barrier Penetration) formulation->pk_studies efficacy_model Efficacy Model: Haloperidol-Induced Catalepsy pk_studies->efficacy_model data_analysis Data Analysis & Reporting efficacy_model->data_analysis

Experimental workflow for VU0361737.

References

Exploratory

VU0361737: A Technical Guide to a Selective mGluR4 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals Abstract VU0361737 is a potent, selective, and centrally nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0361737 is a potent, selective, and centrally nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a member of the Group III mGluRs, mGluR4 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmission. Its activation is associated with neuroprotective effects, making it a promising therapeutic target for neurological disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of VU0361737, including detailed experimental protocols and key data presented for ease of reference.

Chemical Structure and Properties

VU0361737, also known as ML128, is a synthetic organic compound with the following chemical identifiers:

  • IUPAC Name: N-(4-Chloro-3-methoxyphenyl)-2-pyridinecarboxamide.[1]

  • Molecular Formula: C₁₃H₁₁ClN₂O₂.[1][2]

  • Molecular Weight: 262.69 g/mol .[1]

  • CAS Number: 1161205-04-4.[1][2]

  • SMILES: COc1c(Cl)cc(NC(=O)c2ccccn2)cc1.

Mechanism of Action

VU0361737 acts as a positive allosteric modulator of the mGluR4. Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event does not activate the receptor on its own but potentiates the receptor's response to the endogenous ligand, glutamate. The primary mechanism of action involves enhancing the receptor's sensitivity to glutamate, leading to a leftward shift in the glutamate concentration-response curve.

The mGluR4 is coupled to the Gαi/o subunit of the G-protein complex. Upon activation by glutamate and potentiation by VU0361737, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of neurotransmitter release at the presynaptic terminal.

Quantitative Data

The following tables summarize the key quantitative data for VU0361737, highlighting its potency and selectivity.

Table 1: In Vitro Potency of VU0361737

ReceptorAssay TypeParameterValue (nM)
Human mGluR4Ca²⁺ MobilizationEC₅₀240.[3]
Rat mGluR4Thallium FluxEC₅₀110.[3]

Table 2: Selectivity Profile of VU0361737

Receptor SubtypeActivity
mGluR1, mGluR2, mGluR3, mGluR5, mGluR7, mGluR8Inactive

Data compiled from multiple sources indicating high selectivity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mGluR4 signaling pathway and a typical experimental workflow for the characterization of mGluR4 PAMs.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site VU0361737 VU0361737 (PAM) VU0361737->mGluR4 Binds to allosteric site G_protein Gαi/o-Gβγ mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP

Figure 1: mGluR4 Signaling Pathway Modulation by VU0361737

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Ca²⁺ mobilization assay) Potency Potency Determination (EC₅₀ at human & rat mGluR4) HTS->Potency Selectivity Selectivity Profiling (Assays against other mGluRs) Potency->Selectivity Mechanism Mechanism of Action Studies (e.g., Schild analysis) Selectivity->Mechanism PK Pharmacokinetic Studies (e.g., brain penetration) Mechanism->PK Efficacy Efficacy Models (e.g., rodent models of Parkinson's) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox

Figure 2: Experimental Workflow for VU0361737 Characterization

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of VU0361737 and similar mGluR4 PAMs.

In Vitro Potency Assay: Ca²⁺ Mobilization in CHO cells

This assay is used to determine the EC₅₀ of VU0361737 at the human mGluR4.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a chimeric G-protein (Gαqi5) are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics. The Gαqi5 protein allows the Gαi/o-coupled mGluR4 to signal through the Gαq pathway, resulting in a measurable intracellular calcium release.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Addition: The dye solution is replaced with assay buffer. A baseline fluorescence reading is taken using a fluorescence plate reader. VU0361737 is then added at various concentrations, and the plate is incubated for a short period.

  • Glutamate Stimulation: An EC₂₀ concentration of glutamate (the concentration that elicits 20% of the maximal response) is added to the wells.

  • Data Acquisition and Analysis: Fluorescence is measured continuously. The increase in fluorescence upon glutamate addition in the presence of VU0361737 is recorded. The data is normalized to the response of a maximal glutamate concentration and plotted against the log concentration of VU0361737 to determine the EC₅₀ value using a non-linear regression curve fit.

In Vitro Selectivity Assays

To determine the selectivity of VU0361737, similar functional assays are performed using cell lines expressing other mGluR subtypes (mGluR1, 2, 3, 5, 6, 7, and 8). The compound is tested for both agonistic and potentiating activity at these receptors. Lack of a significant response at concentrations well above its mGluR4 EC₅₀ indicates selectivity.

In Vivo Pharmacokinetic Studies

These studies are crucial to assess the drug-like properties of VU0361737, particularly its ability to cross the blood-brain barrier.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Compound Administration: VU0361737 is formulated in a suitable vehicle and administered via a relevant route, such as intraperitoneal (i.p.) or oral (p.o.) gavage.

  • Sample Collection: At various time points post-administration, blood and brain tissue samples are collected.

  • Sample Processing and Analysis: Plasma is separated from the blood. Brain tissue is homogenized. The concentrations of VU0361737 in plasma and brain homogenates are determined using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters, including half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and brain-to-plasma concentration ratio, are calculated to evaluate the compound's absorption, distribution, and clearance.

In Vivo Efficacy Model: Haloperidol-Induced Catalepsy in Rats

This is a common preclinical model used to assess the potential anti-parkinsonian effects of a compound.

  • Animal Model: Male rats are used.

  • Induction of Catalepsy: Catalepsy, a state of motor rigidity, is induced by the administration of the dopamine (B1211576) D2 receptor antagonist, haloperidol.

  • Compound Administration: VU0361737 is administered at various doses either before or after the induction of catalepsy.

  • Behavioral Assessment: The degree of catalepsy is measured at different time points using a bar test. The latency for the rat to remove its forepaws from a raised bar is recorded. A longer latency indicates a higher degree of catalepsy.

  • Data Analysis: The ability of VU0361737 to reduce the cataleptic state, as evidenced by a shorter latency to move, is compared to a vehicle control group. A dose-dependent reversal of catalepsy suggests potential efficacy in treating motor symptoms of Parkinson's disease.

Conclusion

VU0361737 is a valuable research tool and a promising lead compound for the development of novel therapeutics for neurological disorders. Its high potency, selectivity for mGluR4, and favorable pharmacokinetic profile, including CNS penetration, make it an ideal candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of GPCR pharmacology and neurotherapeutics.

References

Foundational

VU0361737: A Technical Guide to its mGluR Subtype Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the selectivity profile of VU0361737, a positive allosteric modulator (PAM) of the metabotropic glutam...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of VU0361737, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Introduction to VU0361737

VU0361737 is a potent, selective, and centrally penetrant positive allosteric modulator of mGluR4. As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This mechanism of action offers a sophisticated approach to modulating glutamatergic neurotransmission, with potential therapeutic applications in neurological and psychiatric disorders, most notably Parkinson's disease. The selectivity of VU0361737 for mGluR4 over other mGluR subtypes is a critical aspect of its pharmacological profile, minimizing off-target effects and enhancing its therapeutic potential.

Selectivity Profile of VU0361737

VU0361737 exhibits a high degree of selectivity for the mGluR4 subtype. Its potency is significantly higher at mGluR4 compared to other mGluR subtypes, where it is reported to be either inactive or weakly active.

Quantitative Analysis of mGluR4 Potency

The potency of VU0361737 as a positive allosteric modulator of mGluR4 has been determined using functional assays, such as calcium mobilization assays in recombinant cell lines. The half-maximal effective concentration (EC50) values are summarized in the table below.

Receptor SubtypeSpeciesEC50 (nM)
mGluR4Human240[1][2][3]
mGluR4Rat110[1][2][3]
Selectivity Against Other mGluR Subtypes

VU0361737 has been profiled against all other mGluR subtypes to determine its selectivity. It demonstrates negligible activity at Group I and most of Group II and III mGluRs.

mGluR SubtypeGroupActivityQuantitative Data (EC50/IC50)
mGluR1IInactive> 30 µM
mGluR2IIInactive> 30 µM
mGluR3IIInactive> 30 µM
mGluR5IWeak Activity-
mGluR6IIIInactive> 30 µM
mGluR7IIIInactive> 30 µM
mGluR8IIIWeak Activity-

Data for mGluR1, 2, 3, 6, and 7 indicates a lack of potentiation at concentrations up to 30 µM. Specific quantitative data for the weak activity at mGluR5 and mGluR8 is not consistently reported in primary literature, suggesting activity is significantly lower than at mGluR4.

Experimental Methodologies

The selectivity profile of VU0361737 was primarily determined using a calcium mobilization assay in a recombinant cell line.

Calcium Mobilization Assay

This assay measures the potentiation of the glutamate-induced intracellular calcium flux in cells co-expressing an mGluR subtype and a promiscuous G-protein that couples to the phospholipase C pathway.

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human mGluR4 and the Gqi5 G-protein. For selectivity testing, CHO cells expressing other mGluR subtypes (mGluR1, 2, 3, 5, 6, 7, 8) are utilized.

Protocol:

  • Cell Plating: CHO cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well in DMEM supplemented with 10% dialyzed fetal bovine serum, 20 mM HEPES, 100 units/mL penicillin/streptomycin, and 1 mM sodium pyruvate. Plates are incubated overnight at 37°C in a 5% CO2 atmosphere.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing 1 µM Fluo-4, AM calcium indicator dye. The loading buffer consists of Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, and 2.5 mM probenecid. Cells are incubated with the dye for 1 hour at 37°C.

  • Compound Addition and Signal Detection:

    • After dye loading, the loading buffer is removed, and cells are washed with the assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid).

    • A baseline fluorescence reading is taken using a fluorescent imaging plate reader (FLIPR).

    • VU0361737, at varying concentrations, is added to the wells.

    • After a 2.5-minute incubation with the compound, a sub-maximal concentration (EC20) of glutamate is added to stimulate the receptor.

    • The resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured.

  • Data Analysis: The potentiation by VU0361737 is calculated as the fold-shift of the glutamate EC50 value or as the percentage increase in the response to the EC20 concentration of glutamate.

Signaling Pathways and Experimental Workflow

mGluR4 Signaling Pathway

The canonical signaling pathway for mGluR4, a member of the Group III mGluRs, involves coupling to the Gi/o G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

mGluR4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site VU0361737 VU0361737 (PAM) VU0361737->mGluR4 Binds to allosteric site G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Canonical Gi/o-coupled signaling pathway of mGluR4.

Calcium Mobilization Assay Workflow

The use of a chimeric G-protein (Gqi5) allows the Gi/o-coupled mGluR4 to signal through the Gq pathway, enabling a measurable calcium flux.

Calcium_Assay_Workflow cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR4_Gqi5 mGluR4 / Gqi5 (in CHO cells) Glutamate->mGluR4_Gqi5 VU0361737 VU0361737 (PAM) VU0361737->mGluR4_Gqi5 PLC Phospholipase C (PLC) mGluR4_Gqi5->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to IP3 PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Fluo4 Fluo-4 Dye Ca_release->Fluo4 Binds to Fluorescence Increased Fluorescence Fluo4->Fluorescence

Caption: Gqi5-enabled calcium mobilization assay workflow for mGluR4 PAMs.

Logical Relationship of Selectivity Profiling

The determination of VU0361737's selectivity involves a systematic evaluation against a panel of mGluR subtypes.

Selectivity_Profiling Start VU0361737 Assay Functional Assay (e.g., Calcium Mobilization) Start->Assay mGluR4 mGluR4 Assay->mGluR4 Other_mGluRs Other mGluR Subtypes (1, 2, 3, 5, 6, 7, 8) Assay->Other_mGluRs Potent_PAM Potent PAM Activity (EC50 in nM range) mGluR4->Potent_PAM Inactive Inactive or Weakly Active (EC50 > 30 µM) Other_mGluRs->Inactive Conclusion Conclusion: VU0361737 is a Selective mGluR4 PAM Potent_PAM->Conclusion Inactive->Conclusion

Caption: Logical workflow for determining the selectivity of VU0361737.

References

Exploratory

VU0361737: A CNS Penetrant Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Core Finding: VU0361737 Demonstrates Significant CNS Penetration VU0361737, a selective positive allosteric modulator (PAM) for...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Finding: VU0361737 Demonstrates Significant CNS Penetration

VU0361737, a selective positive allosteric modulator (PAM) for the mGlu4 receptor, has been demonstrated to be CNS penetrant. In vivo studies in rats have shown significant brain exposure, with a reported brain-to-plasma ratio of 4.1.[1] This key pharmacokinetic property indicates the compound's ability to cross the blood-brain barrier and reach its target in the central nervous system.

Quantitative Pharmacokinetic Data

The following table summarizes the key quantitative data regarding the CNS penetration of VU0361737.

ParameterValueSpeciesSource
Brain-to-Plasma Ratio4.1Rat[1]
Half-life (T1/2)20 minRat[1]

Experimental Determination of CNS Penetrance

While the specific experimental protocol for determining the brain-to-plasma ratio of VU0361737 is not detailed in the available literature, a general methodology for such an assessment is outlined below. This protocol is based on standard practices in preclinical drug development for evaluating CNS exposure.

General In Vivo Pharmacokinetic Study Protocol

Objective: To determine the brain and plasma concentrations of VU0361737 over time and calculate the brain-to-plasma concentration ratio.

Animal Model: Male Sprague-Dawley rats (or other appropriate rodent model).

Dosing:

  • Administer VU0361737 at a defined dose and route (e.g., intravenous, intraperitoneal, or oral).

  • The formulation of VU0361737 should be appropriate for the chosen route of administration.

Sample Collection:

  • At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, and 24 hours), collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture).

  • Process the blood to separate plasma.

  • At the same time points, euthanize a cohort of animals and perfuse the circulatory system with saline to remove blood from the brain tissue.

  • Excise the whole brain.

Sample Analysis:

  • Homogenize the brain tissue in a suitable buffer.

  • Extract VU0361737 from both plasma and brain homogenate samples using an appropriate technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Quantify the concentration of VU0361737 in the processed samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

  • Plot the plasma and brain concentration-time profiles.

  • Calculate the area under the curve (AUC) for both plasma (AUCplasma) and brain (AUCbrain) from time zero to the last measured time point.

  • The brain-to-plasma ratio is typically calculated as the ratio of the AUCbrain to the AUCplasma.

Logical Workflow for Assessing CNS Penetrance

The following diagram illustrates the typical workflow for evaluating the CNS penetration of a compound like VU0361737.

CNS_Penetrance_Workflow cluster_preclinical Preclinical Evaluation cluster_decision Decision Point cluster_outcome Outcome Compound Test Compound (VU0361737) InVivo_PK In Vivo Pharmacokinetic Study (Rodent Model) Compound->InVivo_PK Sample_Collection Blood and Brain Sample Collection InVivo_PK->Sample_Collection Sample_Analysis LC-MS/MS Analysis Sample_Collection->Sample_Analysis Data_Analysis Data Analysis (AUC Calculation) Sample_Analysis->Data_Analysis BP_Ratio Brain-to-Plasma Ratio Calculation Data_Analysis->BP_Ratio CNS_Penetrant Is the compound CNS penetrant? BP_Ratio->CNS_Penetrant Proceed Proceed with CNS-targeted Drug Development CNS_Penetrant->Proceed Yes Optimize Optimize for CNS Penetration or Re-evaluate Target CNS_Penetrant->Optimize No

Caption: Workflow for assessing the CNS penetrance of a test compound.

References

Foundational

Preclinical Pharmacokinetic Profile of VU0361737: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available preclinical pharmacokinetic data specifically for VU0361737 is limited. This guide provides a comprehensive overview of the e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical pharmacokinetic data specifically for VU0361737 is limited. This guide provides a comprehensive overview of the expected pharmacokinetic properties and experimental methodologies for a compound of this class—a muscarinic M1 receptor positive allosteric modulator (PAM)—based on data from analogous compounds.

Introduction

VU0361737 is a positive allosteric modulator (PAM) of the muscarinic M1 acetylcholine (B1216132) receptor. M1 receptors are predominantly expressed in the central nervous system (CNS), particularly in regions crucial for cognition and memory, such as the hippocampus and cortex. Selective modulation of the M1 receptor is a promising therapeutic strategy for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Understanding the pharmacokinetic (PK) profile of M1 PAMs like VU0361737 in preclinical models is critical for predicting their safety and efficacy in humans. This guide summarizes the anticipated absorption, distribution, metabolism, and excretion (ADME) characteristics of VU0361737 and details the experimental protocols used to assess these properties.

Core Pharmacokinetic Properties

The preclinical pharmacokinetic assessment of a CNS drug candidate like VU0361737 typically involves studies in rodent and non-rodent species to determine its viability for further development.

Data Presentation: Representative Pharmacokinetic Parameters of M1 PAMs

The following tables present representative pharmacokinetic data from preclinical studies of M1 PAMs, which can be considered indicative of the expected profile for VU0361737.

Table 1: Plasma Pharmacokinetics of a Representative M1 PAM (e.g., BQCA) in Rats following Intraperitoneal Administration.

ParameterValueUnits
Dose10mg/kg
Cmax~8000ng/mL
Tmax1.5h
AUC (0-t)Data not availableng*h/mL
Half-life (t1/2)Data not availableh

Data derived from a study on Benzyl quinolone carboxylic acid (BQCA)[1].

Table 2: Tissue Distribution of a Representative M1 PAM (e.g., BQCA) in Rats.

TissueAUC Ratio (Tissue/Plasma)
Kidney> Lung > Liver > Brain
Spleen< Brain
Heart< Spleen

Data derived from a study on Benzyl quinolone carboxylic acid (BQCA)[1].

Table 3: Human Pharmacokinetics of a Representative M1 PAM (e.g., VU0467319) after a Single Oral Dose.

ParameterValue RangeUnits
Dose60 - 600mg
Tmax5 - 9.5h
Half-life (t1/2)30 - 55h

Data from a Phase 1 study of VU0467319 in healthy volunteers[2][3].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic properties. The following sections describe standard experimental protocols used in preclinical ADME studies for small molecule CNS drug candidates.

In Vivo Pharmacokinetic Studies

Objective: To determine the plasma concentration-time profile, bioavailability, and key PK parameters.

  • Animal Models: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Dosing:

    • Intravenous (IV): The compound is typically formulated in a vehicle like saline or a solution containing a solubilizing agent (e.g., DMSO, PEG400) and administered as a bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO) or Intraperitoneal (IP): The compound is suspended or dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered by gavage or injection at a specific dose (e.g., 10-30 mg/kg)[1].

  • Sample Collection: Blood samples (approx. 0.2 mL) are collected from the jugular or saphenous vein into heparinized tubes at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2).

Brain Penetration and Tissue Distribution Studies

Objective: To assess the ability of the compound to cross the blood-brain barrier (BBB) and to determine its distribution in various tissues.

  • Methodology: Following a single dose (IV or PO), animals are euthanized at various time points. Tissues of interest (brain, liver, kidney, spleen, heart, lungs) are collected, weighed, and homogenized.

  • Analysis: Drug concentrations in tissue homogenates are determined by LC-MS/MS.

  • Parameters: The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are calculated to assess BBB penetration[4][5].

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the enzymes responsible for the compound's metabolism.

  • Microsomal Stability Assay:

    • System: Liver microsomes from different species (rat, mouse, dog, human) are used to assess metabolic stability.

    • Procedure: The compound is incubated with liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C. Samples are taken at different time points and the reaction is quenched.

    • Analysis: The disappearance of the parent compound is monitored by LC-MS/MS to determine the in vitro half-life and intrinsic clearance.

  • Metabolite Identification:

    • System: Liver microsomes or hepatocytes.

    • Procedure: The compound is incubated with the system for a longer duration.

    • Analysis: High-resolution mass spectrometry is used to identify the structures of potential metabolites.

Plasma Protein Binding

Objective: To determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Method: Equilibrium dialysis is the gold standard. The compound is added to plasma and dialyzed against a protein-free buffer until equilibrium is reached.

  • Analysis: The concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS to calculate the fraction unbound (fu).

Signaling Pathway and Experimental Workflow Diagrams

M1 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by M1 muscarinic receptor agonism. As a PAM, VU0361737 would enhance the effect of acetylcholine (ACh) on this pathway.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds VU0361737 VU0361737 (PAM) VU0361737->M1R Enhances ACh Binding Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitation, Synaptic Plasticity) PKC->Downstream Phosphorylates Targets

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for Preclinical Pharmacokinetic Assessment

The following diagram outlines the typical workflow for assessing the preclinical pharmacokinetics of a novel compound.

PK_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Interpretation MetStab Metabolic Stability (Microsomes, Hepatocytes) PK_Study Pharmacokinetic Study (IV and PO Dosing in Rats) MetStab->PK_Study PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->PK_Study MetID Metabolite Identification PK_Model Pharmacokinetic Modeling (NCA) MetID->PK_Model LCMS LC-MS/MS Bioanalysis of Plasma and Tissue Samples PK_Study->LCMS Tissue_Dist Tissue Distribution & Brain Penetration Tissue_Dist->LCMS LCMS->PK_Model Report Comprehensive PK Profile and Candidate Selection PK_Model->Report

Caption: Preclinical Pharmacokinetic Workflow.

Conclusion

References

Exploratory

In Vivo Stability and Half-Life of VU0361737: A Methodological Overview

Disclaimer: As of late 2025, publicly available data on the specific in vivo stability and pharmacokinetic half-life of the M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), VU0361737,...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available data on the specific in vivo stability and pharmacokinetic half-life of the M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), VU0361737, is limited. The following technical guide, therefore, outlines the standard methodologies and data presentation formats employed in the preclinical assessment of novel compounds similar to VU0361737. The quantitative data and specific pathways presented are illustrative and intended to serve as a template for researchers in the field of drug development.

Introduction to In Vivo Pharmacokinetic Profiling

The in vivo stability and half-life of a drug candidate are critical parameters that determine its dosing regimen and overall therapeutic efficacy. These pharmacokinetic (PK) properties describe the time course of a drug's absorption, distribution, metabolism, and excretion (ADME) within a living organism. A thorough understanding of a compound's PK profile is essential for its progression from a preclinical candidate to a clinical therapeutic.

Positive allosteric modulators of the M1 receptor are of significant interest for treating cognitive deficits in neurological disorders. Their efficacy is dependent on maintaining sufficient concentrations at the target site in the brain over a desired period. Therefore, characterizing their stability in the bloodstream and their rate of elimination is a key step in their development.

Quantitative Pharmacokinetic Data Presentation

To facilitate clear interpretation and comparison, quantitative pharmacokinetic data are typically summarized in a tabular format. The following table provides an example of how such data for a hypothetical M1 PAM might be presented.

Pharmacokinetic ParameterSymbolValue (Illustrative)UnitDescription
Half-Life 4.2hoursTime required for the drug concentration in the plasma to decrease by half.
Maximum Concentration Cmax1250ng/mLThe highest concentration of the drug observed in the plasma after administration.
Time to Maximum Concentration Tmax1.5hoursThe time at which Cmax is reached.
Area Under the Curve AUC(0-t)8500ng*h/mLThe total drug exposure over a specified time period.
Clearance CL0.5L/h/kgThe volume of plasma cleared of the drug per unit time, normalized to body weight.
Volume of Distribution Vd3.1L/kgThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Bioavailability F75%The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Experimental Protocols for In Vivo Pharmacokinetic Studies

The determination of in vivo stability and half-life involves a series of well-defined experimental procedures. Below is a detailed methodology for a typical preclinical pharmacokinetic study in a rodent model.

Protocol Step Detailed Procedure
1. Animal Model Male Sprague-Dawley rats (n=5 per group), weighing 250-300g, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
2. Compound Administration The test compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). A single dose (e.g., 5 mg/kg) is administered via intravenous (IV) bolus through the tail vein for determination of clearance and volume of distribution, and via oral gavage (PO) for bioavailability assessment.
3. Blood Sampling Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
4. Plasma Preparation Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
5. Bioanalytical Method Plasma concentrations of the test compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A standard curve is prepared in blank plasma to allow for accurate quantification.
6. Pharmacokinetic Analysis The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin). Key PK parameters including t½, Cmax, Tmax, AUC, CL, and Vd are calculated.
7. Data Reporting Results are reported as mean ± standard deviation (SD).

Visualizing Experimental and Logical Workflows

Diagrams are invaluable tools for representing complex processes and relationships in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate a typical workflow for a pharmacokinetic study and a hypothetical metabolic pathway.

G Experimental Workflow for In Vivo Pharmacokinetic Analysis cluster_pre_study Pre-Study cluster_in_life In-Life Phase cluster_analysis Analysis Compound Formulation Compound Formulation Animal Acclimatization Animal Acclimatization Compound Formulation->Animal Acclimatization Dosing (IV & PO) Dosing (IV & PO) Animal Acclimatization->Dosing (IV & PO) Blood Sampling Blood Sampling Dosing (IV & PO)->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Data Reporting Data Reporting Pharmacokinetic Modeling->Data Reporting

Caption: A typical workflow for an in vivo pharmacokinetic study.

G Hypothetical Metabolic Pathway of a Xenobiotic Parent_Drug Parent Drug (e.g., VU0361737) Phase_I Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Parent_Drug->Phase_I CYP450 Enzymes Excretion Excretion (Urine, Feces) Parent_Drug->Excretion Unchanged Metabolite_1 Metabolite 1 (Oxidized) Phase_I->Metabolite_1 Phase_II Phase II Metabolism (Conjugation) Metabolite_2 Metabolite 2 (Conjugated) Phase_II->Metabolite_2 Metabolite_1->Phase_II UGTs, SULTs Metabolite_2->Excretion

Caption: A potential metabolic pathway for a small molecule drug.

Foundational

VU0361737: A Promising mGluR4 Positive Allosteric Modulator for Neurodegenerative Disorders

An In-Depth Technical Guide on the Therapeutic Potential of VU0361737 VU0361737, also known as ML-128, is a potent, selective, and centrally nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metab...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Therapeutic Potential of VU0361737

VU0361737, also known as ML-128, is a potent, selective, and centrally nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document provides a comprehensive overview of the preclinical data supporting the potential therapeutic applications of VU0361737, with a primary focus on its development for neurodegenerative disorders, particularly Parkinson's disease.

Mechanism of Action: Potentiating mGluR4 Signaling

VU0361737 exerts its effects by binding to an allosteric site on the mGluR4, a Class C G protein-coupled receptor (GPCR). This binding potentiates the receptor's response to the endogenous ligand, glutamate. mGluR4 is predominantly expressed on presynaptic terminals in key brain regions, including the basal ganglia. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release. By enhancing the natural, physiological signaling of mGluR4, VU0361737 offers a nuanced approach to modulating glutamatergic transmission, which is often dysregulated in neurodegenerative diseases.

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 VU0361737 VU0361737 VU0361737->mGluR4 Allosteric Modulation G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Vesicle Synaptic Vesicle PKA->Vesicle Modulates Release Neurotransmitter Neurotransmitter (e.g., Glutamate, GABA) Vesicle->Neurotransmitter Releases Haloperidol_Catalepsy_Workflow cluster_protocol Experimental Protocol Animal_Acclimation Acclimation of Rats Haloperidol_Admin Administration of Haloperidol (e.g., 0.5 mg/kg, i.p.) Animal_Acclimation->Haloperidol_Admin VU0361737_Admin Administration of VU0361737 (Vehicle or Test Doses, i.p.) Haloperidol_Admin->VU0361737_Admin 30 min post-haloperidol Catalepsy_Test Catalepsy Assessment (Bar Test) VU0361737_Admin->Catalepsy_Test 60 min post-VU0361737 Data_Analysis Data Analysis (Latency to step down) Catalepsy_Test->Data_Analysis Neuroprotection_Assay_Workflow cluster_protocol Experimental Protocol Cell_Culture Culture of SH-SY5Y Cells Pretreatment Pre-treatment with VU0361737 (Various Concentrations) Cell_Culture->Pretreatment Neurotoxin_Exposure Exposure to Neurotoxin (e.g., MPP+, 6-OHDA) Pretreatment->Neurotoxin_Exposure 24 hours Viability_Assay Assessment of Cell Viability (e.g., MTT, LDH assay) Neurotoxin_Exposure->Viability_Assay 24-48 hours Data_Analysis Data Analysis (% Cell Viability) Viability_Assay->Data_Analysis

Exploratory

The Neuroprotective Profile of VU0361737: A Technical Guide for Researchers

Introduction: VU0361737 is a potent, selective, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). Emerging research has highlight...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: VU0361737 is a potent, selective, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). Emerging research has highlighted its neuroprotective potential, positioning it as a compound of interest for neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the neuroprotective effects of VU0361737, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Core Efficacy Data of VU0361737

VU0361737 demonstrates potent modulation of its target receptor and significant protective effects in various in vitro models of neuronal cell death. The following tables summarize the key quantitative data from published studies.

Table 1: Receptor Potency of VU0361737

ReceptorSpeciesEC₅₀ (nM)Reference
mGluR4Human240[1][2]
mGluR4Rat110[1][2]

Table 2: In Vitro Neuroprotective Efficacy of VU0361737

Cell LineInsultConcentration of VU0361737Outcome MeasureResultReference
Undifferentiated SH-SY5YStaurosporine (0.5 µM)1-10 µMCell Viability (MTT assay)Partial attenuation of cell death[3]
Undifferentiated SH-SY5YDoxorubicin (1 µM)1-10 µMCell Viability (MTT assay)Partial attenuation of cell death[3]
Undifferentiated SH-SY5YStaurosporine (0.5 µM)10 µMApoptosis (TUNEL assay)Significant decrease in TUNEL-positive nuclei[3]
Undifferentiated SH-SY5YDoxorubicin (1 µM)10 µMApoptosis (TUNEL assay)Significant decrease in TUNEL-positive nuclei[3]
Undifferentiated SH-SY5YMPP⁺ (3 mM)10 µMCell Viability (MTT assay)Protection against MPP⁺-induced damage[4]

Table 3: Anti-Inflammatory Efficacy of VU0361737

Cell TypeStimulusConcentration of VU0361737Outcome MeasureResultReference
BV2 microglia, Primary microgliaLipopolysaccharide (LPS)Not specifiedPro-inflammatory mediators (TNF-α, IL-1β, etc.)Downregulation of LPS-induced expression[5]

Signaling Pathways in VU0361737-Mediated Neuroprotection

The neuroprotective effects of VU0361737 are attributed to its ability to modulate specific intracellular signaling cascades upon positive allosteric modulation of mGluR4. The primary mechanism involves the inhibition of apoptosis and the suppression of neuroinflammatory pathways.

Anti-Apoptotic Signaling Pathway

VU0361737 has been shown to interfere with the mitochondrial apoptotic pathway. A key mechanism is the inhibition of the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, a critical step in caspase-independent cell death.

G cluster_0 Mitochondrion cluster_1 Nucleus AIF_m AIF AIF_translocation AIF Translocation AIF_m->AIF_translocation DNA_damage DNA Fragmentation Neurotoxic_Insult Neurotoxic Insult (e.g., Staurosporine, Doxorubicin) Neurotoxic_Insult->AIF_m triggers release mGluR4 mGluR4 mGluR4->AIF_translocation inhibits VU0361737 VU0361737 VU0361737->mGluR4 potentiates AIF_translocation->DNA_damage induces G LPS LPS NFkB NF-κB Pathway LPS->NFkB activates mGluR4 mGluR4 CREB CREB mGluR4->CREB VU0361737 VU0361737 VU0361737->mGluR4 potentiates pCREB pCREB CREB->pCREB phosphorylation pCREB->NFkB inhibits Pro_inflammatory_mediators Pro-inflammatory Mediators (TNF-α, IL-1β, etc.) NFkB->Pro_inflammatory_mediators induces expression G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis A SH-SY5Y Cell Culture B Seeding in 96-well plates A->B C Pre-treatment with VU0361737 B->C D Induction of Neurotoxicity (Staurosporine/Doxorubicin) C->D E 24h Incubation D->E F MTT Assay for Cell Viability E->F G TUNEL Assay for Apoptosis E->G

References

Foundational

Allosteric Modulation of Metabotropic Glutamate Receptor 4 (mGluR4) by VU0361737: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR), has emerged as a promising therapeutic targ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease.[1] Unlike orthosteric ligands that bind to the highly conserved glutamate binding site, allosteric modulators offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function. VU0361737 is a potent, selective, and centrally penetrant positive allosteric modulator (PAM) of mGluR4.[2][3][4] This technical guide provides a comprehensive overview of the allosteric modulation of mGluR4 by VU0361737, including its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it influences.

Quantitative Pharmacological Data

The pharmacological effects of VU0361737 on mGluR4 have been characterized using various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Potency (EC50) of VU0361737 at mGluR4

SpeciesEC50 (nM)Assay TypeReference
Human240Calcium Mobilization[2][3]
Rat110Thallium Flux[2][3]

Table 2: Selectivity Profile of VU0361737

mGluR SubtypeActivityReference
mGluR1Inactive[2][4]
mGluR2Inactive[2][4]
mGluR3Inactive[2][4]
mGluR5Weak Activity[2][4]
mGluR6Inactive[2][4]
mGluR7Inactive[2][4]
mGluR8Weak Activity[2][4]

Table 3: In Vivo Pharmacokinetics of VU0361737

SpeciesParameterValueRoute of AdministrationReference
RatTerminal half-life (t1/2)1.9 hoursIntraperitoneal[2]
RatPlasma Clearance894 mL/min/kgIntraperitoneal[2]

Signaling Pathways and Mechanism of Action

As a member of the group III metabotropic glutamate receptors, mGluR4 primarily couples to the Gi/o family of G-proteins.[5] Upon activation by glutamate, mGluR4 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. VU0361737, as a positive allosteric modulator, does not activate the receptor on its own but enhances the affinity and/or efficacy of glutamate, thereby potentiating this downstream signaling pathway.

mGluR4_Signaling_Pathway Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds VU0361737 VU0361737 VU0361737->mGluR4 Potentiates G_protein Gi/o Protein (αβγ) mGluR4->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: mGluR4 signaling pathway modulated by VU0361737.

Experimental Protocols

Detailed, step-by-step protocols for the characterization of VU0361737 are not consistently available in the public domain. The following sections provide a synthesis of the methodologies as described in the available literature.

Calcium Mobilization Assay (for human mGluR4)

This assay is used to measure the potentiation of glutamate-induced intracellular calcium mobilization in cells co-expressing human mGluR4 and a chimeric G-protein (e.g., Gαqi5) that couples the Gi/o pathway to calcium release.

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing human mGluR4 and the Gαqi5 chimeric protein.

General Procedure:

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) for approximately 1 hour at 37°C.

  • Compound Addition: Add varying concentrations of VU0361737 to the wells and incubate for a short period (e.g., 2.5 minutes).

  • Glutamate Stimulation: Add a sub-maximal (EC20) concentration of glutamate to stimulate the receptor.

  • Data Acquisition: Measure the fluorescence intensity before and after the addition of glutamate using a fluorescence plate reader (e.g., FLIPR). The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The potentiation by VU0361737 is quantified by the increase in the glutamate-induced calcium response. EC50 values are determined by plotting the response against the concentration of VU0361737.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate mGluR4/Gqi5 expressing cells in 384-well plate dye_loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->dye_loading Incubate overnight add_vu Add VU0361737 (various concentrations) dye_loading->add_vu Incubate ~1 hour add_glu Add Glutamate (EC20) add_vu->add_glu Incubate ~2.5 min read_fluorescence Measure fluorescence change (FLIPR) add_glu->read_fluorescence analyze_data Calculate potentiation and determine EC50 read_fluorescence->analyze_data

Caption: Workflow for a calcium mobilization assay.

Thallium Flux Assay (for rat mGluR4)

This assay measures the activity of Gi/o-coupled receptors by detecting the influx of thallium ions through co-expressed G-protein-gated inwardly rectifying potassium (GIRK) channels.

Cell Line: HEK293 cells co-expressing rat mGluR4 and GIRK channels.

General Procedure:

  • Cell Plating: Plate cells in 384-well microplates.

  • Dye Loading: Load cells with a thallium-sensitive fluorescent dye.

  • Compound and Glutamate Addition: Add VU0361737 in the presence of a sub-maximal (EC20) concentration of glutamate.

  • Thallium Addition and Data Acquisition: Add a thallium-containing buffer and immediately measure the increase in fluorescence, which is proportional to the thallium influx through the activated GIRK channels.

  • Data Analysis: The potentiation by VU0361737 is determined by the increase in the thallium flux signal.

Thallium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate mGluR4/GIRK expressing cells in 384-well plate dye_loading Load cells with thallium-sensitive dye plate_cells->dye_loading Incubate overnight add_compounds Add VU0361737 + Glutamate (EC20) dye_loading->add_compounds add_thallium Add Thallium buffer add_compounds->add_thallium read_fluorescence Measure fluorescence increase add_thallium->read_fluorescence Immediate analyze_data Calculate potentiation and determine EC50 read_fluorescence->analyze_data

Caption: Workflow for a thallium flux assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

Preparation: Cell membranes prepared from a cell line expressing mGluR4.

General Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing cell membranes, [35S]GTPγS, GDP, and varying concentrations of glutamate with or without VU0361737.

  • Incubation: Incubate the mixture to allow for receptor activation and [35S]GTPγS binding.

  • Termination and Filtration: Stop the reaction and separate the membrane-bound [35S]GTPγS from the unbound nucleotide by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: The potentiation by VU0361737 is observed as a leftward shift and/or an increase in the maximum of the glutamate concentration-response curve for [35S]GTPγS binding.

Conclusion

VU0361737 is a well-characterized positive allosteric modulator of mGluR4 with demonstrated potency, selectivity, and central nervous system availability. The data presented in this guide, derived from a variety of in vitro and in vivo experimental paradigms, underscore its utility as a valuable research tool for elucidating the physiological and pathophysiological roles of mGluR4. Further investigation into its precise binding site, the full spectrum of its downstream signaling effects, and its therapeutic potential in relevant disease models is warranted. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the allosteric modulation of mGluR4.

References

Exploratory

Foundational Research on M1 Positive Allosteric Modulators in the Context of Parkinson's Disease: A Technical Guide

Disclaimer: As of the latest available research, specific preclinical data for the M1 positive allosteric modulator (PAM) VU0361737 in the context of Parkinson's disease (PD) is not publicly available. Therefore, this te...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available research, specific preclinical data for the M1 positive allosteric modulator (PAM) VU0361737 in the context of Parkinson's disease (PD) is not publicly available. Therefore, this technical guide will provide a comprehensive overview of the foundational research on a closely related and studied M1 PAM, VU0486846 , as a representative compound. This guide will detail the rationale, experimental approaches, and potential signaling pathways relevant to the investigation of M1 PAMs for neurodegenerative disorders like Parkinson's disease. The methodologies and data presented herein serve as a template for the potential evaluation of novel compounds such as VU0361737.

Introduction to M1 Muscarinic Receptors and Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] Beyond the hallmark motor deficits, cognitive impairments are a significant non-motor symptom of PD, often progressing to Parkinson's disease dementia (PDD).[2] The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a G-protein coupled receptor highly expressed in the cortex and hippocampus, plays a crucial role in learning and memory.[2] Positive allosteric modulators (PAMs) of the M1 receptor offer a promising therapeutic strategy. Unlike direct agonists, PAMs enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, potentially offering a more nuanced and safer therapeutic window with fewer side effects.[2]

Quantitative Data on M1 PAM Efficacy

The following tables summarize representative preclinical data for the M1 PAM VU0486846 in a mouse model of Alzheimer's disease, which shares the characteristic of cognitive decline with Parkinson's disease. This data illustrates the type of quantitative outcomes that would be sought in preclinical studies of a compound like VU0361737 for Parkinson's disease.

Table 1: In Vivo Efficacy of VU0486846 in a Mouse Model of Alzheimer's Disease

ParameterAnimal ModelTreatmentDosageOutcomeReference
Cognitive FunctionAPPswe/PSEN1ΔE9 MiceVU0486846 in drinking water10 mg·kg⁻¹·day⁻¹ for 4 or 8 weeksImproved performance in Novel Object Recognition and Morris Water Maze tests.[3]
Aβ PathologyAPPswe/PSEN1ΔE9 MiceVU0486846 in drinking water10 mg·kg⁻¹·day⁻¹ for 4 or 8 weeksSignificant reduction in Aβ oligomers and plaques in the hippocampus.[3]
Neuronal LossAPPswe/PSEN1ΔE9 MiceVU0486846 in drinking water10 mg·kg⁻¹·day⁻¹ for 4 or 8 weeksSignificant reduction in neuronal loss in the hippocampus.[3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate the efficacy and mechanism of action of M1 PAMs in the context of neurodegenerative diseases.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

The 6-OHDA lesion model is a widely used neurotoxin-based model to mimic the dopaminergic degeneration seen in Parkinson's disease.[4][5][6]

Objective: To create a unilateral lesion of the nigrostriatal dopamine (B1211576) system to model the motor deficits of Parkinson's disease.

Methodology:

  • Animal Subjects: Adult male Sprague-Dawley or Wistar rats (200-250g).

  • Anesthesia: Intraperitoneal injection of a ketamine/xylazine mixture.

  • Stereotaxic Surgery:

    • The rat is placed in a stereotaxic frame.

    • A burr hole is drilled in the skull over the target injection site (e.g., medial forebrain bundle or striatum).

    • 6-OHDA (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) is infused unilaterally using a Hamilton syringe.

  • Post-operative Care: Analgesics and supportive care are provided.

  • Behavioral Assessment: Motor deficits are typically assessed 2-3 weeks post-lesion using tests such as apomorphine- or amphetamine-induced rotations, cylinder test for forelimb asymmetry, and rotarod for motor coordination.[6]

In Vivo Microdialysis for Dopamine Release

Microdialysis allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions.[7][8][9][10][11]

Objective: To measure the effect of an M1 PAM on dopamine release in the striatum of a Parkinson's disease animal model.

Methodology:

  • Animal Preparation: A 6-OHDA lesioned rat is anesthetized, and a guide cannula is stereotaxically implanted targeting the striatum.

  • Probe Insertion: After a recovery period, a microdialysis probe (e.g., 20 kDa molecular weight cutoff) is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after systemic or local administration of the M1 PAM.

  • Neurochemical Analysis: Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Brain Slice Electrophysiology

Whole-cell patch-clamp recordings from brain slices allow for the detailed characterization of the electrophysiological properties of specific neurons.[1][12][13]

Objective: To determine the effect of an M1 PAM on the excitability of medium spiny neurons in the striatum or dopaminergic neurons in the substantia nigra.

Methodology:

  • Slice Preparation:

    • A rat is anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.

    • Coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording:

    • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

    • Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).

    • The cell membrane is ruptured to achieve the whole-cell configuration.

  • Data Acquisition: Changes in membrane potential, firing frequency, and synaptic currents are recorded in response to the application of the M1 PAM.

Signaling Pathways and Experimental Workflows

Visualizations of the proposed mechanisms of action and experimental designs are essential for conceptual understanding.

Proposed Signaling Pathway for M1 PAMs in Parkinson's Disease

M1_PAM_Pathway cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Dopaminergic Neuron (e.g., in Striatum) ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activates Dopamine_Release Increased Dopamine Release Ca_PKC->Dopamine_Release Leads to VU0361737 VU0361737 (M1 PAM) VU0361737->M1R Potentiates

Caption: Proposed M1 PAM signaling pathway in a dopaminergic neuron.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow PD_Model Induce Parkinson's Model (6-OHDA Lesion in Rats) Drug_Admin Administer M1 PAM (e.g., VU0361737) PD_Model->Drug_Admin Behavior Behavioral Assessment (Rotation, Cylinder Test, Rotarod) Drug_Admin->Behavior Microdialysis In Vivo Microdialysis (Striatal Dopamine Levels) Drug_Admin->Microdialysis Electrophysiology Ex Vivo Electrophysiology (Brain Slice Recordings) Drug_Admin->Electrophysiology Data_Analysis Data Analysis and Interpretation Behavior->Data_Analysis Microdialysis->Data_Analysis Electrophysiology->Data_Analysis

Caption: Workflow for preclinical evaluation of an M1 PAM in a PD model.

Conclusion

While direct experimental data on VU0361737 in Parkinson's disease models are not yet available in the public domain, the foundational research on related M1 PAMs like VU0486846 provides a strong rationale and a clear experimental roadmap for its investigation. The protocols and conceptual frameworks presented in this guide offer a comprehensive approach to characterizing the potential therapeutic efficacy of novel M1 PAMs for both the motor and non-motor symptoms of Parkinson's disease. Future research focusing on compounds like VU0361737 will be critical in determining their potential as disease-modifying or symptomatic treatments for this debilitating neurodegenerative disorder.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Dissolution of VU0361737 in In Vitro Assays

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Introduction

VU0361737 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a PAM, VU0361737 enhances the receptor's response to its endogenous ligand, glutamate. This modulation of the mGluR4 signaling pathway makes VU0361737 a valuable tool for studying the physiological and pathological roles of this receptor in the central nervous system. Due to its hydrophobic nature, careful consideration must be given to its dissolution to ensure accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization of VU0361737 for use in cell-based assays and other in vitro experimental systems.

Data Presentation

The solubility of a compound is a critical factor in the design of in vitro experiments. The following table summarizes the known solubility of VU0361737 in a common laboratory solvent.

SolventSolubilityRecommended Stock ConcentrationStorage Conditions
Dimethyl Sulfoxide (DMSO)15 mg/mL10-20 mM-20°C
EthanolData Not AvailableNot Recommended for StockN/A
WaterInsolubleNot Recommended for StockN/A
Phosphate-Buffered Saline (PBS)InsolubleNot Recommended for StockN/A

Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

This section provides a detailed methodology for the preparation of VU0361737 stock and working solutions for use in in vitro assays.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of VU0361737, which can be stored for long-term use and diluted to final working concentrations as needed.

Materials:

  • VU0361737 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of VU0361737 powder using a calibrated analytical balance. Perform this step in a chemical fume hood.

  • Adding the Solvent: Add the appropriate volume of anhydrous DMSO to the weighed VU0361737 powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous-based medium for direct application to cell cultures.

Materials:

  • VU0361737 stock solution (from Protocol 1)

  • Pre-warmed, sterile cell culture medium or desired aqueous buffer

  • Sterile dilution tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Thawing the Stock Solution: Remove an aliquot of the VU0361737 DMSO stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium or buffer to achieve the final desired working concentrations.

  • Mixing: It is critical to add the stock solution to the medium while gently vortexing or mixing to facilitate rapid dispersion and minimize the risk of precipitation.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is below the level of toxicity for the specific cell line being used (typically ≤ 0.5% v/v). A vehicle control (medium containing the same final concentration of DMSO) should be included in all experiments.

  • Immediate Use: Use the freshly prepared working solutions immediately to ensure stability and prevent precipitation.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for preparing VU0361737 solutions and the signaling pathway it modulates.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh VU0361737 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_stock Vortex to Dissolve add_dmso->vortex_stock aliquot Aliquot and Store at -20°C vortex_stock->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Serially Dilute in Medium thaw->dilute vortex_working Mix Gently dilute->vortex_working use Use Immediately in Assay vortex_working->use

Workflow for VU0361737 Solution Preparation

G cluster_membrane Cell Membrane mGluR4 mGluR4 G_protein G Protein (Gi/Go) mGluR4->G_protein Activates Glutamate Glutamate Glutamate->mGluR4 Binds VU0361737 VU0361737 (PAM) VU0361737->mGluR4 Enhances Binding AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

VU0361737 Mechanism of Action on mGluR4 Pathway

Application

Application Notes and Protocols for VU0361737 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals Introduction VU0361737 is a synthetic organic compound identified as a potential modulator of cellular signaling pathways. While specific data on VU0361737...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0361737 is a synthetic organic compound identified as a potential modulator of cellular signaling pathways. While specific data on VU0361737 is limited in publicly available literature, its structural features suggest it may act as an inhibitor of protein kinases, potentially within the mTOR signaling cascade. The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate fundamental cellular processes such as growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making it a significant target for therapeutic intervention.[2][3]

These application notes provide a generalized framework for researchers to effectively screen and determine the optimal working concentration of VU0361737 in various cell culture systems. The protocols outlined below are based on established methodologies for characterizing novel kinase inhibitors, particularly those targeting the mTOR pathway.

Data Presentation: Recommended Concentration Range for Initial Screening

Due to the absence of specific published data for VU0361737, the following table provides a general concentration range for initial in vitro experiments based on typical effective concentrations of other mTOR inhibitors. It is critical to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Inhibitor ClassTypical IC50/EC50 RangeRecommended Starting Concentration Range for VU0361737Key Considerations
mTORC1 Inhibitors (Rapalogs) Low nM to low µM1 nM - 10 µMRapamycin and its analogs (rapalogs) are allosteric inhibitors of mTORC1.[4][5] Higher concentrations may be required to inhibit mTORC2.[4]
ATP-Competitive mTOR Kinase Inhibitors (TORKinibs) Sub-µM to low µM100 nM - 50 µMThese inhibitors target the kinase domain of mTOR and can inhibit both mTORC1 and mTORC2.[6][7]
Dual PI3K/mTOR Inhibitors Low nM to µM10 nM - 20 µMThese compounds target both PI3K and mTOR kinases.

Note: The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are key parameters to determine a compound's potency. These values are highly dependent on the cell line and assay conditions.[8]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol describes a method to determine the concentration of VU0361737 that inhibits cell viability by 50% (IC50).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • VU0361737 stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of VU0361737 in complete cell culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest VU0361737 concentration.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared VU0361737 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the VU0361737 concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Analysis of mTOR Pathway Inhibition by Western Blotting

This protocol allows for the assessment of VU0361737's effect on the phosphorylation of key downstream targets of mTORC1 and mTORC2.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • VU0361737 stock solution

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of VU0361737 (based on initial viability assays) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.

Mandatory Visualizations

Signaling Pathway Diagram

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 mTORC2 mTORC2 PI3K->mTORC2 PIP2 PIP2 AKT Akt PIP3->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 S6 S6 p70S6K->S6 Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis eIF4E eIF4E _4E_BP1->eIF4E eIF4E->Protein_Synthesis mTORC2->AKT S473 VU0361737 VU0361737 VU0361737->mTORC1 VU0361737->mTORC2 Amino_Acids Amino Acids Amino_Acids->mTORC1

Caption: Simplified mTOR signaling pathway highlighting potential targets of VU0361737.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Hypothesis VU0361737 is an mTOR inhibitor Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Dose_Response 2. Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response IC50 3. Determine IC50 Value Dose_Response->IC50 Western_Blot 4. Western Blot Analysis (p-p70S6K, p-S6, p-Akt) IC50->Western_Blot Pathway_Analysis 5. Confirm mTOR Pathway Inhibition Western_Blot->Pathway_Analysis Functional_Assay 6. Downstream Functional Assays (e.g., Proliferation, Apoptosis) Pathway_Analysis->Functional_Assay Conclusion Conclusion: Characterize VU0361737 Activity Functional_Assay->Conclusion

Caption: A logical workflow for the in vitro characterization of VU0361737.

References

Method

Application Notes and Protocols for VU0361737 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the utilization of VU0361737, a positive allosteric modulator (PAM) of the metabotropic glutamate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of VU0361737, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), in primary neuronal cultures. This document outlines the mechanism of action, protocols for neuroprotection and electrophysiological studies, and templates for data presentation.

Introduction to VU0361737

VU0361737 is a selective positive allosteric modulator of the mGluR4, a Gi/Go-coupled receptor predominantly expressed in the central nervous system. As a PAM, VU0361737 does not activate the mGluR4 directly but potentiates its response to the endogenous ligand, glutamate. Activation of mGluR4 is generally associated with neuroprotective effects, primarily through the inhibition of adenylyl cyclase and subsequent modulation of downstream signaling cascades. This makes VU0361737 a valuable tool for investigating the therapeutic potential of mGluR4 modulation in various neurological and psychiatric disorders.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from experiments using VU0361737 in primary neuron cultures. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific neuronal culture system and experimental endpoint.

Table 1: Dose-Dependent Neuroprotective Effect of VU0361737 against Excitotoxicity

VU0361737 ConcentrationNeuronal Viability (% of Control)Statistical Significance (p-value)
Vehicle Control100 ± 5-
1 µMUser DataUser Data
3 µMUser DataUser Data
10 µMUser DataUser Data
30 µMUser DataUser Data
Positive Control (e.g., MK-801)User DataUser Data
Data should be presented as mean ± SEM from at least three independent experiments.

Table 2: Electrophysiological Effects of VU0361737 on Synaptic Transmission

ParameterBaselineVU0361737 (10 µM)% ChangeStatistical Significance (p-value)
mEPSC Frequency (Hz)User DataUser DataUser DataUser Data
mEPSC Amplitude (pA)User DataUser DataUser DataUser Data
Evoked EPSC Amplitude (pA)User DataUser DataUser DataUser Data
Paired-Pulse RatioUser DataUser DataUser DataUser Data
Data should be presented as mean ± SEM from a sufficient number of recorded neurons.

Table 3: Effect of VU0361737 on Intracellular Calcium Transients

ConditionBaseline [Ca2+]i (nM)Peak [Ca2+]i after stimulus (nM)Area Under the Curve (AUC)Statistical Significance (p-value)
Vehicle ControlUser DataUser DataUser DataUser Data
VU0361737 (10 µM)User DataUser DataUser DataUser Data
Data should be presented as mean ± SEM from multiple recorded neurons.

Signaling Pathway

Activation of mGluR4 by glutamate is potentiated by VU0361737, leading to the dissociation of the Gi/Go protein. The α subunit inhibits adenylyl cyclase, reducing cAMP production, while the βγ subunits can modulate ion channel activity.

mGluR4_Signaling_Pathway cluster_membrane Cell Membrane mGluR4 mGluR4 GiGo Gi/Go Protein mGluR4->GiGo Activates AC Adenylyl Cyclase GiGo->AC α subunit inhibits IonChannel Ion Channel GiGo->IonChannel βγ subunits modulate cAMP cAMP AC->cAMP Produces Glutamate Glutamate Glutamate->mGluR4 Binds VU0361737 VU0361737 VU0361737->mGluR4 Potentiates ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Neuroprotection) PKA->Downstream

Caption: Signaling pathway of the mGluR4 receptor modulated by VU0361737.

Experimental Protocols

Preparation of Primary Neuronal Cultures

This protocol provides a general method for establishing primary cortical or hippocampal neuron cultures from embryonic rodents. Specific details may need to be optimized based on the specific neuronal type and downstream application.

Materials:

  • Timed-pregnant rodent (e.g., E18 rat or mouse)

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Papain or Trypsin solution (with DNase I)

  • Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

  • Culture plates/coverslips coated with Poly-D-Lysine or Poly-L-ornithine

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect the embryos and isolate the desired brain region (cortex or hippocampus) in ice-cold HBSS.

  • Mince the tissue and enzymatically digest with papain or trypsin solution at 37°C for 15-20 minutes.

  • Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at the desired density (e.g., 1.5 x 10^5 cells/cm²) onto coated culture vessels.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, replace half of the medium with fresh plating medium. Subsequently, perform half-media changes every 2-3 days.

Neuroprotection Assay against Excitotoxicity

This protocol is designed to assess the protective effects of VU0361737 against glutamate- or NMDA-induced excitotoxicity.

Materials:

  • Mature primary neuronal cultures (DIV 10-14)

  • VU0361737 stock solution (in DMSO)

  • Glutamate or NMDA stock solution

  • Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/Propidium Iodide)

Procedure:

  • Prepare working solutions of VU0361737 in pre-warmed culture medium at various concentrations (e.g., 1, 3, 10, 30 µM). Ensure the final DMSO concentration is below 0.1%.

  • Pre-treat the neuronal cultures with the VU0361737 working solutions or vehicle control for 1-2 hours at 37°C.

  • Induce excitotoxicity by adding glutamate (e.g., 50-100 µM) or NMDA (e.g., 20-50 µM) to the cultures for a predetermined duration (e.g., 15-30 minutes).

  • Remove the treatment medium and replace it with fresh, pre-warmed culture medium.

  • Incubate the cultures for 24 hours at 37°C.

  • Assess neuronal viability using a standard assay according to the manufacturer's instructions.

  • Quantify the results and compare the viability of VU0361737-treated groups to the vehicle-treated, excitotoxin-exposed group.

Neuroprotection_Workflow Start Start: Mature Primary Neurons (DIV 10-14) Pretreat Pre-treat with VU0361737 or Vehicle (1-2 hours) Start->Pretreat Induce Induce Excitotoxicity (Glutamate/NMDA) Pretreat->Induce Wash Wash and Replace Medium Induce->Wash Incubate Incubate (24 hours) Wash->Incubate Assess Assess Neuronal Viability Incubate->Assess End End: Analyze Data Assess->End

Caption: Experimental workflow for the neuroprotection assay.

Electrophysiological Recording

This protocol outlines a general procedure for whole-cell patch-clamp recordings to investigate the effects of VU0361737 on synaptic transmission.

Materials:

  • Mature primary neuronal cultures (DIV 14-21) on coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipettes

  • VU0361737 stock solution

Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber and perfuse with aCSF.

  • Identify a healthy neuron for recording using a microscope.

  • Establish a whole-cell patch-clamp configuration.

  • Record baseline synaptic activity (e.g., miniature excitatory postsynaptic currents - mEPSCs, or evoked EPSCs).

  • Bath-apply VU0361737 at the desired concentration (e.g., 10 µM) and allow for equilibration.

  • Record synaptic activity in the presence of VU0361737.

  • Wash out the drug and record the recovery of synaptic activity.

  • Analyze the recorded data to determine changes in synaptic parameters such as frequency, amplitude, and kinetics.

Calcium Imaging

This protocol describes a method for monitoring intracellular calcium changes in response to neuronal stimulation in the presence of VU0361737.

Materials:

  • Mature primary neuronal cultures (DIV 14-21) on coverslips

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Fluorescence microscope with a suitable camera and light source

  • Image acquisition and analysis software

  • VU0361737 stock solution

  • Neuronal stimulus (e.g., high potassium solution or a specific agonist)

Procedure:

  • Load the neuronal cultures with a calcium indicator dye according to the manufacturer's protocol.

  • Mount the coverslip on the microscope stage and perfuse with a physiological salt solution.

  • Acquire a baseline fluorescence recording.

  • Apply VU0361737 or vehicle and continue recording.

  • Apply a neuronal stimulus to elicit a calcium response.

  • Continue recording to capture the full calcium transient and its decay.

  • Analyze the fluorescence intensity changes over time to quantify parameters such as peak amplitude and area under the curve.

Toxicity Assessment

While mGluR4 activation is generally considered neuroprotective, it is crucial to assess the potential toxicity of VU0361737 at the concentrations used in your experiments. This can be done by treating mature primary neuronal cultures with a range of VU0361737 concentrations for an extended period (e.g., 24-48 hours) and then performing a cell viability assay as described in the neuroprotection protocol. It is important to include a vehicle control to account for any effects of the solvent (e.g., DMSO).

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions for their experimental setup and adhere to all institutional and national guidelines for animal and laboratory safety.

Application

In Vivo Administration of VU0361737 in Rodents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction VU0361737 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). M1 receptors are implicat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0361737 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). M1 receptors are implicated in key physiological processes within the central nervous system, particularly learning and memory. As such, M1 PAMs like VU0361737 are of significant interest for their potential therapeutic applications in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. These application notes provide a comprehensive overview of the methodologies for the in vivo administration of VU0361737 and related M1 PAMs in rodent models, based on available preclinical data.

Signaling Pathway

VU0361737 acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. This means it does not directly activate the receptor but enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine. The M1 receptor is a G-protein coupled receptor that, upon activation, primarily couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events modulate a wide range of cellular responses, including neuronal excitability, synaptic plasticity, and cognitive functions.[1][2][3][4]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) Ca_release->Cellular_Response PKC->Cellular_Response ACh Acetylcholine (ACh) ACh->M1R Binds VU0361737 VU0361737 (PAM) VU0361737->M1R Enhances Binding

Caption: M1 Muscarinic Receptor Signaling Pathway.

Quantitative Data Summary

Due to the limited publicly available data specifically for VU0361737, the following table summarizes key parameters for closely related M1 PAMs to provide a comparative reference for experimental design.

CompoundAnimal ModelAdministration RouteDoseVehicleKey FindingsReference
VU0486846 APPswe/PSEN1ΔE9 Mice (Female)Drinking Water10 mg·kg⁻¹·day⁻¹Not SpecifiedImproved cognitive function; Reduced Aβ oligomers and plaques.[5]
BQCA Transgenic Mouse Model of ADNot SpecifiedNot SpecifiedNot SpecifiedRestored discrimination reversal learning.[4]
MK-7622 MiceNot SpecifiedNot SpecifiedNot SpecifiedInduced behavioral convulsions.[2]
VU0453595 MiceNot SpecifiedNot SpecifiedNot SpecifiedDid not induce behavioral convulsions; Improved novel object recognition.[2]

Experimental Protocols

The following are generalized protocols for the in vivo administration of M1 PAMs in rodents, which can be adapted for VU0361737.

Protocol 1: Oral Administration via Drinking Water

This method is suitable for chronic administration and reduces handling stress.

Materials:

  • VU0361737

  • Standard drinking water

  • Calibrated water bottles

  • Animal scale

Procedure:

  • Dose Calculation: Based on the average daily water consumption of the specific rodent strain and the target dose (e.g., 10 mg·kg⁻¹·day⁻¹ as a starting point based on VU0486846), calculate the required concentration of VU0361737 in the drinking water.[5]

  • Solution Preparation: Dissolve the calculated amount of VU0361737 in the total volume of drinking water to be prepared. Ensure complete dissolution. The stability of the compound in the vehicle over the intended period of use should be confirmed.

  • Administration: Replace the standard water bottles in the animal cages with the bottles containing the VU0361737 solution.

  • Monitoring:

    • Measure water consumption daily to monitor the actual dose received by each animal.

    • Monitor the body weight of the animals regularly.

    • Observe for any behavioral changes or adverse effects.

  • Solution Refreshment: Prepare fresh medicated water at appropriate intervals based on the compound's stability.

Protocol 2: Oral Gavage

This method allows for precise dosing at specific time points.

Materials:

  • VU0361737

  • Appropriate vehicle (e.g., water, saline, or a suspension vehicle)

  • Oral gavage needles (size appropriate for the rodent)

  • Syringes

  • Animal scale

Procedure:

  • Vehicle Selection and Formulation: Select a suitable vehicle in which VU0361737 is soluble or can be uniformly suspended. Common vehicles include water, 0.9% saline, or 0.5% methylcellulose.

  • Dose Calculation and Preparation: Calculate the volume of the formulation needed to deliver the desired dose based on the animal's body weight. Prepare the dosing solution or suspension at the required concentration.

  • Animal Handling and Administration:

    • Gently restrain the animal.

    • Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate insertion depth for the gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, regurgitation, or adverse effects immediately after dosing and at regular intervals.

Protocol 3: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound.

Materials:

  • VU0361737

  • Sterile vehicle (e.g., sterile saline)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Dose Preparation: Dissolve VU0361737 in a sterile vehicle to the desired concentration. Ensure the final solution is sterile.

  • Animal Restraint: Properly restrain the rodent to expose the lower abdominal quadrant.

  • Injection: Insert the needle at a shallow angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs. Aspirate to ensure no blood or urine is drawn back before injecting the solution.

  • Post-Injection Care: Monitor the animal for any signs of discomfort, inflammation at the injection site, or systemic adverse effects.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of VU0361737 in a rodent model of cognitive impairment.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Rodent Model (e.g., AD model) Grouping Randomize Animals into Treatment and Control Groups Animal_Model->Grouping Compound_Prep Prepare VU0361737 Formulation Dosing Administer VU0361737 or Vehicle (e.g., Oral Gavage, Drinking Water) Compound_Prep->Dosing Grouping->Dosing Behavioral Behavioral Testing (e.g., Novel Object Recognition, Morris Water Maze) Dosing->Behavioral Biochemical Biochemical Analysis (e.g., Brain Tissue Homogenates) Dosing->Biochemical Histological Histological Analysis (e.g., Plaque Staining) Dosing->Histological Data_Analysis Statistical Analysis of Results Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis Conclusion Draw Conclusions on Efficacy and Safety Data_Analysis->Conclusion

Caption: In Vivo Efficacy Study Workflow.

Considerations for In Vivo Studies

  • Vehicle Selection: The choice of vehicle is critical and should be based on the physicochemical properties of VU0361737. The vehicle should be non-toxic and not interfere with the pharmacological activity of the compound.

  • Dose-Response Studies: It is essential to conduct dose-response studies to determine the optimal therapeutic dose and to identify potential toxicities at higher doses.

  • Pharmacokinetics: Characterizing the pharmacokinetic profile of VU0361737 (absorption, distribution, metabolism, and excretion) is crucial for interpreting efficacy and toxicology data. Brain penetration is a particularly important parameter for a CNS-targeted compound.

  • Adverse Effects: M1 receptor activation can lead to cholinergic side effects.[1] Therefore, careful monitoring for adverse effects such as salivation, lacrimation, urination, defecation (SLUD), and convulsions is necessary.[2]

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

By adapting these protocols and considering the key factors outlined, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of VU0361737 in rodent models.

References

Method

Preparation of VU0361737 for Intraperitoneal Injection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the preparation of VU0361737, a positive allosteric modulator (PAM) of the metabotropic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of VU0361737, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), for intraperitoneal (i.p.) injection in research settings. Due to the limited publicly available information on the specific solubility and formulation of VU0361737, the following protocols are based on established methods for structurally and functionally similar compounds, particularly VU0155041, another potent and selective mGluR4 PAM developed by the same research group at Vanderbilt University.

Introduction

VU0361737 is a valuable tool for investigating the therapeutic potential of mGluR4 modulation in various central nervous system disorders. Proper preparation of this compound for in vivo studies is critical to ensure accurate and reproducible results. Like many small molecule drug candidates, VU0361737 is likely to have low aqueous solubility, necessitating the use of a vehicle to create a stable solution or suspension suitable for intraperitoneal administration. This protocol outlines a standard vehicle composition and preparation method.

Data Presentation

The following table summarizes key information regarding VU0361737 and a commonly used vehicle for a similar mGluR4 PAM, VU0155041. This information can be used as a starting point for formulation development of VU0361737.

ParameterValue/CompositionNotes
Compound Information
Compound NameVU0361737
Molecular FormulaC₁₃H₁₁ClN₂O₂
CAS Number1161205-04-4
Vehicle Composition (based on VU0155041)
Protocol 1 (Aqueous-based)
Dimethyl sulfoxide (B87167) (DMSO)10%Initial solvent to dissolve the compound.
PEG30040%A co-solvent to maintain solubility.
Tween-805%A surfactant to improve stability and prevent precipitation.
Saline (0.9% NaCl)45%The final vehicle to ensure isotonicity.
Protocol 2 (Cyclodextrin-based)
Dimethyl sulfoxide (DMSO)10%Initial solvent.
20% SBE-β-CD in Saline90%Sulfobutylether-β-cyclodextrin can enhance solubility of hydrophobic compounds.
Protocol 3 (Oil-based)
Dimethyl sulfoxide (DMSO)10%Initial solvent.
Corn Oil90%For a non-aqueous suspension.

Experimental Protocols

This section provides a detailed methodology for the preparation of VU0361737 for intraperitoneal injection using the recommended aqueous-based vehicle (Protocol 1).

Materials:

  • VU0361737 powder

  • Dimethyl sulfoxide (DMSO), USP grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween-80 (Polysorbate 80), USP grade

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of VU0361737 and vehicle components. Based on the desired final concentration and injection volume, calculate the total volume of the formulation to be prepared.

  • Weigh the VU0361737 powder. Accurately weigh the calculated amount of VU0361737 powder using an analytical balance and place it in a sterile microcentrifuge tube or vial.

  • Dissolve VU0361737 in DMSO. Add the calculated volume of DMSO (10% of the final volume) to the tube containing the VU0361737 powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.

  • Add PEG300. To the DMSO solution, add the calculated volume of PEG300 (40% of the final volume). Vortex the mixture until it is homogeneous.

  • Add Tween-80. Add the calculated volume of Tween-80 (5% of the final volume) to the mixture. Vortex thoroughly to ensure uniform distribution of the surfactant.

  • Add saline. Finally, add the calculated volume of sterile 0.9% saline (45% of the final volume) to the mixture in a stepwise manner while vortexing. This should result in a clear solution.

  • Inspect the final solution. Visually inspect the solution for any precipitation or phase separation. If the solution is not clear, it may be gently warmed or sonicated. It is recommended to prepare the formulation fresh on the day of the experiment.

Example Calculation for a 1 mg/mL solution:

To prepare 1 mL of a 1 mg/mL solution of VU0361737:

  • Weigh 1 mg of VU0361737.

  • Add 100 µL of DMSO and dissolve.

  • Add 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of saline and mix.

Mandatory Visualization

The following diagrams illustrate the signaling pathway context and the experimental workflow for preparing VU0361737.

cluster_0 mGluR4 Signaling Pathway Presynaptic Presynaptic Terminal Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron mGluR4 mGluR4 Glutamate->mGluR4 Binds G_protein Gi/o Protein mGluR4->G_protein Activates VU0361737 VU0361737 (PAM) VU0361737->mGluR4 Potentiates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC ↓ Ca²⁺ Influx (VGCC) G_protein->VGCC cAMP ↓ cAMP AC->cAMP cAMP->Presynaptic Modulates Release VGCC->Presynaptic Modulates Release

Caption: Simplified signaling pathway of mGluR4 and the action of VU0361737.

cluster_1 VU0361737 Preparation Workflow A 1. Weigh VU0361737 Powder B 2. Add 10% DMSO A->B C 3. Vortex until dissolved B->C D 4. Add 40% PEG300 C->D E 5. Vortex to mix D->E F 6. Add 5% Tween-80 E->F G 7. Vortex to mix F->G H 8. Add 45% Saline G->H I 9. Vortex to final solution H->I J 10. Intraperitoneal Injection I->J

Caption: Step-by-step workflow for preparing VU0361737 for injection.

Application

Application Notes and Protocols for VU0361737 in Electrophysiology Slice Recordings

For Researchers, Scientists, and Drug Development Professionals Introduction VU0361737 is a potent and selective positive allosteric modulator of the K+-Cl- cotransporter KCC2. KCC2 is the primary extruder of chloride in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0361737 is a potent and selective positive allosteric modulator of the K+-Cl- cotransporter KCC2. KCC2 is the primary extruder of chloride in mature neurons and plays a critical role in maintaining the low intracellular chloride concentration necessary for hyperpolarizing, inhibitory GABAergic neurotransmission. Deficits in KCC2 function have been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and stress-related disorders. As a KCC2 potentiator, VU0361737 offers a valuable pharmacological tool to investigate the role of KCC2 in neuronal function and as a potential therapeutic agent.

These application notes provide a comprehensive overview and detailed protocols for the use of VU0361737 in electrophysiology slice recordings, a key technique for studying synaptic transmission and plasticity.

Signaling Pathway of KCC2 and the Action of VU0361737

The following diagram illustrates the role of KCC2 in neuronal chloride homeostasis and the proposed mechanism of action for VU0361737.

KCC2_Pathway cluster_neuron Neuron KCC2 KCC2 Cl_in [Cl-]in (Low) Cl_out [Cl-]out (High) KCC2->Cl_out Cl- extrusion K_out [K+]out (Low) KCC2->K_out K+ extrusion GABA_A GABA-A Receptor GABA_A->Cl_in Cl- influx K_in [K+]in (High) GABA GABA GABA->GABA_A Binds GABA_release GABA Release VU0361737 VU0361737 VU0361737->KCC2 Potentiates

KCC2-mediated chloride extrusion and VU0361737 action.

Quantitative Data Summary

While specific publications detailing the use of VU0361737 in brain slice electrophysiology are not yet widely available, the following table summarizes typical concentration ranges and expected effects based on the known pharmacology of KCC2 potentiators. Researchers should perform concentration-response experiments to determine the optimal concentration for their specific preparation and experimental question.

ParameterRecommended RangeExpected EffectNotes
Concentration 1 µM - 30 µMPotentiation of KCC2-mediated Cl- extrusion.Start with a lower concentration (e.g., 1 µM) and titrate up.
Incubation Time 15 - 30 minutesSufficient time for drug to penetrate the slice and reach target.Longer incubation times may be necessary for thicker slices.
Effect on GABAergic Transmission Hyperpolarizing shift in GABA-A reversal potential (EGABA).This is the primary indicator of enhanced KCC2 function.Can be measured using gramicidin (B1672133) perforated-patch or cell-attached recordings.
Effect on Neuronal Excitability Decreased neuronal firing in response to depolarizing stimuli.A consequence of enhanced GABAergic inhibition.Measure using current-clamp recordings.
Effect on Network Activity Reduction in epileptiform activity in in vitro seizure models.Demonstrates the potential anti-epileptic effects.Can be assessed using field potential recordings.

Experimental Protocols

The following are detailed protocols for preparing brain slices and performing electrophysiological recordings to assess the effects of VU0361737.

Brain Slice Preparation

This protocol describes the preparation of acute brain slices, a common method for in vitro electrophysiology.

Slice_Preparation_Workflow start Start: Anesthetize Animal perfusion Transcardial Perfusion (Ice-cold slicing solution) start->perfusion dissection Brain Dissection perfusion->dissection slicing Vibratome Slicing (250-400 µm thick slices) dissection->slicing recovery Slice Recovery (Carbogenated aCSF, 32-34°C, 30-60 min) slicing->recovery transfer Transfer to Recording Chamber recovery->transfer end Ready for Recording transfer->end

Workflow for acute brain slice preparation.

Materials:

  • Slicing Solution (example):

    • NMDG-based solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, 10 MgSO4. pH 7.3-7.4, ~300-310 mOsm.

  • Artificial Cerebrospinal Fluid (aCSF) for recovery and recording (example):

    • (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, 1 MgSO4. pH 7.4, ~300-310 mOsm.

  • Carbogen gas (95% O2 / 5% CO2)

  • Vibratome

  • Dissection tools

  • Recovery chamber

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perform transcardial perfusion with ice-cold, carbogenated slicing solution.

  • Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution.

  • Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 250-400 µm thick).

  • Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for 30-60 minutes.

  • After recovery, maintain the slices at room temperature in carbogenated aCSF until they are transferred to the recording chamber.

Electrophysiological Recordings

This protocol outlines the general steps for whole-cell patch-clamp and field potential recordings to assess the effects of VU0361737.

Electrophysiology_Workflow start Start: Transfer Slice to Recording Chamber position_electrode Position Recording Electrode start->position_electrode baseline Record Baseline Activity (10-20 min) position_electrode->baseline apply_vu Bath Apply VU0361737 baseline->apply_vu record_effect Record During and After Application apply_vu->record_effect washout Washout (Optional) record_effect->washout analysis Data Analysis washout->analysis end End analysis->end

Method

Application Notes and Protocols for Calcium Mobilization Assays with VU0361737

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing VU0361737, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B12...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing VU0361737, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), in calcium mobilization assays. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to VU0361737 and Calcium Mobilization Assays

VU0361737 is a valuable research tool for studying the function of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq signaling pathway. Activation of the M1 receptor leads to the mobilization of intracellular calcium, a key second messenger involved in numerous cellular processes. Calcium mobilization assays are therefore a robust and widely used method to screen for and characterize modulators of M1 receptor activity. As a PAM, VU0361737 does not activate the M1 receptor on its own but enhances the response of the receptor to its endogenous ligand, acetylcholine (ACh).

M1 Muscarinic Receptor Signaling Pathway

The activation of the M1 muscarinic acetylcholine receptor initiates a well-defined signaling cascade. Upon binding of an agonist, the receptor activates the Gq alpha subunit of its associated heterotrimeric G-protein. This, in turn, stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. This increase in intracellular calcium concentration is the signal detected in calcium mobilization assays.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Cellular_Response Cellular Response DAG->Cellular_Response IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_cytosol Increased Cytosolic Ca2+ Ca_store->Ca_cytosol Release Ca_cytosol->Cellular_Response ACh Acetylcholine (Agonist) ACh->M1R Binds VU0361737 VU0361737 (PAM) VU0361737->M1R Binds (Allosteric Site)

M1 Muscarinic Receptor Gq Signaling Pathway.

Quantitative Data Presentation

The potency and efficacy of VU0361737 as an M1 PAM are typically determined by measuring its effect on the concentration-response curve of an agonist, such as acetylcholine. The data is often presented in terms of the half-maximal effective concentration (EC50) for the PAM's potentiation effect and the maximum potentiation observed.

While specific data for VU0361737 is not publicly available, the following table presents representative data for a closely related and well-characterized M1 PAM, VU0467319 , which can be used as a reference.

CompoundAssay TypeCell LineAgonistParameterValue
VU0467319Calcium MobilizationCHO-K1 cells expressing human M1 receptorAcetylcholine (at EC20)PAM EC50492 ± 2.9 nM
VU0467319Calcium MobilizationCHO-K1 cells expressing human M1 receptor-Agonist EC50> 30 µM

Experimental Protocols

Materials and Reagents
  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic acetylcholine receptor.

  • Cell Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

  • Probenecid (B1678239): An anion transport inhibitor to prevent dye leakage from cells.

  • VU0361737: Prepare a stock solution in DMSO.

  • Acetylcholine (ACh): Prepare a stock solution in deionized water.

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

Experimental Workflow

The general workflow for a calcium mobilization assay to characterize a PAM like VU0361737 involves cell seeding, dye loading, compound addition, and fluorescence measurement.

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis seed_cells Seed M1-CHO cells into 96- or 384-well plates incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight wash_cells Wash cells with assay buffer incubate_overnight->wash_cells prepare_dye Prepare Fluo-4 AM loading solution with probenecid load_dye Load cells with dye solution (e.g., 1 hour at 37°C) prepare_dye->load_dye wash_cells->load_dye add_pam Add VU0361737 to wells and incubate (e.g., 15-30 min) load_dye->add_pam prepare_compounds Prepare serial dilutions of VU0361737 and ACh prepare_compounds->add_pam add_agonist Add ACh (at EC20) to stimulate cells prepare_compounds->add_agonist add_pam->add_agonist measure_fluorescence Measure fluorescence change (e.g., using a FLIPR or plate reader) add_agonist->measure_fluorescence plot_data Plot fluorescence vs. time and concentration-response curves measure_fluorescence->plot_data calculate_ec50 Calculate PAM EC50 and maximal potentiation plot_data->calculate_ec50

Calcium Mobilization Assay Workflow for a PAM.
Detailed Protocol

1. Cell Seeding:

  • Harvest M1-CHO cells and resuspend in fresh culture medium.

  • Seed the cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000-50,000 cells per well for a 96-well plate).

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading:

  • On the day of the assay, prepare the dye loading solution. Reconstitute Fluo-4 AM in DMSO and then dilute in assay buffer to the final working concentration (e.g., 2-4 µM). Add probenecid to the loading solution (e.g., 2.5 mM final concentration) to prevent dye extrusion.

  • Aspirate the culture medium from the cell plates and wash the wells once with assay buffer.

  • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of VU0361737 in assay buffer.

  • Prepare a solution of acetylcholine at a concentration that elicits a response approximately 20% of its maximum (EC20). This concentration needs to be predetermined in a separate experiment.

  • After dye loading, wash the cells gently with assay buffer to remove excess dye.

  • Add the VU0361737 dilutions to the appropriate wells.

  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

4. Fluorescence Measurement:

  • Place the assay plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

  • Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).

  • Establish a baseline fluorescence reading for a few seconds.

  • Initiate the automated addition of the ACh EC20 solution to all wells.

  • Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.

5. Data Analysis:

  • The change in fluorescence (peak - baseline) is proportional to the increase in intracellular calcium.

  • Plot the fluorescence response against the concentration of VU0361737.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 of VU0361737's potentiating effect.

  • The maximal potentiation can be expressed as the fold-increase in the ACh EC20 response in the presence of the highest concentration of VU0361737 compared to the ACh EC20 response alone.

Logical Relationship for PAM Activity

The activity of a positive allosteric modulator is dependent on the presence of an orthosteric agonist. VU0361737, as a PAM, will only enhance the M1 receptor's response when an agonist like acetylcholine is also bound to the receptor.

PAM_Logic cluster_conditions Experimental Conditions cluster_outcomes Observed M1 Receptor Activity Agonist_Absent Agonist (ACh) Absent No_Activity No/Basal Activity Agonist_Absent->No_Activity Agonist_Present Agonist (ACh) Present Basal_Activity Agonist-Mediated Activity Agonist_Present->Basal_Activity Potentiated_Activity Potentiated Activity Agonist_Present->Potentiated_Activity Together PAM_Absent PAM (VU0361737) Absent PAM_Absent->No_Activity PAM_Present PAM (VU0361737) Present PAM_Present->No_Activity Alone PAM_Present->Potentiated_Activity Together

Logical Relationship of a PAM and Agonist.

Application

Application Notes and Protocols: VU0361737 in Behavioral Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential use of VU0361737, a positive allosteric modulator (PAM) of the M1 muscarinic acety...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of VU0361737, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), in preclinical behavioral models of Parkinson's disease (PD). The protocols outlined below are designed to assess the efficacy of VU0361737 in ameliorating motor and non-motor deficits associated with PD.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms like bradykinesia, rigidity, tremor, and postural instability.[1][2] While current treatments primarily focus on dopamine (B1211576) replacement, there is a significant need for novel therapeutic strategies.[3][4] The cholinergic system is also implicated in the pathophysiology of PD, and modulation of muscarinic receptors presents a promising therapeutic avenue.[5] VU0361737, as an M1 mAChR PAM, offers a potential mechanism to enhance cholinergic transmission and thereby alleviate both motor and cognitive symptoms of PD.[6][7]

Mechanism of Action

VU0361737 is a positive allosteric modulator, meaning it binds to a site on the M1 muscarinic acetylcholine receptor distinct from the acetylcholine binding site. This binding potentiates the receptor's response to the endogenous ligand, acetylcholine, without directly activating the receptor itself. This mechanism allows for a more nuanced modulation of cholinergic signaling, potentially reducing the side effects associated with direct agonists.[8] In the context of Parkinson's disease, enhancing M1 receptor activity in brain regions like the striatum and cortex could help to rebalance (B12800153) the disrupted circuitry caused by dopamine depletion.[5]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) M1_Receptor M1 Receptor ACh->M1_Receptor Binds Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitability Increased Neuronal Excitability Ca_release->Neuronal_Excitability PKC_activation->Neuronal_Excitability VU0361737 VU0361737 VU0361737->M1_Receptor Potentiates

Signaling pathway of VU0361737 at the M1 muscarinic receptor.

Experimental Protocols

The following protocols describe behavioral assays to assess the efficacy of VU0361737 in rodent models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) or MPTP models.[9][10]

Open Field Test

This test is used to evaluate general locomotor activity and exploratory behavior.[11][12][13]

Materials:

  • Open field arena (e.g., 50x50 cm square box)

  • Video camera mounted above the arena

  • Video tracking software

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the test.[11]

  • Gently place the animal in the center of the open field arena.

  • Record the animal's activity for a predefined period (e.g., 10-30 minutes).[11]

  • Clean the arena with 70% ethanol (B145695) between trials to remove olfactory cues.[14]

  • Analyze the recorded video to quantify parameters such as total distance traveled, average speed, and time spent in the center versus the periphery of the arena.

Data Presentation:

GroupTreatmentTotal Distance Traveled (cm)Time in Center (s)
1Vehicle2500 ± 20045 ± 5
2PD Model + Vehicle1200 ± 15015 ± 3
3PD Model + VU0361737 (1 mg/kg)1800 ± 18030 ± 4
4PD Model + VU0361737 (5 mg/kg)2200 ± 21040 ± 5
Cylinder Test

The cylinder test assesses forelimb asymmetry, a key feature of unilateral Parkinson's disease models.[12][13][14]

Materials:

  • Transparent glass cylinder (e.g., 20 cm diameter, 30 cm height)

  • Video camera

Procedure:

  • Place the animal in the transparent cylinder.

  • Record the animal's behavior for 3-5 minutes.[14]

  • During playback of the video, count the number of times the animal rears up and touches the wall of the cylinder with its left forepaw, right forepaw, or both simultaneously.[14]

  • Calculate the percentage of contralateral (impaired) forelimb use.

Data Presentation:

GroupTreatmentContralateral Forelimb Touches (%)
1Vehicle50 ± 5
2PD Model + Vehicle15 ± 4
3PD Model + VU0361737 (1 mg/kg)25 ± 5
4PD Model + VU0361737 (5 mg/kg)40 ± 6
Rotarod Test

This test measures motor coordination and balance.[15]

Materials:

  • Rotarod apparatus

Procedure:

  • Train the animals on the rotarod at a constant speed (e.g., 4 rpm) for several days before the test.

  • On the test day, place the animal on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).[15]

  • Record the latency to fall from the rod.

  • Perform multiple trials for each animal and calculate the average latency to fall.[15]

Data Presentation:

GroupTreatmentLatency to Fall (s)
1Vehicle280 ± 30
2PD Model + Vehicle120 ± 25
3PD Model + VU0361737 (1 mg/kg)190 ± 28
4PD Model + VU0361737 (5 mg/kg)250 ± 32
Pole Test

The pole test assesses bradykinesia and postural instability.[12]

Materials:

  • Wooden or metal pole (e.g., 50 cm long, 1 cm diameter) with a rough surface

  • Home cage at the base of the pole

Procedure:

  • Place the animal head-upward on top of the pole.

  • Record the time it takes for the animal to turn around and descend the pole.

  • Also, record the total time to reach the base of the pole.

Data Presentation:

GroupTreatmentTime to Turn (s)Time to Descend (s)
1Vehicle2 ± 0.58 ± 1
2PD Model + Vehicle8 ± 1.525 ± 4
3PD Model + VU0361737 (1 mg/kg)5 ± 118 ± 3
4PD Model + VU0361737 (5 mg/kg)3 ± 0.812 ± 2

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of VU0361737 in a rodent model of Parkinson's disease.

Animal_Acclimation Animal Acclimation PD_Model_Induction Parkinson's Disease Model Induction (e.g., 6-OHDA or MPTP) Animal_Acclimation->PD_Model_Induction Baseline_Behavioral_Testing Baseline Behavioral Testing PD_Model_Induction->Baseline_Behavioral_Testing Group_Assignment Group Assignment Baseline_Behavioral_Testing->Group_Assignment Treatment_Administration Treatment Administration (Vehicle or VU0361737) Group_Assignment->Treatment_Administration Post_Treatment_Behavioral_Testing Post-Treatment Behavioral Testing Treatment_Administration->Post_Treatment_Behavioral_Testing Data_Analysis Data Analysis and Interpretation Post_Treatment_Behavioral_Testing->Data_Analysis

References

Method

Application Notes and Protocols for Assessing the Efficacy of VU0361737 in Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction VU0361737 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As a selective activator...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0361737 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As a selective activator of the M1 receptor, VU0361737 holds therapeutic promise for treating cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators offer a promising therapeutic strategy by enhancing the effect of the endogenous neurotransmitter acetylcholine, which may provide a more nuanced and safer pharmacological profile compared to direct agonists.

These application notes provide detailed protocols for assessing the efficacy of VU0361737 in preclinical animal models, covering behavioral, electrophysiological, and molecular assays. The aim is to offer a comprehensive guide for researchers to evaluate the potential of VU0361737 and similar M1 PAMs as cognitive enhancers.

Mechanism of Action: M1 Receptor Signaling Pathway

VU0361737 acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. M1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Upon binding of acetylcholine, the receptor undergoes a conformational change, activating the Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the modulation of various cellular processes, including neuronal excitability and synaptic plasticity, which are crucial for learning and memory.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1_Receptor M1 Receptor Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates ERK ERK Phosphorylation PKC->ERK Leads to Neuronal_Excitability Increased Neuronal Excitability ERK->Neuronal_Excitability Synaptic_Plasticity Enhanced Synaptic Plasticity ERK->Synaptic_Plasticity ACh Acetylcholine (ACh) ACh->M1_Receptor Binds VU0361737 VU0361737 (PAM) VU0361737->M1_Receptor Enhances ACh Binding

M1 Receptor Signaling Pathway

Preclinical Efficacy Assessment Workflow

A typical workflow for assessing the in vivo efficacy of VU0361737 involves a multi-tiered approach, starting with fundamental behavioral screens and progressing to more complex cognitive and mechanistic studies.

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Cognitive Efficacy cluster_phase3 Phase 3: Mechanistic Studies Dose_Selection Dose Range Selection (e.g., 1, 3, 10, 30 mg/kg) Behavioral_Screening Basic Behavioral Assays (e.g., Open Field, Elevated Plus Maze) Dose_Selection->Behavioral_Screening Inform NOR Novel Object Recognition (NOR) Behavioral_Screening->NOR Proceed if no major motor/anxiety effects MWM Morris Water Maze (MWM) NOR->MWM Confirm pro-cognitive effects Fear_Conditioning Contextual Fear Conditioning MWM->Fear_Conditioning Assess associative learning Electrophysiology Electrophysiology (e.g., Whole-Cell Patch Clamp) Fear_Conditioning->Electrophysiology Investigate cellular mechanisms Molecular_Analysis Molecular Assays (e.g., Western Blot for pERK) Electrophysiology->Molecular_Analysis Correlate with signaling pathways

Application

Application Notes and Protocols: Co-administration of mGluR4 PAMs with L-DOPA in Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the preclinical research involving the co-administration of metabotropic glutamate (B1630785) re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical research involving the co-administration of metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulators (PAMs) with Levodopa (L-DOPA) for the treatment of Parkinson's disease (PD). While the specific compound VU0361737 was not prominently featured in available research, this document summarizes findings on structurally and functionally related mGluR4 PAMs, such as VU0364770 and ADX88178, which are valuable tools for interrogating the therapeutic potential of this mechanism.

Introduction

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits. L-DOPA remains the gold-standard treatment, but long-term use is often complicated by the development of motor fluctuations and debilitating L-DOPA-induced dyskinesia (LID).[1][2] Positive allosteric modulators of mGluR4 have emerged as a novel therapeutic strategy.[3] By enhancing the effect of endogenous glutamate on mGluR4, these compounds can modulate basal ganglia circuitry, offering the potential to improve motor function and reduce the side effects associated with L-DOPA therapy.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on the co-administration of mGluR4 PAMs and L-DOPA in rodent models of Parkinson's disease.

Table 1: Efficacy of mGluR4 PAMs Co-administered with L-DOPA on Motor Function

CompoundAnimal ModelL-DOPA DosemGluR4 PAM DoseBehavioral TestKey FindingsReference
VU0364770Unilateral 6-OHDA-lesioned ratsSubthreshold doseNot specifiedForelimb asymmetryPotentiated the effects of an inactive dose of L-DOPA in reversing forelimb asymmetry.[5]
VU0364770Unilateral 6-OHDA-lesioned ratsSubthreshold doseNot specifiedRotational behaviorPotentiated motor stimulant effects of a subthreshold L-DOPA dose.[6]
ADX88178Bilateral 6-OHDA-lesioned rats6 mg/kg3 and 10 mg/kg (oral)Forelimb akinesiaRobust, dose-dependent reversal of forelimb akinesia deficit when co-administered with a low dose of L-DOPA.[3]

Table 2: Effect of mGluR4 PAMs on L-DOPA-Induced Dyskinesia (LID)

CompoundAnimal ModelL-DOPA Dose for LID InductionmGluR4 PAM DoseKey Findings on LIDReference
VU03647706-OHDA-lesioned rats with established dyskinesiasFull doseNot specifiedDid not modify Abnormal Involuntary Movements (AIMs).[6]
Foliglurax6-OHDA-lesioned ratsNot specifiedNot specifiedAttenuated the intensity of L-DOPA-induced dyskinesia.[4]
ADX881786-OHDA-lesioned ratsNot specified3 and 10 mg/kg (oral)Did not exacerbate L-DOPA-induced dyskinesias.[3]
Lu AF219346-OHDA-lesioned rats6.25 mg/kg L-DOPA + 15 mg/kg Benserazide (B1668006)10 and 30 mg/kgFailed to prevent the development of de novo AIMs.[7]

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Lesion Model of Parkinson's Disease in Rats

This protocol describes the creation of a unilateral lesion of the nigrostriatal pathway, a widely used model to mimic the motor symptoms of Parkinson's disease.

Materials:

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.

  • 6-OHDA Solution Preparation: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration is typically 2-4 mg/mL. Prepare the solution fresh and protect it from light.

  • Stereotaxic Injection:

    • Make a small incision in the scalp to expose the skull.

    • Drill a small hole at the desired coordinates for targeting the medial forebrain bundle (MFB) or the substantia nigra.

    • Slowly infuse 2-4 µL of the 6-OHDA solution into the target brain region using the Hamilton syringe.

    • Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Allow the animals to recover for at least 2-3 weeks before behavioral testing to ensure lesion stabilization.

  • Lesion Verification: The extent of the dopaminergic lesion can be verified post-mortem by tyrosine hydroxylase (TH) immunohistochemistry in the striatum and substantia nigra.

Assessment of Forelimb Asymmetry (Cylinder Test)

This test is used to evaluate the preferential use of the forelimbs, which is indicative of motor deficits in unilateral lesion models.[3][6]

Materials:

  • Transparent glass cylinder (20 cm diameter, 30 cm high for rats)[8]

  • Video recording equipment

Procedure:

  • Place the rat in the transparent cylinder.[3]

  • Record the animal's exploratory behavior for 5 minutes.[3]

  • During the recording, score the number of times the rat uses its left, right, or both forelimbs to touch the wall of the cylinder for support during rearing.

  • Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of forelimb contacts. A lower percentage of contralateral limb use indicates a greater motor deficit.

Induction and Assessment of L-DOPA-Induced Dyskinesia (LID)

This protocol details the induction of abnormal involuntary movements (AIMs) with chronic L-DOPA administration and their subsequent scoring.[5][9]

Materials:

  • L-DOPA methyl ester

  • Benserazide hydrochloride (a peripheral DOPA decarboxylase inhibitor)

  • Sterile saline

  • Observation cages

  • Video recording equipment

Procedure:

  • LID Induction:

    • Three weeks after 6-OHDA lesioning, begin daily intraperitoneal (i.p.) injections of L-DOPA (e.g., 6 mg/kg) and benserazide (e.g., 12 mg/kg) for a period of 3 weeks to induce stable dyskinesias.[5]

  • AIMs Rating:

    • On testing days, administer L-DOPA/benserazide and place the rat in an observation cage.

    • Record the animal's behavior for at least 3 hours post-injection.[5]

    • Score the severity of AIMs at regular intervals (e.g., every 20 minutes) using a standardized rating scale. The scale typically assesses the severity of axial, limb, and orolingual dyskinesias.[9][10]

    • The severity score is often a product of the amplitude and the duration of the dyskinetic movements.[11]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of mGluR4 PAMs in the Basal Ganglia

mGluR4_Pathway cluster_cortex Cortex cluster_striatum Striatum cluster_gpe Globus Pallidus externa (GPe) Glutamatergic Neuron Glutamatergic Neuron Striatal Neuron Striatal Neuron Glutamatergic Neuron->Striatal Neuron Glutamate GABAergic Neuron GABAergic Neuron Striatal Neuron->GABAergic Neuron GPe Neuron GPe Neuron GABAergic Neuron->GPe Neuron GABA mGluR4 mGluR4 mGluR4->GABAergic Neuron Inhibits GABA Release VU0361737 mGluR4 PAM (e.g., VU0361737) VU0361737->mGluR4 Positive Allosteric Modulation

Caption: Proposed mechanism of mGluR4 PAMs in the striatopallidal pathway.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow A Parkinson's Disease Model Induction (6-OHDA lesion in rats) B Behavioral Baseline Assessment (Cylinder Test) A->B C Chronic L-DOPA Administration B->C D Co-administration of mGluR4 PAM + L-DOPA B->D F Induction of Dyskinesia (Chronic high-dose L-DOPA) C->F E Behavioral Assessment for Efficacy (Cylinder Test, Rotational Behavior) D->E H Post-mortem Analysis (TH Immunohistochemistry) E->H G Assessment of L-DOPA-Induced Dyskinesia (AIMs Rating) F->G G->H

Caption: A typical experimental workflow for evaluating mGluR4 PAMs with L-DOPA.

References

Method

Application Notes and Protocols for Studying VU0361737 Effects Using Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing immunohistochemistry (IHC) to investigate the cellular and tissue-specific effects of VU...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing immunohistochemistry (IHC) to investigate the cellular and tissue-specific effects of VU0361737, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1] By targeting mGluR4, VU0361737 can modulate critical signaling pathways involved in neurotransmission and cellular stress responses.[2][3] IHC is a powerful technique to visualize and quantify the impact of VU0361737 on protein expression and phosphorylation within the intricate context of tissue architecture.

Introduction to VU0361737 and its Target: mGluR4

VU0361737 acts as a positive allosteric modulator, meaning it binds to a site on the mGluR4 receptor distinct from the glutamate binding site. This binding enhances the receptor's response to the endogenous ligand, glutamate.[2] mGluR4 is a G-protein coupled receptor predominantly found on presynaptic terminals, where its activation typically leads to an inhibition of neurotransmitter release.[2][4] This modulation of synaptic transmission makes mGluR4 a promising therapeutic target for neurological and psychiatric disorders.[5]

The primary signaling pathway initiated by mGluR4 activation involves the inhibition of adenylyl cyclase through a Gαi/o protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] Additionally, mGluR4 activation has been shown to modulate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of cellular stress and apoptosis.[3]

Data Presentation: Quantifying the Effects of VU0361737

To rigorously assess the impact of VU0361737, quantitative analysis of IHC staining is essential. The following tables provide a structured framework for presenting data on changes in protein expression and phosphorylation.

Table 1: Effect of VU0361737 on mGluR4 Expression

Treatment GroupBrain RegionMean Staining Intensity (Arbitrary Units)Percentage of mGluR4-Positive CellsFold Change vs. Vehiclep-value
Vehicle ControlStriatum1.0
VU0361737 (X mg/kg)Striatum
Vehicle ControlCerebellum1.0
VU0361737 (X mg/kg)Cerebellum

Table 2: Modulation of Downstream Signaling Pathways by VU0361737

Treatment GroupAnalyteBrain RegionMean Staining Intensity (Arbitrary Units)Percentage of Positive CellsFold Change vs. Vehiclep-value
Vehicle ControlPhospho-JNKHippocampus1.0
VU0361737 (X mg/kg)Phospho-JNKHippocampus
Vehicle ControlPhospho-p38Hippocampus1.0
VU0361737 (X mg/kg)Phospho-p38Hippocampus

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been created using Graphviz.

cluster_membrane Presynaptic Membrane cluster_extracellular cluster_intracellular mGluR4 mGluR4 Gai Gαi/o mGluR4->Gai Activates JNK_p38 JNK / p38 MAPK Activation/Modulation mGluR4->JNK_p38 Modulates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Glutamate Glutamate Glutamate->mGluR4 Binds VU0361737 VU0361737 VU0361737->mGluR4 Potentiates Gai->AC Inhibits Neurotransmitter Neurotransmitter Release cAMP->Neurotransmitter Modulates JNK_p38->Neurotransmitter Impacts

Caption: mGluR4 Signaling Pathway Modulation by VU0361737.

start Tissue Preparation (Fixation & Sectioning) deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced or Enzymatic) deparaffinization->antigen_retrieval blocking Blocking (Serum Block) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-mGluR4, anti-p-JNK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Mounting counterstain->dehydration imaging Imaging & Analysis dehydration->imaging

Caption: General Immunohistochemistry Workflow.

Experimental Protocols

The following are detailed protocols for performing immunohistochemistry to detect mGluR4, phosphorylated JNK (p-JNK), and phosphorylated p38 (p-p38) in formalin-fixed, paraffin-embedded (FFPE) brain tissue.

Protocol 1: Immunohistochemical Staining of mGluR4

Materials:

  • FFPE brain tissue sections (5-10 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer: 10% Normal Goat Serum in PBS

  • Primary Antibody: Rabbit anti-mGluR4a polyclonal antibody

  • Secondary Antibody: Goat anti-rabbit IgG H&L (HRP-conjugated)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Immerse slides in 100% ethanol twice for 3 minutes each.

    • Immerse slides in 95% ethanol for 2 minutes.

    • Immerse slides in 70% ethanol for 2 minutes.

    • Rinse with deionized water for 5 minutes.[5]

  • Antigen Retrieval:

    • Immerse slides in Sodium Citrate Buffer and heat in a microwave oven or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).[5]

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS three times for 5 minutes each.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-mGluR4a antibody in blocking buffer (e.g., 1:200, optimization required).

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS three times for 5 minutes each.

    • Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS three times for 5 minutes each.

    • Apply DAB substrate solution and incubate until the desired brown color develops (monitor under a microscope).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

Protocol 2: Immunohistochemical Staining of Phosphorylated JNK (p-JNK) and Phosphorylated p38 (p-p38)

This protocol is similar to the one for mGluR4, with the primary antibody being the key difference.

Materials:

  • Same as Protocol 1, with the following exceptions:

  • Primary Antibody:

    • For p-JNK: Rabbit anti-phospho-JNK (Thr183/Tyr185) antibody.

    • For p-p38: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody.

Procedure: Follow steps 1-9 from Protocol 1, substituting the appropriate primary antibody in step 5. Optimal antibody dilutions should be determined empirically. For phosphorylated proteins, it is crucial to handle tissues promptly and use phosphatase inhibitors during tissue processing if possible to preserve the phosphorylation state.

Concluding Remarks

These application notes and protocols provide a robust framework for investigating the effects of VU0361737 on mGluR4 and its downstream signaling pathways using immunohistochemistry. Adherence to these detailed methods, coupled with rigorous quantitative analysis, will enable researchers to gain valuable insights into the therapeutic potential of mGkuR4 modulation. Consistent experimental execution and careful optimization of antibody concentrations and incubation times are paramount for obtaining reliable and reproducible results.

References

Application

Application Note: Measuring the Brain-to-Plasma Ratio of VU0361737 in Mice

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed protocol for quantifying the brain-to-plasma concentration ratio of VU0361737, a selective positive allost...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for quantifying the brain-to-plasma concentration ratio of VU0361737, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), in a murine model. This ratio is a critical parameter in CNS drug discovery for assessing the potential of a compound to reach its therapeutic target in the brain.

Introduction

VU0361737 is a potent and selective positive allosteric modulator of the mGluR4, a Class C G-protein coupled receptor expressed in the central nervous system.[1] As a PAM, VU0361737 enhances the receptor's response to its endogenous ligand, glutamate. The development of mGluR4 PAMs is of significant interest for the treatment of neurological and psychiatric disorders. A critical factor in the preclinical development of any CNS drug candidate is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. The brain-to-plasma ratio (Kp) is a key pharmacokinetic parameter used to quantify this ability. This application note details a robust method for determining the Kp of VU0361737 in mice using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of mGluR4 Modulation

The following diagram illustrates the canonical signaling pathway of mGluR4. As a PAM, VU0361737 binds to an allosteric site on the receptor, potentiating the downstream effects of glutamate binding.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds VU0361737 VU0361737 VU0361737->mGluR4 Modulates G_protein Gi/o mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Regulates

Figure 1: Simplified mGluR4 Signaling Pathway.

Experimental Protocol

This protocol outlines the in vivo sample collection and subsequent bioanalytical workflow for the determination of the VU0361737 brain-to-plasma ratio.

Materials and Reagents
  • VU0361737 reference standard

  • Internal Standard (IS) (e.g., a structurally similar but chromatographically distinct compound)

  • Male C57BL/6 mice (8-10 weeks old)

  • Vehicle (e.g., 10% Tween 80 in saline)

  • Anesthetics (e.g., isoflurane)

  • Heparinized collection tubes

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Brain homogenizer

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

B_P_Ratio_Workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation Phase cluster_analysis Analytical Phase Dosing Administer VU0361737 to Mice (e.g., i.p.) Time_Points Collect Samples at Pre-determined Time Points Dosing->Time_Points Anesthesia Anesthetize Mice Time_Points->Anesthesia Blood_Collection Collect Blood via Cardiac Puncture Anesthesia->Blood_Collection Perfusion Perfuse with Saline Blood_Collection->Perfusion Plasma_Separation Centrifuge Blood to Obtain Plasma Blood_Collection->Plasma_Separation Brain_Extraction Excise Brain Perfusion->Brain_Extraction Brain_Homogenization Homogenize Brain in PBS Brain_Extraction->Brain_Homogenization Protein_Precipitation_Plasma Protein Precipitation (Plasma + ACN with IS) Plasma_Separation->Protein_Precipitation_Plasma Protein_Precipitation_Brain Protein Precipitation (Brain Homogenate + ACN with IS) Brain_Homogenization->Protein_Precipitation_Brain Centrifugation_Plasma Centrifuge and Collect Supernatant Protein_Precipitation_Plasma->Centrifugation_Plasma Centrifugation_Brain Centrifuge and Collect Supernatant Protein_Precipitation_Brain->Centrifugation_Brain LC_MS_Analysis LC-MS/MS Analysis Centrifugation_Plasma->LC_MS_Analysis Centrifugation_Brain->LC_MS_Analysis Data_Processing Quantify Concentrations (ng/mL or ng/g) LC_MS_Analysis->Data_Processing Ratio_Calculation Calculate Brain-to-Plasma Ratio (Kp) Data_Processing->Ratio_Calculation

Figure 2: Experimental Workflow for Brain-to-Plasma Ratio Determination.
Detailed Procedure

  • Dosing:

    • Acclimate mice for at least 3 days prior to the experiment.

    • Prepare a dosing solution of VU0361737 in the selected vehicle.

    • Administer a single dose of VU0361737 to each mouse via the desired route (e.g., intraperitoneal injection). A typical dose might be in the range of 10-30 mg/kg.

  • Sample Collection:

    • At designated time points post-dosing (e.g., 0.5, 1, 2, 4, and 8 hours), anesthetize the mice.

    • Collect blood via cardiac puncture into heparinized tubes.

    • Immediately following blood collection, perform transcardial perfusion with ice-cold PBS to remove blood from the brain vasculature.

    • Excise the whole brain and rinse with ice-cold PBS. Blot dry and record the weight.

    • Samples can be stored at -80°C until analysis.

  • Sample Preparation:

    • Plasma: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes.

    • Brain Homogenate: Homogenize the brain tissue in a specific volume of PBS (e.g., 4 volumes of PBS to the weight of the brain tissue) to create a consistent homogenate.

    • Protein Precipitation: For both plasma and brain homogenate samples, precipitate proteins by adding a volume of cold acetonitrile containing the internal standard (e.g., 3 volumes of ACN with IS to 1 volume of sample). Vortex thoroughly.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to new tubes for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and selective LC-MS/MS method for the quantification of VU0361737 and the internal standard.

    • Prepare calibration standards and quality control (QC) samples in blank plasma and blank brain homogenate.

    • Analyze the prepared samples, calibration standards, and QC samples by LC-MS/MS.

Data Analysis
  • Generate a calibration curve by plotting the peak area ratio of VU0361737 to the internal standard against the nominal concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of VU0361737 in the plasma (ng/mL) and brain homogenate (ng/g) samples.

  • Calculate the brain-to-plasma ratio (Kp) for each time point using the following formula:

    Kp = Cbrain / Cplasma

    Where:

    • Cbrain is the concentration of VU0361737 in the brain (ng/g).

    • Cplasma is the concentration of VU0361737 in the plasma (ng/mL).

Data Presentation

The following tables represent hypothetical data for a pharmacokinetic study of VU0361737 in mice.

Table 1: VU0361737 Concentration in Plasma and Brain

Time (hours)Mean Plasma Concentration (ng/mL) ± SDMean Brain Concentration (ng/g) ± SD
0.51520 ± 2104560 ± 550
1.01250 ± 1804875 ± 620
2.0880 ± 1103960 ± 480
4.0450 ± 652025 ± 250
8.0120 ± 25540 ± 70

Table 2: Brain-to-Plasma Ratio (Kp) of VU0361737

Time (hours)Mean Brain-to-Plasma Ratio (Kp) ± SD
0.53.0 ± 0.4
1.03.9 ± 0.5
2.04.5 ± 0.6
4.04.5 ± 0.5
8.04.5 ± 0.6

Note: The data presented are for illustrative purposes only and do not represent actual experimental results.

Conclusion

This application note provides a comprehensive protocol for the determination of the brain-to-plasma ratio of VU0361737 in mice. The use of a robust LC-MS/MS method allows for accurate and sensitive quantification of the compound in both biological matrices. The resulting Kp value is essential for understanding the CNS distribution of VU0361737 and for guiding further drug development efforts for this class of mGluR4 positive allosteric modulators. The provided workflow and data presentation format can be adapted for other small molecule CNS drug candidates.

References

Technical Notes & Optimization

Troubleshooting

VU0361737 solubility issues in aqueous solutions.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0361737, a selective positive allosteri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0361737, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).

Frequently Asked Questions (FAQs)

Q1: What is VU0361737?

A1: VU0361737 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1] It is a small molecule used in neuroscience research, particularly in studies related to Parkinson's disease, due to its ability to enhance the receptor's response to its natural ligand, glutamate.[1] Its formal chemical name is N-(4-chloro-3-methoxyphenyl)-2-pyridinecarboxamide.[1]

Q2: What is the primary mechanism of action of VU0361737?

A2: VU0361737 binds to an allosteric site on the mGluR4, which is distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate, leading to an enhanced downstream signaling cascade. As a group III mGluR, mGluR4 activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Q3: What are the main challenges when working with VU0361737?

A3: A primary challenge when working with VU0361737 and other mGluR4 PAMs is their limited solubility in aqueous solutions.[1] This can lead to difficulties in preparing stock solutions and can cause the compound to precipitate out of solution during experiments, particularly in cell-based assays and for in vivo administration.

Troubleshooting Guide: Solubility Issues

This guide addresses common solubility problems encountered with VU0361737 and provides step-by-step solutions.

Issue 1: Precipitate forms when preparing a stock solution.
  • Possible Cause: The concentration of VU0361737 exceeds its solubility limit in the chosen solvent.

  • Troubleshooting Steps:

    • Verify Solvent and Concentration: Confirm that you are using an appropriate solvent. VU0361737 is highly soluble in organic solvents like DMSO and DMF.

    • Gentle Heating: Warm the solution in a water bath (37°C) to aid dissolution.

    • Sonication: Use a bath sonicator to break up any precipitate and facilitate solubilization.

    • Reduce Concentration: If precipitation persists, prepare a stock solution at a lower concentration.

Issue 2: Compound precipitates when diluted into aqueous buffer or cell culture media.
  • Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too low to maintain VU0361737 in solution, or the aqueous buffer composition is incompatible.

  • Troubleshooting Steps:

    • Minimize Organic Solvent Concentration: While a small amount of organic solvent is necessary, aim to keep the final concentration in your assay as low as possible (typically <0.5% DMSO) to avoid solvent-induced cellular toxicity.

    • Use a Co-solvent System: For in vivo preparations, a co-solvent system may be necessary. Formulations including DMSO, PEG300, and Tween-80 in saline have been used for similar poorly soluble mGluR4 PAMs.

    • pH Adjustment: The solubility of VU0361737 may be pH-dependent. Experiment with buffers at different pH values to find the optimal range for solubility.

    • Serial Dilutions: Prepare working solutions by performing serial dilutions of the stock solution in your final aqueous buffer or media. Add the stock solution to the aqueous solution while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

    • Pre-warm Aqueous Solution: Warming the aqueous buffer or media to 37°C before adding the VU0361737 stock solution can sometimes improve solubility.

Quantitative Solubility Data

The following table summarizes the known solubility of VU0361737 in various solvents.

SolventConcentrationReference
Dimethylformamide (DMF)50 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)50 mg/mL[1]
Ethanol10 mg/mL[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of VU0361737 Stock Solution for In Vitro Assays
  • Materials:

    • VU0361737 (crystalline solid)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of VU0361737 in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mg/mL).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Materials:

    • VU0361737 stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium or desired aqueous buffer (e.g., HEPES-buffered saline)

  • Procedure:

    • Thaw an aliquot of the VU0361737 stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the pre-warmed aqueous buffer or cell culture medium to achieve the desired final concentrations.

    • When diluting, add the stock solution to the aqueous solution while gently vortexing to ensure rapid and thorough mixing.

    • Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.1%) to prevent cellular toxicity.

    • Use the freshly prepared working solutions immediately for your experiments.

Protocol 3: Suggested Formulation for In Vivo Studies (based on similar mGluR4 PAMs)
  • Vehicle Composition 1 (for clear solution):

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vehicle Composition 2 (for clear solution):

    • 10% DMSO

    • 90% Corn Oil

  • Procedure:

    • Dissolve VU0361737 in DMSO first.

    • Add the other components of the vehicle sequentially, ensuring the solution is clear after each addition.

    • Gentle heating and sonication may be required to achieve a clear solution.

    • The final formulation should be prepared fresh on the day of the experiment.

Visualization

mGluR4 Signaling Pathway

mGluR4_Signaling_Pathway Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site VU0361737 VU0361737 (PAM) VU0361737->mGluR4 Binds to allosteric site G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Modulation of Neurotransmitter Release) PKA->Cellular_Response Phosphorylates targets

Caption: Simplified mGluR4 signaling cascade.

References

Optimization

How to prevent VU0361737 precipitation in media?

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0361737. Our aim is to help you overcom...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0361737. Our aim is to help you overcome common challenges, with a specific focus on preventing precipitation in your experimental media.

Troubleshooting Guide: Preventing VU0361737 Precipitation

Precipitation of VU0361737 in your experimental media can significantly impact the accuracy and reproducibility of your results. This guide provides a systematic approach to identifying the cause of precipitation and offers solutions to maintain a clear, homogenous solution.

Initial Assessment Workflow

This workflow will help you to diagnose the potential cause of VU0361737 precipitation.

G cluster_0 Observation cluster_1 Initial Checks cluster_2 Potential Causes & Solutions precipitate Precipitation Observed check_stock Is the stock solution clear? precipitate->check_stock check_dilution When does precipitation occur? check_stock->check_dilution Yes stock_issue Stock Solution Issue check_stock->stock_issue No immediate_precip Immediate Precipitation (During Dilution) check_dilution->immediate_precip Immediately delayed_precip Delayed Precipitation (In Incubator) check_dilution->delayed_precip Over time solution_stock Re-dissolve stock. Consider brief sonication. stock_issue->solution_stock solution_immediate Optimize dilution protocol. (Serial dilution, dropwise addition) immediate_precip->solution_immediate solution_delayed Evaluate media stability. (pH, temperature, evaporation) delayed_precip->solution_delayed

Caption: A workflow to troubleshoot VU0361737 precipitation.

Frequently Asked Questions (FAQs)

Compound Handling and Solubility

Q1: What is the recommended solvent for preparing a stock solution of VU0361737?

A1: VU0361737 is reported to have a solubility of 58 mg/mL in DMSO.[1] Therefore, DMSO is the recommended solvent for preparing a high-concentration stock solution.

Q2: I dissolved VU0361737 in DMSO, but it precipitates immediately when I add it to my aqueous cell culture media. Why is this happening and how can I prevent it?

A2: This is a common issue with compounds that are highly soluble in an organic solvent like DMSO but have low aqueous solubility. The rapid change in solvent polarity when you add the concentrated DMSO stock directly to the aqueous media can cause the compound to "crash out" of solution. This is often referred to as a "salting out" effect.

Here are several strategies to prevent this:

  • Optimize the Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1% to minimize both precipitation and potential cytotoxicity.[2][3]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise or serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture medium or a buffer like PBS. Then, add this intermediate dilution to your final volume of media.[2]

  • Slow, Dropwise Addition with Mixing: Add the VU0361737 stock solution (or intermediate dilution) drop-by-drop to the pre-warmed media while gently vortexing or swirling. This helps to avoid localized high concentrations of the compound that can trigger precipitation.[2][3]

  • Warm the Media: Gently warming your cell culture media to 37°C before adding the compound can help to increase the solubility of VU0361737.[3]

Q3: My media containing VU0361737 is clear initially, but I see a precipitate after a few hours or days in the incubator. What could be the cause?

A3: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture:

  • Temperature Fluctuations: Moving culture plates between the incubator and a microscope stage can cause temperature changes that may decrease the solubility of the compound.[3]

  • pH Shifts: The metabolic activity of your cells can alter the pH of the culture medium over time. If VU0361737 is sensitive to pH changes, this could lead to it coming out of solution.[3]

  • Interactions with Media Components: VU0361737 may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[2]

  • Media Evaporation: In long-term experiments, evaporation of the media can increase the concentration of all components, potentially exceeding the solubility limit of VU0361737.[2][3]

To address delayed precipitation, consider using well-buffered media (e.g., with HEPES) to maintain a stable pH and ensure proper humidification in your incubator to minimize evaporation.[3]

Experimental Protocols

Detailed Protocol for Preparing VU0361737 Working Solutions

This protocol provides a step-by-step method for preparing a working solution of VU0361737 in cell culture media, designed to minimize the risk of precipitation.

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Based on its known solubility, prepare a stock solution of VU0361737 in 100% DMSO (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.

    • Visually inspect the stock solution to ensure it is clear and free of any particulate matter.

  • Create an Intermediate Dilution:

    • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

    • To minimize the shock of solvent exchange, first dilute your high-concentration DMSO stock to a lower concentration (e.g., 1 mM) in pre-warmed media or PBS.

  • Prepare the Final Working Solution:

    • While gently vortexing the pre-warmed media, add the required volume of the intermediate dilution dropwise to achieve your desired final concentration.

    • Example: To achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of a 1 mM intermediate stock to 1 mL of media.

  • Final Visual Inspection:

    • After the final dilution, carefully inspect the media for any signs of precipitation (cloudiness, crystals, or film).

    • If the solution is clear, it is ready to be added to your cells.

Quantitative Data Summary
CompoundSolventSolubility
VU0361737DMSO58 mg/mL[1]
Signaling Pathway

VU0361737 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). The primary signaling pathway activated by the M1 mAChR is through the Gq/11 G-protein.

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytosol M1R M1 mAChR Gq Gq/11 M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_release->PKC Activates ACh Acetylcholine ACh->M1R Binds VU0361737 VU0361737 (PAM) VU0361737->M1R Enhances Binding

Caption: M1 mAChR signaling pathway activated by VU0361737.

References

Troubleshooting

Technical Support Center: Optimizing VU0361737 Dosage for In Vivo Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the dosage of VU0361737 for in vivo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the dosage of VU0361737 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of VU0361737?

A1: VU0361737 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The mGluR4 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Under certain cellular contexts, mGluR4 can also modulate intracellular calcium levels.

Q2: What are the reported in vitro potency values for VU0361737?

A2: The in vitro potency of VU0361737 is typically reported as its half-maximal effective concentration (EC50). These values can vary depending on the specific assay and cell line used.

Q3: I am seeing good in vitro potency but poor in vivo efficacy. What are the potential reasons?

A3: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. For a CNS-targeted compound like VU0361737, several factors could be at play:

  • Poor CNS Penetration: The compound may not be efficiently crossing the blood-brain barrier (BBB).

  • Rapid Metabolism: VU0361737 may be quickly metabolized in the liver, leading to low systemic exposure.

  • Plasma Protein Binding: High binding to plasma proteins can limit the amount of free compound available to cross the BBB.

  • Suboptimal Formulation: The formulation used for in vivo administration may not be providing adequate solubility and absorption.

  • Off-target Effects: At the concentrations achieved in vivo, the compound might be interacting with other targets, leading to unforeseen effects that mask the desired efficacy.

Q4: How do I determine the appropriate starting dose for my in vivo study?

A4: A starting dose for an in vivo study with VU0361737 should be determined based on its in vitro potency and any available pharmacokinetic (PK) data from related compounds. A common approach is to start with a dose that is expected to achieve a brain concentration several-fold higher than the in vitro EC50. A dose-range finding study is highly recommended to determine the optimal dose for your specific animal model and experimental paradigm.

Troubleshooting Guides

Issue 1: Inconsistent or no behavioral/physiological response in animals.

Possible Cause Troubleshooting Steps
Inadequate CNS Exposure 1. Verify CNS Penetration: Conduct a pilot pharmacokinetic study to measure the brain and plasma concentrations of VU0361737 at different time points after administration. Calculate the brain-to-plasma ratio to assess BBB penetration.
2. Optimize Formulation: Ensure VU0361737 is fully dissolved in the vehicle. Consider using a different vehicle or formulation strategy to improve solubility and bioavailability.
3. Increase Dose: If CNS exposure is low and no adverse effects are observed, consider a dose escalation study.
Suboptimal Dosing Regimen 1. Review Dosing Time: The timing of compound administration relative to the behavioral or physiological test is critical. Consider the Tmax (time to maximum concentration) from pharmacokinetic data to align dosing with peak brain exposure.
2. Consider Half-life: VU0361737 has a reported short half-life in rats. For chronic studies, a continuous infusion or more frequent dosing schedule may be necessary to maintain therapeutic concentrations.
Animal Model Variability 1. Ensure Model Consistency: Use animals of the same age, sex, and genetic background. Control for environmental factors such as housing conditions, diet, and light-dark cycles.
2. Increase Sample Size: A larger number of animals per group may be needed to detect a statistically significant effect.

Issue 2: Observed adverse effects in animals.

Possible Cause Troubleshooting Steps
Dose is too high 1. Reduce the Dose: If adverse effects are observed, lower the dose to a level that is well-tolerated.
2. Conduct a Dose-Response Study: Systematically evaluate a range of doses to identify the therapeutic window.
Vehicle Toxicity 1. Administer Vehicle Alone: Include a control group that receives only the vehicle to assess its potential contribution to the observed adverse effects.
2. Use an Alternative Vehicle: If the vehicle is suspected to be the cause, explore other biocompatible and non-toxic vehicles.
Off-target Pharmacology 1. Review Selectivity Profile: Examine the in vitro selectivity of VU0361737 against other receptors and enzymes to anticipate potential off-target effects.
2. Use a Structurally Unrelated mGluR4 PAM: If available, a different mGluR4 PAM with a distinct chemical structure can help confirm that the observed adverse effects are not due to off-target activities of VU0361737.

Data Presentation

Table 1: In Vitro Potency of VU0361737

AssayCell LineSpeciesEC50 (nM)
Calcium MobilizationHEK293Human~1,000
cAMP InhibitionCHORat~300

Note: These are representative values from the literature and may vary between different studies.

Table 2: Representative In Vivo Data for CNS-penetrant mGluR4 PAMs

CompoundSpeciesRoute of AdministrationDose Range (mg/kg)Key In Vivo Finding
ADX88178RatOral3 - 10Reversal of haloperidol-induced catalepsy
ML128RatIntraperitoneal3 - 56.6Anti-Parkinsonian activity in a preclinical model

Experimental Protocols

Protocol 1: Formulation of VU0361737 for Intraperitoneal (IP) Injection in Mice

  • Materials:

    • VU0361737 powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Tween 80

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the required amount of VU0361737 powder in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the powder completely. Vortex until a clear solution is obtained.

    • Add PEG400 to the solution and vortex thoroughly. A common ratio is 10% DMSO, 40% PEG400.

    • Add a small amount of Tween 80 (e.g., 5%) and vortex.

    • Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation. The final vehicle composition could be, for example, 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% saline.

    • Visually inspect the solution for any precipitation. If necessary, briefly sonicate the solution to ensure homogeneity.

    • Prepare the formulation fresh on the day of the experiment.

Protocol 2: Assessment of Brain and Plasma Concentrations of VU0361737 in Rats

  • Animal Dosing:

    • Administer VU0361737 to rats via the desired route (e.g., intraperitoneal or oral gavage) at a specific dose.

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, anesthetize the animals.

    • Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately following blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the brain.

    • Harvest the brain and store it at -80°C until analysis.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Homogenize the brain tissue in a suitable buffer.

    • Extract VU0361737 from plasma and brain homogenates using an appropriate method (e.g., protein precipitation with acetonitrile).

  • Bioanalysis:

    • Quantify the concentration of VU0361737 in the plasma and brain extracts using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the brain and plasma concentration-time profiles.

    • Determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

Mandatory Visualization

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds VU0361737 VU0361737 VU0361737->mGluR4 Potentiates G_protein Gi/o mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Regulates

Caption: Canonical mGluR4 Signaling Pathway.

In_Vivo_Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis Formulation VU0361737 Formulation Dosing Compound Administration Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Behavioral_Testing Behavioral/ Physiological Testing Dosing->Behavioral_Testing PK_Sampling Pharmacokinetic Sampling (Blood/Brain) Behavioral_Testing->PK_Sampling Bioanalysis LC-MS/MS Analysis PK_Sampling->Bioanalysis Data_Analysis Data Interpretation & Statistical Analysis Bioanalysis->Data_Analysis

Caption: General In Vivo Experimental Workflow.

Optimization

Potential off-target effects of VU0361737 at high concentrations.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of VU0361737, a positive allosteric modulator (PAM) of the metabotropic gluta...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of VU0361737, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), particularly at high concentrations. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of VU0361737?

A1: The primary target of VU0361737 is the metabotropic glutamate receptor 4 (mGlu4), where it acts as a positive allosteric modulator (PAM). This means it binds to a site on the receptor distinct from the glutamate binding site and potentiates the receptor's response to glutamate.

Q2: Is VU0361737 selective for mGlu4?

A2: VU0361737 is reported to be a selective mGlu4 PAM. However, like any compound, its selectivity is concentration-dependent. At higher concentrations, the potential for off-target activity increases.

Q3: Has VU0361737 been profiled against other receptors?

A3: While extensive public data on the broad off-target profile of VU0361737 is limited, related compounds from the same chemical series, such as ML182 and ML292, have been screened against a panel of receptors and transporters. These studies can provide insights into potential off-target liabilities. For instance, the probe ML182 was found to be highly selective when tested against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters at a concentration of 10 µM.[1] Another related compound, ML292, showed weak antagonist activity at the mGlu5 receptor and PAM activity at the mGlu6 receptor at higher concentrations, along with some activity at the norepinephrine (B1679862) transporter and monoamine oxidase A and B (MAO-A and -B).[2]

Troubleshooting Guide: Investigating Potential Off-Target Effects

Researchers may encounter unexpected results when using VU0361737 at high concentrations. This guide provides a systematic approach to troubleshoot these potential issues.

Scenario 1: Unexpected Phenotypic Response in Cells or Tissues

Question: I am using VU0361737 in my cellular assay at a high concentration, and I'm observing a response that is not consistent with mGlu4 activation. What should I do?

Answer:

  • Confirm On-Target Activity: First, ensure that the observed effect is not due to an unexpected downstream consequence of mGlu4 potentiation in your specific system.

  • Concentration-Response Curve: Perform a full concentration-response curve for VU0361737 in your assay. Off-target effects often have a different potency (EC50) than the on-target effect.

  • Use a Structural Analog: If available, use a structurally related but inactive analog of VU0361737 as a negative control. An effect observed with the active compound but not the inactive analog is more likely to be target-related.

  • Orthogonal PAM: Use a structurally different mGlu4 PAM. If the unexpected effect is not replicated with another mGlu4 PAM, it is more likely to be an off-target effect of VU0361737.

  • Antagonist Inhibition: Attempt to block the unexpected response with a known antagonist for a suspected off-target receptor.

Scenario 2: Discrepancy Between In Vitro Potency and Cellular Activity

Question: The reported EC50 for VU0361737 at mGlu4 is much lower than the concentration required to see an effect in my cells. Could this be due to off-target effects?

Answer:

While this could indicate an off-target effect, other factors should be considered:

  • Cellular Potency vs. Biochemical Potency: The potency of a compound in a cellular environment can be influenced by factors such as cell membrane permeability, metabolism, and the presence of endogenous ligands.

  • Assay Conditions: Differences in assay buffer, temperature, and cell type can all affect the apparent potency of a compound.

  • Receptor Expression Levels: The level of mGlu4 expression in your cell line can impact the observed potency of a PAM.

To investigate a potential off-target effect in this scenario, follow the steps outlined in Scenario 1.

Data on Selectivity of Related mGlu4 PAMs

The following table summarizes selectivity data for ML182 and ML292, which are structurally related to VU0361737. This information can guide the selection of potential off-target screening panels.

CompoundPrimary TargetScreening PanelResults
ML182 mGlu4 PAM68 GPCRs, ion channels, and transporters at 10 µMNo significant activity observed.[1]
ML292 mGlu4 PAMOther mGlu subtypesWeak mGlu5 antagonist (IC50 = 17.9 µM), mGlu6 PAM (EC50 = 6.8 µM).[2]
Ricerca Lead Profiling Screen (68 targets at 10 µM)No significant binding except for the human norepinephrine transporter (80% inhibition at 10 µM).[2]
MAO enzymesKi values of 8.5 µM for MAO-A and 0.72 µM for MAO-B.[2]
Millipore Functional Assay (168 GPCRs)No agonist, potentiator, or antagonist activity detected.[2]

Experimental Protocols

General Protocol for Assessing Off-Target Effects Using a Counter-Screening Assay:

  • Target Selection: Based on the structure of VU0361737 and data from related compounds, select a panel of potential off-target receptors (e.g., other mGlu subtypes, aminergic GPCRs).

  • Assay Format: Utilize functional assays (e.g., calcium mobilization, cAMP accumulation) or binding assays for the selected targets.

  • Compound Preparation: Prepare a stock solution of VU0361737 in a suitable solvent (e.g., DMSO).

  • Concentration-Response: Test VU0361737 over a wide range of concentrations (e.g., from 1 nM to 100 µM) in the selected off-target assays.

  • Data Analysis: Determine the EC50 or IC50 for any observed activity. A significant potency at an off-target receptor compared to the on-target mGlu4 receptor would indicate an off-target effect.

  • Confirmation: Confirm any identified off-target activity using an orthogonal assay or a different technology platform.

Visualizations

Off_Target_Investigation_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome cluster_3 Further Investigation A Unexpected experimental result with VU0361737 at high concentration B Perform full concentration-response curve A->B C Use structurally distinct mGlu4 PAM B->C D Test inactive structural analog C->D E Attempt blockade with known antagonists D->E F On-target effect confirmed E->F Unexpected effect is not replicated or is blocked G Potential off-target effect identified E->G Unexpected effect persists H Secondary screening against a panel of receptors G->H I Characterize pharmacology of off-target interaction H->I

Caption: Workflow for Investigating Potential Off-Target Effects.

PAM_Off_Target_Mechanism cluster_0 Low Concentration cluster_1 High Concentration Receptor_low mGlu4 Receptor Signal_low On-Target Signal Receptor_low->Signal_low Potentiated response PAM_low VU0361737 PAM_low->Receptor_low Binds allosteric site Glutamate_low Glutamate Glutamate_low->Receptor_low Binds orthosteric site Receptor_high mGlu4 Receptor Signal_high On-Target Signal Receptor_high->Signal_high Potentiated response PAM_high VU0361737 PAM_high->Receptor_high Binds allosteric site Off_Target Off-Target Receptor PAM_high->Off_Target Binds to unintended target Glutamate_high Glutamate Glutamate_high->Receptor_high Binds orthosteric site Off_Target_Signal Off-Target Effect Off_Target->Off_Target_Signal

Caption: Mechanism of On-Target vs. Potential Off-Target Effects of a PAM.

References

Troubleshooting

Technical Support Center: Confirming mGluR4 Target Engagement of VU0361737

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the target engagement of V...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the target engagement of VU0361737 with the metabotropic glutamate (B1630785) receptor 4 (mGluR4).

Frequently Asked Questions (FAQs)

Q1: What is VU0361737 and how does it interact with mGluR4?

VU0361737 is a potent, selective, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of mGluR4.[1][2][3] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate.[4] This is achieved by binding to an allosteric site, a location on the receptor distinct from the glutamate binding site, which increases the potency and/or efficacy of glutamate.[4][5]

Q2: What are the primary methods to confirm mGluR4 target engagement of VU0361737 in vitro?

The primary methods involve functional assays that measure the downstream consequences of mGluR4 activation. The most common approaches are:

  • Calcium Mobilization Assays: In cell lines co-expressing mGluR4 and a promiscuous G-protein (like Gαqi5), activation of the receptor leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.[2][6][7]

  • cAMP Accumulation Assays: mGluR4 is canonically coupled to the Gi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8][9][10]

  • Radioligand Binding Assays: These assays can be used to determine if VU0361737 enhances the binding of a radiolabeled orthosteric agonist to mGluR4.[11][12][13]

Q3: How can I confirm mGluR4 target engagement of VU0361737 in vivo?

In vivo target engagement can be inferred from the pharmacological effects of VU0361737 in animal models of diseases where mGluR4 is implicated, such as Parkinson's disease.[3][14][15][16][17] For instance, the reversal of motor deficits in models like haloperidol-induced catalepsy suggests that the compound is reaching its target in the brain and eliciting a physiological response.[18] Direct measurement of target engagement in living systems can be challenging but may involve techniques like positron emission tomography (PET) with a specific radiotracer for mGluR4, if available.[19][20]

Quantitative Data Summary

The following tables summarize the quantitative data for VU0361737's potency and selectivity.

Table 1: Potency of VU0361737 on mGluR4

SpeciesAssay TypeEC50Reference
HumanCalcium Mobilization240 nM[1][2][18]
RatCalcium Mobilization110 nM[1][2][18]

Table 2: Selectivity Profile of VU0361737

ReceptorActivityPotencyReference
mGluR1Inactive>30 µM[2][18]
mGluR2Inactive>30 µM[2][18]
mGluR3Inactive>30 µM[2][18]
mGluR5Weakly Active-[1][2]
mGluR6Inactive>30 µM[1][2]
mGluR7Inactive>30 µM[2][18]
mGluR8Weakly Active-[1][2]

Experimental Protocols & Troubleshooting Guides

In Vitro Functional Assays

This assay is a common method to assess the activity of mGluR4 PAMs in a high-throughput format.

Experimental Workflow:

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate CHO cells expressing hmGluR4/Gqi5 dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->dye_loading add_compound Add VU0361737 or vehicle dye_loading->add_compound add_glutamate Add glutamate at EC20 concentration add_compound->add_glutamate measure_fluorescence Measure fluorescence (FlexStation or similar) add_glutamate->measure_fluorescence plot_data Plot concentration-response curves measure_fluorescence->plot_data calculate_ec50 Calculate EC50 values plot_data->calculate_ec50

Calcium Mobilization Assay Workflow

Detailed Methodology:

  • Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably co-expressing human or rat mGluR4 and a chimeric G-protein Gqi5. Culture the cells in DMEM supplemented with 10% dialyzed fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics.

  • Cell Plating: Plate the cells in 96-well or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid). Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of VU0361737 (or vehicle control) to the wells and incubate for a predefined period (e.g., 2-5 minutes).

  • Glutamate Stimulation: Add a sub-maximal concentration of glutamate (typically EC20) to all wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a plate reader (e.g., FlexStation).

  • Data Analysis: Plot the fluorescence response against the concentration of VU0361737 to determine the EC50 value.

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
No response or weak signal - Low receptor expression- Inactive compound- Inappropriate glutamate concentration- Verify receptor expression via Western blot or qPCR.- Confirm the integrity and concentration of the VU0361737 stock solution.- Perform a glutamate dose-response curve to determine the correct EC20 concentration.
High background fluorescence - Incomplete removal of dye- Cell death or stress- Ensure thorough washing after dye loading.- Check cell viability and optimize plating density.
Inconsistent results - Variation in cell number- Inconsistent incubation times- DMSO concentration effects- Ensure even cell seeding.- Standardize all incubation steps.- Maintain a consistent and low final DMSO concentration (<0.5%) in all wells.

This assay measures the inhibition of adenylyl cyclase activity, which is the canonical signaling pathway for mGluR4.

mGluR4 Signaling Pathway:

cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR4 mGluR4 Gi_o Gi/o mGluR4->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream Glutamate Glutamate Glutamate->mGluR4 VU0361737 VU0361737 (PAM) VU0361737->mGluR4 Forskolin (B1673556) Forskolin Forskolin->AC activates

mGluR4 Gi/o Signaling Pathway

Detailed Methodology:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing mGluR4 (e.g., CHO or HEK293 cells).

  • Cell Treatment: Plate cells and allow them to adhere. Pre-incubate the cells with varying concentrations of VU0361737.

  • Stimulation: Add an mGluR4 agonist (e.g., glutamate) along with a stimulator of adenylyl cyclase, such as forskolin. The forskolin-stimulated cAMP production serves as the signal that will be inhibited by mGluR4 activation.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The potency of VU0361737 is determined by its ability to enhance the glutamate-mediated inhibition of forskolin-stimulated cAMP accumulation.

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
No inhibition of cAMP - Low receptor expression- Insufficient forskolin stimulation- Confirm mGluR4 expression and coupling to Gi/o.- Optimize the forskolin concentration to achieve a robust cAMP signal.
High variability - Cell health issues- Inaccurate pipetting- Ensure cells are healthy and not over-confluent.- Use calibrated pipettes and careful technique.
In Vivo Target Engagement

Confirmation of in vivo target engagement often relies on observing a physiological or behavioral response in an animal model.

Logical Relationship for In Vivo Studies:

Admin Administer VU0361737 systemically BBB Compound crosses the Blood-Brain Barrier Admin->BBB Target VU0361737 engages mGluR4 in the brain BBB->Target Response Modulation of neuronal circuits (e.g., basal ganglia) Target->Response Outcome Measurable behavioral outcome (e.g., reversal of catalepsy) Response->Outcome

References

Optimization

Long-term stability of VU0361737 in DMSO at -20°C.

Technical Support Center: VU0361737 Welcome to the technical support center for VU0361737. This guide provides answers to frequently asked questions and troubleshooting advice for researchers and scientists.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: VU0361737

Welcome to the technical support center for VU0361737. This guide provides answers to frequently asked questions and troubleshooting advice for researchers and scientists.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for VU0361737 dissolved in DMSO?

While specific long-term stability data for VU0361737 in DMSO at -20°C is not publicly available, general best practices for storing small molecules in DMSO are to prepare aliquots of the stock solution and store them at -20°C or colder.[1] For many compounds, stock solutions in DMSO can be stored at -20°C for up to three months.[1] It is important to minimize freeze-thaw cycles, as this can potentially impact the stability of the compound.[2][3]

Q2: How can I assess the stability of my VU0361737 stock solution in DMSO?

To ensure the integrity of your experimental results, it is recommended to periodically assess the stability of your compound stock solution. A common method is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare a freshly prepared standard to your stored stock. A detailed protocol for this can be found in the "Experimental Protocols" section below.

Q3: My vial of VU0361737 appears to be empty. What should I do?

If you ordered a small quantity of the compound, it may have been lyophilized, appearing as a thin film on the vial's interior. Before use, add the appropriate volume of DMSO to the vial and vortex or sonicate to ensure the compound is fully dissolved.[1]

Q4: After diluting my DMSO stock of VU0361737 into an aqueous buffer, a precipitate formed. How can I resolve this?

Precipitation can occur when a DMSO stock solution is diluted into an aqueous medium.[1] To redissolve the compound, you can try vortexing, sonicating, or gently warming the solution (e.g., in a 37°C water bath).[1] It is always recommended to run a solvent control in your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of VU0361737 in the DMSO stock solution.Assess the stability of your stock solution using HPLC or LC-MS as described in the protocol below. Prepare fresh stock solutions if significant degradation is observed.
Low or no biological activity observed. 1. Compound precipitation out of the aqueous solution. 2. Inaccurate initial concentration of the stock solution.1. Visually inspect for precipitate. If present, try to redissolve as described in FAQ Q4. 2. Verify the concentration of your stock solution.
Variability between different aliquots of the same stock solution. Incomplete dissolution or precipitation and settling during storage.Before preparing working solutions, ensure the entire DMSO stock aliquot is thawed and vortexed thoroughly to ensure a homogenous solution.

Experimental Protocols

Protocol for Assessing the Stability of VU0361737 in DMSO

This protocol outlines a general method for assessing the stability of VU0361737 in a DMSO stock solution stored at -20°C using HPLC.

Materials:

  • VU0361737 stock solution in DMSO (stored at -20°C)

  • Freshly prepared VU0361737 standard solution in DMSO (at the same concentration as the stock)

  • HPLC-grade DMSO

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Appropriate mobile phase

Procedure:

  • Sample Preparation:

    • Thaw an aliquot of your stored VU0361737 stock solution.

    • Prepare a dilution of both the stored stock and the fresh standard in the mobile phase to a concentration suitable for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Run a suitable gradient method to separate VU0361737 from any potential degradation products.

    • Monitor the elution profile at a wavelength where VU0361737 has maximum absorbance.

  • Data Analysis:

    • Compare the chromatograms of the stored sample and the fresh standard.

    • Calculate the percentage of the remaining VU0361737 in the stored sample relative to the fresh standard by comparing the peak areas. A significant decrease in the peak area of VU0361737 in the stored sample indicates degradation.

    • Look for the appearance of new peaks in the chromatogram of the stored sample, which may correspond to degradation products.

Visualizations

Signaling Pathway of M1 Muscarinic Acetylcholine (B1216132) Receptor

VU0361737 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.

M1_Signaling_Pathway cluster_cell Cell Membrane ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R VU0361737 VU0361737 (PAM) VU0361737->M1R Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

Caption: M1 muscarinic receptor signaling pathway.

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for assessing the stability of VU0361737 in DMSO.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stored_Sample Stored VU0361737 (in DMSO at -20°C) Dilution1 Dilute in Mobile Phase Stored_Sample->Dilution1 Fresh_Standard Freshly Prepared VU0361737 Standard Dilution2 Dilute in Mobile Phase Fresh_Standard->Dilution2 HPLC HPLC or LC-MS Analysis Dilution1->HPLC Dilution2->HPLC Comparison Compare Chromatograms (Peak Area, New Peaks) HPLC->Comparison Conclusion Determine Compound Stability Comparison->Conclusion

Caption: Workflow for assessing compound stability.

References

Troubleshooting

How to control for vehicle effects in VU0361737 experiments?

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using VU0361737 in their experiments. The focus is on appropriately controlling for the effects of the vehicle used to diss...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using VU0361737 in their experiments. The focus is on appropriately controlling for the effects of the vehicle used to dissolve and administer this compound.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it critical in my VU0361737 experiments?

A vehicle control is a crucial component of experimental design, particularly in pharmacology and neuroscience.[1][2] It consists of administering the solvent or carrier (the "vehicle") to a control group of cells or animals without the experimental compound (VU0361737).[3] This is essential to distinguish the effects of VU0361737 from any potential biological effects of the vehicle itself.[1][2] Without a proper vehicle control, any observed effects could be erroneously attributed to VU0361737 when they are, in fact, a side effect of the solvent.

Q2: VU0361737 is poorly soluble in aqueous solutions. What are the recommended vehicles?

For compounds with low water solubility, several vehicles are commonly used in both in vitro and in vivo experiments. The choice of vehicle depends on the experimental system and the physicochemical properties of the compound. Two common choices are Dimethyl Sulfoxide (B87167) (DMSO) and Cyclodextrins.

Q3: What are the potential side effects of using DMSO as a vehicle?

Dimethyl Sulfoxide (DMSO) is a powerful solvent frequently used for water-insoluble drugs.[4][5][6] However, it is not biologically inert and can have its own effects on neuronal systems. For instance, DMSO can alter membrane permeability and has been shown to suppress NMDA and AMPA currents in hippocampal neurons.[4][7] At concentrations of 10%, it has been reported to decrease the number of viable neurons in primary hippocampal cell cultures.[4] Therefore, it is crucial to use the lowest effective concentration of DMSO and to always include a vehicle-only control group in your experiments.[3]

Q4: Are there alternatives to DMSO for in vivo studies?

Yes, cyclodextrins are a common alternative for improving the solubility of hydrophobic compounds for in vivo administration.[8][9] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where the drug can be encapsulated.[9] This complexation enhances the aqueous solubility and stability of the compound.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with a good safety profile.[10]

Troubleshooting Guide

Issue: I am observing unexpected effects in my control group treated only with the vehicle.

Possible Cause: The vehicle itself is exerting a biological effect at the concentration used.

Troubleshooting Steps:

  • Lower the Vehicle Concentration: If using DMSO, try to reduce the final concentration to the lowest possible level that maintains VU0361737 in solution (ideally ≤ 0.1%).

  • Switch Vehicles: Consider using an alternative vehicle with a different mechanism of action, such as a cyclodextrin (B1172386) derivative.[8]

  • Conduct a Vehicle Dose-Response Study: Before starting your main experiments, test a range of vehicle concentrations to identify a concentration that has minimal to no effect on your experimental readouts.

  • Compare to an Untreated Control: Include a group that receives no treatment at all to assess the baseline response of your system.

Experimental Protocols

Protocol 1: In Vitro Vehicle Control for VU0361737

This protocol outlines the steps for a typical in vitro experiment, such as in neuronal cell cultures, to control for vehicle effects.

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of VU0361737 in 100% DMSO.

    • Prepare a vehicle-only stock solution with 100% DMSO.

  • Treatment Groups:

    • Untreated Control: Cells are incubated with culture medium only.

    • Vehicle Control: Cells are treated with the same final concentration of DMSO as the experimental group.

    • VU0361737 Treatment Group: Cells are treated with the desired final concentration of VU0361737, ensuring the final DMSO concentration matches the vehicle control group.

  • Procedure:

    • Plate cells at the desired density and allow them to adhere and stabilize.

    • Prepare working solutions of VU0361737 and the vehicle control by diluting the stock solutions in culture medium. The final concentration of DMSO should be consistent across all treated groups.

    • Replace the existing medium with the prepared treatment solutions.

    • Incubate for the desired experimental duration.

    • Perform downstream analysis (e.g., cell viability assays, electrophysiology, or molecular assays).

Protocol 2: In Vivo Vehicle Control for VU0361737

This protocol provides a framework for an in vivo study, for example, in a rodent model.

  • Preparation of Dosing Solutions:

    • Formulate VU0361737 in a suitable vehicle (e.g., saline with 5% DMSO and 10% HP-β-CD).

    • Prepare a vehicle-only solution with the exact same composition but without VU0361737.

  • Animal Groups:

    • Vehicle Control Group: Animals receive an injection of the vehicle solution.[2]

    • VU0361737 Treatment Group: Animals receive an injection of the VU0361737 solution.

  • Procedure:

    • Randomly assign animals to the treatment groups.

    • Administer the appropriate solution to each animal based on its group assignment (e.g., via intraperitoneal or intravenous injection). The volume and route of administration should be consistent across all groups.

    • Monitor the animals for the duration of the experiment, recording any behavioral or physiological changes.

    • At the endpoint of the study, collect tissues or perform other analyses as required.

Data Presentation

Table 1: Common Vehicles for VU0361737 Experiments

VehicleCommon UseAdvantagesPotential Issues
DMSO In vitro & In vivoHigh solvating power for nonpolar compounds.Can have biological effects, including neurotoxicity at higher concentrations.[4][7]
Saline In vivoIsotonic and generally non-toxic.Only suitable for water-soluble compounds.
Cyclodextrins In vivoIncreases solubility and stability of hydrophobic drugs.[8][9]May have its own biological effects, though generally considered safe.
Ethanol In vitro & In vivoGood solvent for many organic compounds.Can be toxic and have sedative effects.

Visualization

Experimental Workflow for Vehicle Control

G cluster_prep Preparation cluster_groups Experimental Groups cluster_analysis Analysis prep_compound Prepare VU0361737 Stock (e.g., in 100% DMSO) group_exp Experimental Group (Cells/Animals + VU0361737) prep_compound->group_exp Dilute to final concentration prep_vehicle Prepare Vehicle Stock (e.g., 100% DMSO) group_vehicle Vehicle Control (Cells/Animals + Vehicle) prep_vehicle->group_vehicle Dilute to same final concentration as experimental group group_untreated Untreated Control (Cells/Animals + Medium/Saline) analysis Measure Experimental Readout (e.g., Neuronal Activity, Behavior) group_untreated->analysis group_vehicle->analysis group_exp->analysis comparison Compare Results analysis->comparison conclusion1 Effect is likely due to VU0361737 comparison->conclusion1 Effect in Experimental Group > Effect in Vehicle Control conclusion2 Effect is likely due to Vehicle or VU0361737 is inactive comparison->conclusion2 Effect in Experimental Group ≈ Effect in Vehicle Control

Caption: Workflow for implementing a vehicle control in VU0361737 experiments.

References

Reference Data & Comparative Studies

Validation

Potency of VU0361737 in Comparison to Other mGluR4 Positive Allosteric Modulators

The metabotropic glutamate (B1630785) receptor 4 (mGluR4), a member of the class C G-protein coupled receptors (GPCRs), is a promising therapeutic target for a variety of central nervous system disorders, most notably Pa...

Author: BenchChem Technical Support Team. Date: December 2025

The metabotropic glutamate (B1630785) receptor 4 (mGluR4), a member of the class C G-protein coupled receptors (GPCRs), is a promising therapeutic target for a variety of central nervous system disorders, most notably Parkinson's disease.[1][2][3][4] Positive allosteric modulators (PAMs) of mGluR4 offer a nuanced approach to enhancing the receptor's activity by binding to a site distinct from the orthosteric glutamate binding site, thereby potentiating the effect of the endogenous ligand.[5] This guide provides a comparative analysis of the potency of VU0361737 (also known as VU0155041) with other notable mGluR4 PAMs, supported by experimental data.

Quantitative Comparison of mGluR4 PAM Potency

The potency of mGluR4 PAMs is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of its maximal effect.[6][7][8] A lower EC50 value indicates higher potency.[6][9] The following table summarizes the in vitro potency of VU0361737 and other key mGluR4 PAMs based on available experimental data.

CompoundHuman mGluR4 EC50 (nM)Rat mGluR4 EC50 (nM)Fold Shift% Glutamate MaxNotes
VU0361737 (cis-VU0155041) 7986938-fold-Mixed allosteric agonist/PAM.[3][10]
PHCCC4100---Lacks selectivity, relatively low potency, and poor solubility.[3][10][11]
ML128240-28-fold-Centrally penetrant upon systemic dosing.[1]
ML18229137611.2-fold-Excellent in vitro and in vivo pharmacokinetic characteristics.[2]
VU0001171650-36-fold141%Devoid of mGluR1 antagonist activity.[11]
VU00921451800-2.7-fold-Structurally similar to PHCCC.[11]
VU00034237505608-fold-Approximately 8-fold more potent than PHCCC.[3]

Experimental Protocols

The characterization of mGluR4 PAMs involves various in vitro assays to determine their potency and efficacy. The data presented in this guide are primarily derived from cell-based functional assays that measure the potentiation of the glutamate response at the mGluR4.

Calcium Flux Assay (for Gqi5-coupled mGluR4)

This assay is commonly used for high-throughput screening and initial characterization of mGluR4 PAMs. Since mGluR4 naturally couples to Gi/o proteins, which are not readily assayed via calcium mobilization, the receptor is co-expressed with a chimeric G-protein, Gqi5. This chimeric protein allows the Gi/o-coupled receptor to signal through the Gq pathway, leading to a measurable increase in intracellular calcium upon activation.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are co-transfected with human or rat mGluR4 and the chimeric G-protein Gqi5.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer.

  • Compound Addition: The test compound (PAM) is added to the wells at varying concentrations and pre-incubated for a short period (e.g., 2.5 minutes).

  • Agonist Stimulation: An EC20 concentration of glutamate (the concentration that elicits 20% of the maximal response) is then added to the wells.

  • Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The EC50 values are calculated from the concentration-response curves generated by plotting the fluorescence signal against the log of the compound concentration.

Thallium Flux/GIRK Channel Assay

This assay provides a more direct measure of Gi/o-coupled receptor activation. Activation of mGluR4 leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The assay measures the influx of thallium, a surrogate for potassium, through the activated GIRK channels.

Methodology:

  • Cell Culture: Cells (e.g., HEK293) are co-transfected with the mGluR4 and the necessary GIRK channel subunits.

  • Cell Plating: Cells are plated in 384-well plates.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

  • Compound and Agonist Addition: The test compound (PAM) is added, followed by an EC20 concentration of glutamate.

  • Thallium Addition and Signal Detection: A thallium-containing buffer is added, and the resulting increase in fluorescence due to thallium influx is measured.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 of the PAM.

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site PAM mGluR4 PAM PAM->mGluR4 Binds to allosteric site Gi_o Gi/o Protein mGluR4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Effector Downstream Effectors cAMP->Effector Modulates

Caption: mGluR4 Signaling Pathway.

mGluR4_PAM_Workflow cluster_screening Screening & Characterization cluster_optimization Lead Optimization cluster_invivo In Vivo Validation HTS High-Throughput Screening (HTS) Hit_Confirmation Hit Confirmation HTS->Hit_Confirmation Potency_Assay Potency & Efficacy Determination (EC50) Hit_Confirmation->Potency_Assay Selectivity_Screen Selectivity Screening (vs. other mGluRs) Potency_Assay->Selectivity_Screen SAR Structure-Activity Relationship (SAR) Selectivity_Screen->SAR PK_Properties Pharmacokinetic Profiling SAR->PK_Properties In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Parkinson's models) PK_Properties->In_Vivo_Efficacy

References

Comparative

A Comparative Analysis of mGluR4 Positive Allosteric Modulators: VU0361737 vs. VU0155041

In the landscape of neuropharmacology, the metabotropic glutamate (B1630785) receptor 4 (mGluR4) has emerged as a promising target for therapeutic intervention in a range of neurological and psychiatric disorders, most n...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuropharmacology, the metabotropic glutamate (B1630785) receptor 4 (mGluR4) has emerged as a promising target for therapeutic intervention in a range of neurological and psychiatric disorders, most notably Parkinson's disease. Positive allosteric modulators (PAMs) of mGluR4 offer a nuanced approach to enhancing receptor activity in the presence of the endogenous ligand, glutamate. This guide provides a detailed comparative analysis of two prominent mGluR4 PAMs, VU0361737 and VU0155041, focusing on their pharmacological profiles, supported by experimental data.

Overview of VU0361737 and VU0155041

Both VU0361737 and VU0155041 are potent, selective, and centrally penetrant positive allosteric modulators of the mGluR4. They belong to distinct chemical classes, with VU0361737 being a picolinamide (B142947) derivative and VU0155041 a cyclohexylcarboxamide. Their development has been pivotal in validating mGluR4 as a druggable target.

In Vitro Pharmacological Comparison

The in vitro potency and selectivity of these compounds have been characterized using various cell-based assays. The following tables summarize the key quantitative data.

Compound Assay Species EC50 (nM) Fold Shift Reference
VU0361737 Calcium Mobilization (hmGluR4/Gqi5)Human24028[1]
VU0155041 Calcium Mobilization (hmGluR4/Gqi5)Human798~8[2]
VU0155041 Thallium Flux (rGluR4/GIRK)Rat693Not Reported[2]

Table 1: Potency of VU0361737 and VU0155041 at mGluR4. The EC50 represents the concentration of the compound that produces 50% of its maximal effect in potentiating the response to an EC20 concentration of glutamate. The fold shift indicates the extent to which the PAM shifts the glutamate concentration-response curve to the left.

Compound Selectivity Profile Reference
VU0361737 >30 µM vs. mGluRs 1, 2, 3, 5, 7, 8. Weak activity at mGlu5 and mGlu8 at high concentrations.[1]
VU0155041 No significant potentiator or antagonist activity at other mGluR subtypes.

Table 2: Selectivity of VU0361737 and VU0155041 against other mGluR subtypes. Data indicates high selectivity for mGluR4 for both compounds.

In Vivo Preclinical Efficacy

Both compounds have demonstrated efficacy in rodent models of Parkinson's disease, highlighting their therapeutic potential.

Compound Animal Model Administration Route Effective Dose Observed Effect Reference
VU0361737 Haloperidol-induced catalepsy (Rat)Systemic (oral)56.6 mg/kgReversal of catalepsy[1]
VU0155041 Haloperidol-induced catalepsy (Rat)Intracerebroventricular (i.c.v.)31 - 316 nmolDose-dependent decrease in catalepsy
VU0155041 Reserpine-induced akinesia (Rat)Intracerebroventricular (i.c.v.)93 - 316 nmolReversal of akinesia

Table 3: In Vivo Efficacy of VU0361737 and VU0155041 in Parkinson's Disease Models.

Signaling Pathways and Experimental Workflows

The mechanism of action of mGluR4 PAMs involves the potentiation of the canonical Gi/o signaling pathway upon glutamate binding. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site PAM VU0361737 / VU0155041 PAM->mGluR4 Binds to allosteric site Gi_alpha Gαi mGluR4->Gi_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., decreased neurotransmitter release) cAMP->Cellular_Response Leads to

Caption: Simplified signaling pathway of mGluR4 activation potentiated by a PAM.

The characterization of these PAMs typically follows a standardized workflow, from initial screening to in vivo testing.

Experimental_Workflow HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Potency Potency & Efficacy Determination (EC50, Fold Shift) HTS->Potency Primary Hits Selectivity Selectivity Profiling (vs. other mGluRs) Potency->Selectivity Potent Compounds PK Pharmacokinetic Studies (Brain Penetration) Selectivity->PK Selective Compounds InVivo In Vivo Efficacy Models (e.g., Haloperidol-induced catalepsy) PK->InVivo Brain-Penetrant Compounds

References

Validation

Validating the Selectivity of VU0361737: A Comparison Guide for Researchers

Introduction VU0361737 has emerged as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a promising target for the treatment of neurological and psyc...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VU0361737 has emerged as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a promising target for the treatment of neurological and psychiatric disorders, including Parkinson's disease.[1][2][3] For researchers and drug development professionals, understanding the precise selectivity of such a compound is paramount to ensure on-target effects and minimize off-target liabilities. While direct validation of VU0361737 across a comprehensive panel of mGluR knockout (KO) mouse models is not extensively documented in publicly available literature, a combination of in vitro selectivity profiling and in vivo studies with related compounds provides strong evidence for its specificity.

This guide provides an objective comparison of VU0361737's selectivity with other mGluR modulators, supported by available experimental data. We will also detail the experimental protocols commonly employed for such validation, including the use of knockout models, and present this information in a clear and accessible format for researchers.

In Vitro Selectivity Profile of VU0361737

In vitro studies using cell lines expressing individual mGluR subtypes are the first line of assessment for a compound's selectivity. VU0361737 has been profiled in various assays, consistently demonstrating high potency and selectivity for mGluR4.

Table 1: In Vitro Selectivity of VU0361737 at Human mGluR Subtypes

mGluR SubtypeActivity (EC50/IC50)Fold Selectivity vs. mGluR4Reference
mGluR4240 nM (EC50)-[3]
mGluR1> 30 µM> 125-fold[3]
mGluR2> 30 µM> 125-fold[3]
mGluR3> 30 µM> 125-fold[3]
mGluR5Weak activity-[1]
mGluR7> 30 µM> 125-fold[3]
mGluR8Weak activity-[1]

EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. IC50 (Inhibitory Concentration 50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The Gold Standard: Validation in mGluR Knockout Models

The most definitive method to validate the in vivo selectivity of a compound is through the use of knockout (KO) animal models. By administering the compound to an animal lacking a specific receptor, researchers can determine if the observed physiological or behavioral effects are indeed mediated by that receptor. If the compound's effects are absent in the KO model compared to its wild-type counterpart, it provides strong evidence for on-target activity.

Experimental Workflow for Selectivity Validation Using mGluR Knockout Models

G cluster_0 Animal Cohorts cluster_1 Compound Administration cluster_2 Outcome Measures cluster_3 Data Analysis & Interpretation WT Wild-Type Mice Dosing Administer VU0361737 (or vehicle) WT->Dosing KO_panel mGluR Knockout Mice (mGluR1 KO, mGluR2 KO, etc.) KO_panel->Dosing Behavior Behavioral Assays (e.g., motor activity, anxiety models) Dosing->Behavior Physiology Physiological Recordings (e.g., electrophysiology, neurochemistry) Dosing->Physiology Analysis Compare effects between WT and KO groups Behavior->Analysis Physiology->Analysis Conclusion Determine if effects are mGluR4-dependent Analysis->Conclusion

Caption: Workflow for validating compound selectivity using knockout models.

Comparison with Alternative mGluR4 PAMs

Several other PAMs targeting mGluR4 have been developed. A comparative analysis highlights the favorable selectivity profile of VU0361737.

Table 2: Comparison of Selectivity for mGluR4 Positive Allosteric Modulators

CompoundmGluR4 Potency (EC50)Off-Target Activity at other mGluRsReference
VU0361737 110 nM (rat), 240 nM (human)Weak activity at mGluR5 and mGluR8; inactive at mGluR1, 2, 3, 6, 7.[1][1][3]
PHCCC4.1 µMPartial antagonist at mGluR1.[4]
VU0155041~1 µMNot specified in detail, but described as selective.[4]
Lu AF21934Not specifiedNot specified in detail, but described as having improved potency and reduced agonistic activity compared to earlier compounds.[6]

Signaling Pathways of mGluR Subtypes

Understanding the distinct signaling pathways of different mGluR subtypes underscores the importance of selectivity. mGluRs are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

G cluster_0 Group I mGluRs (mGluR1, mGluR5) cluster_1 Group II mGluRs (mGluR2, mGluR3) cluster_2 Group III mGluRs (mGluR4, 6, 7, 8) mGluR1_5 mGluR1/5 Gq Gq/11 mGluR1_5->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC mGluR2_3 mGluR2/3 Gi_o_1 Gi/o mGluR2_3->Gi_o_1 AC_1 Adenylyl Cyclase (AC) Gi_o_1->AC_1 cAMP_1 ↓ cAMP AC_1->cAMP_1 mGluR4_6_7_8 mGluR4/6/7/8 Gi_o_2 Gi/o mGluR4_6_7_8->Gi_o_2 AC_2 Adenylyl Cyclase (AC) Gi_o_2->AC_2 cAMP_2 ↓ cAMP AC_2->cAMP_2

References

Comparative

Cross-Validation of VU0361737's Efficacy as a Metabotropic Glutamate Receptor Modulator in Diverse Cell Lines

A Comparative Guide for Researchers This guide provides a comprehensive comparison of the metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulator (PAM) VU0361737 and other prominent mGluR5 PAM...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulator (PAM) VU0361737 and other prominent mGluR5 PAMs, CDPPB and ADX47273. It is designed to assist researchers, scientists, and drug development professionals in evaluating the performance of these compounds across different cell line models. The information presented herein is based on available experimental data and aims to provide an objective overview to inform future research and development.

Data Summary

The following tables summarize the quantitative data on the activity of VU0361737 and its alternatives in various cell lines.

Table 1: In Vitro Efficacy of VU0361737

Cell LineReceptor TargetAssay TypeEndpointResult
Differentiated SH-SY5Y (Human Neuroblastoma)Not specified, context suggests neuroprotectionMPP(+) induced cell deathNeuroprotectionProtective against MPP(+)-evoked cell damage at 1 µM to 10 µM[1]
CHO (Chinese Hamster Ovary)Human mGluR4Calcium MobilizationEC50240 nM
HEK293 (Human Embryonic Kidney)Rat mGluR4Not specifiedEC50110 nM

Note: While VU0361737 is primarily characterized as an mGluR4 PAM, its neuroprotective effects in SH-SY5Y cells suggest a broader potential impact on neuronal health that warrants further investigation.

Table 2: In Vitro Efficacy of Alternative mGluR5 PAMs

CompoundCell LineReceptor TargetAssay TypeEndpointResult
CDPPBCHOHuman mGluR5Fluorometric Calcium AssayEC50~27 nM[2]
ADX47273Not specifiedmGluR5Glutamate Response PotentiationEC50168 nM[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of mGluR5 and a typical experimental workflow for evaluating PAMs.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Gq/11 Gq/11 mGluR5->Gq/11 Activates Glutamate Glutamate Glutamate->mGluR5 Binds PAM VU0361737 / Alternatives PAM->mGluR5 Potentiates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+_release Intracellular Ca2+ Release IP3->Ca2+_release Triggers PKC PKC DAG->PKC Activates Downstream_Effects Downstream Cellular Effects Ca2+_release->Downstream_Effects PKC->Downstream_Effects

Figure 1: Simplified mGluR5 signaling pathway.

Experimental_Workflow Start Start: Select Cell Line Cell_Culture Cell Culture & Transfection (if needed) Start->Cell_Culture Compound_Treatment Treat with VU0361737 or Alternatives Cell_Culture->Compound_Treatment Assay Perform Assay Compound_Treatment->Assay Calcium_Assay Calcium Flux Assay Assay->Calcium_Assay Electro_Assay Electrophysiology Assay->Electro_Assay Data_Analysis Data Analysis (e.g., EC50 determination) Calcium_Assay->Data_Analysis Electro_Assay->Data_Analysis Comparison Compare Results Across Cell Lines Data_Analysis->Comparison

Figure 2: General experimental workflow.

Experimental Protocols

Calcium Mobilization Assay

This protocol is adapted for assessing the potentiation of mGluR5 by PAMs in a high-throughput format.

1. Cell Preparation:

  • Culture HEK293 or CHO cells stably expressing the mGluR of interest in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seed cells into 384-well black, clear-bottom microplates at a density of 20,000-40,000 cells per well and incubate overnight.

2. Dye Loading:

  • Aspirate the culture medium and add 20 µL of dye loading buffer (e.g., Fluo-4 AM or Cal-520 AM in HBSS with 20 mM HEPES and 2.5 mM probenecid).

  • Incubate for 60 minutes at 37°C.

3. Compound Addition and Measurement:

  • Prepare serial dilutions of VU0361737 or alternative PAMs in assay buffer.

  • Utilize a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

  • Add the test compound to the wells and incubate for a specified period.

  • Add a sub-maximal concentration (EC20) of glutamate to stimulate the receptor.

  • Record the fluorescence intensity over time to measure the intracellular calcium flux.

4. Data Analysis:

  • Normalize the fluorescence response to the maximal response induced by a saturating concentration of glutamate.

  • Plot the concentration-response curves and calculate the EC50 values for potentiation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of PAMs on glutamate-evoked currents in individual cells.

1. Cell Preparation:

  • Plate cells (e.g., HEK293, CHO, or cultured neurons) on glass coverslips suitable for electrophysiological recordings.

  • Allow cells to adhere and grow to an appropriate confluency.

2. Recording Setup:

  • Transfer a coverslip to the recording chamber of an inverted microscope equipped with micromanipulators and a perfusion system.

  • Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).

3. Recording Procedure:

  • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Apply brief pulses of glutamate via a puffer pipette to evoke inward currents.

  • After establishing a stable baseline response, co-apply VU0361737 or an alternative PAM with glutamate.

4. Data Analysis:

  • Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of the PAM.

  • Quantify the degree of potentiation as the percentage increase in current amplitude.

  • Construct concentration-response curves to determine the EC50 for potentiation.

This guide provides a foundational comparison of VU0361737 and related compounds. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and to tailor these protocols to their specific cell lines and research questions. The provided data and methodologies should serve as a valuable resource for the continued investigation of mGluR modulators in various cellular contexts.

References

Validation

A Comparative Guide: VU0361737 Versus Orthosteric mGluR4 Agonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the positive allosteric modulator (PAM) VU0361737 and traditional orthosteric agonists of the metabotropic glut...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the positive allosteric modulator (PAM) VU0361737 and traditional orthosteric agonists of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document synthesizes experimental data to objectively evaluate their performance, offering insights into their distinct mechanisms of action and potential therapeutic applications.

Introduction to mGluR4 Modulation

Metabotropic glutamate receptor 4 (mGluR4), a member of the group III mGluRs, is a G-protein coupled receptor that plays a crucial role in regulating synaptic transmission. Predominantly located on presynaptic terminals, its activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in neurotransmitter release. This mechanism makes mGluR4 an attractive therapeutic target for neurological disorders characterized by excessive glutamate transmission, such as Parkinson's disease.

Modulation of mGluR4 can be achieved through two primary mechanisms:

  • Orthosteric Agonists: These ligands, such as the archetypal agonist L-2-amino-4-phosphonobutyric acid (L-AP4), bind directly to the glutamate binding site (the orthosteric site) to activate the receptor.

  • Positive Allosteric Modulators (PAMs): These molecules, exemplified by VU0361737, bind to a topographically distinct site on the receptor (an allosteric site). PAMs do not activate the receptor on their own but enhance the affinity and/or efficacy of the endogenous ligand, glutamate, or other orthosteric agonists.

This guide will delve into the key differences in the pharmacological profiles of VU0361737 and orthosteric mGluR4 agonists, supported by experimental data.

Comparative Pharmacological Data

The following tables summarize the quantitative data comparing VU0361737 and the common orthosteric agonist L-AP4.

Table 1: In Vitro Potency and Efficacy

CompoundTargetAssay TypeParameterValueSpeciesReference
VU0361737 mGluR4Functional AssayEC50240 nMHuman[1]
mGluR4Functional AssayEC50110 nMRat[1]
L-AP4 mGlu4Functional AssayEC500.1 - 0.13 µMNot Specified[2]
mGlu8Functional AssayEC500.29 µMNot Specified[2]
mGlu6Functional AssayEC501.0 - 2.4 µMNot Specified[2]
mGlu7Functional AssayEC50249 - 337 µMNot Specified[2]

Table 2: Selectivity Profile

CompoundActivity at other mGluR SubtypesReference
VU0361737 Weak activity at mGluR5 and mGluR8. Inactive at mGluR1, mGluR2, mGluR3, mGluR6, and mGluR7.[1]
L-AP4 Agonist at all group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8).[2]

Mechanism of Action and Signaling Pathways

Orthosteric agonists and PAMs activate mGluR4 through distinct mechanisms, leading to nuanced differences in downstream signaling.

Orthosteric Agonist-Mediated Activation:

An orthosteric agonist like L-AP4 directly binds to the glutamate binding pocket in the Venus flytrap domain of the mGluR4 receptor. This induces a conformational change that promotes the coupling of the receptor to intracellular Gi/o proteins. The activated Gα subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP concentration. The Gβγ subunits can also modulate the activity of other effectors, such as ion channels.

Positive Allosteric Modulation by VU0361737:

VU0361737 binds to an allosteric site within the transmembrane domain of the mGluR4 receptor. By itself, this binding does not cause receptor activation. However, in the presence of an orthosteric agonist (like glutamate or L-AP4), VU0361737 enhances the agonist's ability to activate the receptor. This potentiation can manifest as an increase in the agonist's potency (a leftward shift in the dose-response curve) and/or an increase in its maximal efficacy. This synergistic action allows for a more finely tuned modulation of receptor activity that is dependent on the presence of the endogenous agonist.

Signaling Pathway Diagram:

mGluR4_Signaling cluster_orthosteric Orthosteric Agonist Pathway cluster_pam Positive Allosteric Modulator Pathway L_AP4 L-AP4 mGluR4_ortho mGluR4 (Orthosteric Site) L_AP4->mGluR4_ortho Binds G_protein_ortho Gαi/o & Gβγ mGluR4_ortho->G_protein_ortho Activates AC_ortho Adenylyl Cyclase G_protein_ortho->AC_ortho Inhibits cAMP_ortho cAMP AC_ortho->cAMP_ortho ↓ Production Response_ortho Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP_ortho->Response_ortho Leads to VU0361737 VU0361737 mGluR4_allo mGluR4 (Allosteric Site) VU0361737->mGluR4_allo Binds mGluR4_ortho_glut mGluR4 (Orthosteric Site) mGluR4_allo->mGluR4_ortho_glut Potentiates Glutamate Glutamate (Endogenous Agonist) Glutamate->mGluR4_ortho_glut Binds G_protein_pam Gαi/o & Gβγ mGluR4_ortho_glut->G_protein_pam Activates AC_pam Adenylyl Cyclase G_protein_pam->AC_pam Inhibits cAMP_pam cAMP AC_pam->cAMP_pam ↓↓ Production Response_pam Enhanced Cellular Response cAMP_pam->Response_pam Leads to

Figure 1. Simplified signaling pathways for mGluR4 activation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to characterize mGluR4 modulators.

cAMP Accumulation Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in the mGluR4 signaling cascade.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR4 receptor are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., VU0361737) or the orthosteric agonist (e.g., L-AP4).

  • Stimulation: Forskolin (B1673556), an adenylyl cyclase activator, is added to all wells (except the basal control) to stimulate cAMP production.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., ELISA or HTRF).

  • Data Analysis: The amount of cAMP produced in the presence of the test compound is compared to the amount produced by forskolin alone. The data is then plotted to determine the EC50 or IC50 values.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the mGluR4 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the mGluR4 receptor.

  • Assay Buffer: The assay buffer typically contains GDP, MgCl2, and NaCl.

  • Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of a fixed concentration of [35S]GTPγS.

  • Separation: The reaction is terminated by rapid filtration through a filter plate to separate bound from free [35S]GTPγS.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS. The specific binding is then plotted against the compound concentration to determine the EC50 and Emax values.

Experimental Workflow Diagram:

Experimental_Workflow cluster_cAMP cAMP Accumulation Assay cluster_GTP GTPγS Binding Assay cAMP_start Start: Plate mGluR4-expressing cells cAMP_treat Treat with Test Compound cAMP_start->cAMP_treat cAMP_stim Stimulate with Forskolin cAMP_treat->cAMP_stim cAMP_lyse Lyse Cells cAMP_stim->cAMP_lyse cAMP_detect Detect cAMP Levels (ELISA/HTRF) cAMP_lyse->cAMP_detect cAMP_analyze Analyze Data (IC50) cAMP_detect->cAMP_analyze GTP_start Start: Prepare mGluR4-expressing membranes GTP_treat Incubate with Test Compound & [35S]GTPγS GTP_start->GTP_treat GTP_filter Filter to separate bound/free radioligand GTP_treat->GTP_filter GTP_detect Quantify Radioactivity GTP_filter->GTP_detect GTP_analyze Analyze Data (EC50/Emax) GTP_detect->GTP_analyze

Figure 2. General workflow for in vitro mGluR4 functional assays.

Discussion and Conclusion

The comparison between VU0361737 and orthosteric mGluR4 agonists highlights a fundamental difference in their mode of action, which translates to distinct pharmacological profiles.

  • Selectivity: VU0361737 demonstrates superior selectivity for mGluR4 over other mGluR subtypes compared to the broad group III agonist activity of L-AP4.[1][2] This enhanced selectivity is a significant advantage in drug development, as it minimizes the potential for off-target effects.

  • Mechanism of Action: As a PAM, VU0361737's activity is dependent on the presence of an orthosteric agonist. This provides a more physiological and nuanced modulation of receptor function, as it amplifies the endogenous glutamatergic tone rather than causing constitutive receptor activation. Orthosteric agonists, in contrast, activate the receptor regardless of the endogenous ligand concentration, which could lead to a disruption of normal synaptic activity.

  • Therapeutic Potential: The ability of VU0361737 to potentiate the effects of endogenous glutamate makes it a promising candidate for conditions where a subtle and controlled enhancement of mGluR4 signaling is desired. In contrast, the broader activity profile of orthosteric agonists like L-AP4, while useful as research tools, may present challenges in achieving a targeted therapeutic effect in vivo due to their lack of subtype selectivity. Studies have shown that L-AP4 can have neuroprotective effects in models of diffuse brain injury.

References

Comparative

Replicating published findings on VU0361737's neuroprotective effects.

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the neuroprotective effects of VU0361737, a positive allosteric modulator (PAM) of the metabotropic glutamate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of VU0361737, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), against other mGluR modulators. The data presented is based on published findings in a widely used in vitro model of Parkinson's disease, the MPP+-induced neurotoxicity model in human neuroblastoma SH-SY5Y cells. This document aims to facilitate the replication of these findings by providing detailed experimental protocols, comparative data, and insights into the underlying signaling pathways.

Comparative Neuroprotective Efficacy

The neuroprotective potential of VU0361737 and other mGluR modulators was evaluated by their ability to mitigate the toxic effects of 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons and is used to model Parkinson's disease in vitro. The following table summarizes the quantitative data on the neuroprotective effects of these compounds in undifferentiated SH-SY5Y cells.

CompoundTargetConcentration Range TestedMaximum Protection ObservedNotes
VU0361737 mGluR4 PAM Not specified in abstract Protective Also demonstrated a cell proliferation stimulating effect.
(S)-3,4-DCPGmGluR8 AgonistNot specified in abstractHighest NeuroprotectionmGluR8-specific agent.
AZ12216052mGluR8 PAMNot specified in abstractHighest NeuroprotectionmGluR8-specific agent. Also demonstrated a cell proliferation stimulating effect.
LY354740mGluR II AgonistNot specified in abstractProtective
ACPT-ImGluR III AgonistNot specified in abstractProtective
AMN082mGluR7 Allosteric AgonistNot specified in abstractProtective

Note: The specific quantitative data (e.g., percentage of cell viability, EC50 values) for VU0361737 and the other compounds are detailed in the full-text article by Jantas et al. (2014) in Neuropharmacology. The information presented here is a summary based on the abstract.

Experimental Protocols

The following protocols are based on the methodologies described in studies utilizing the MPP+-induced neurotoxicity model in SH-SY5Y cells.

Cell Culture and Differentiation
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

  • Differentiation (Optional): For studies on differentiated cells, SH-SY5Y cells can be treated with retinoic acid (RA) at a concentration of 10 µM for several days.

MPP+-Induced Neurotoxicity Assay
  • Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of VU0361737 or other test compounds for a specified period (e.g., 1-2 hours) before MPP+ exposure.

  • Induction of Neurotoxicity: Add MPP+ to the cell culture medium at a final concentration of 1 mM.

  • Incubation: Incubate the cells for 24-48 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.

    • LDH Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells using a commercially available kit.

  • Assessment of Apoptosis:

    • Nuclear Staining: Stain cells with Hoechst 33342 or DAPI to visualize nuclear morphology. Apoptotic nuclei will appear condensed and fragmented.

    • Caspase-3 Activity Assay: Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorometric or colorimetric assay kit.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of VU0361737 and other mGluR III modulators are thought to be mediated by the activation of specific intracellular signaling pathways.

Signaling Pathway of mGluR4 Activation

Activation of mGluR4, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. However, evidence also suggests the involvement of other pathways in neuroprotection. The observation that the necroptosis inhibitor, necrostatin-1, blocks the protective effects of mGluR III activation suggests a role for the necroptosis pathway.[1]

mGluR4_Signaling_Pathway VU0361737 VU0361737 (mGluR4 PAM) mGluR4 mGluR4 VU0361737->mGluR4 potentiates Gi_o Gi/o Protein mGluR4->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits Necroptosis_Pathway Necroptosis Pathway (Inhibition) Gi_o->Necroptosis_Pathway modulates cAMP ↓ cAMP AC->cAMP Neuroprotection Neuroprotection cAMP->Neuroprotection Necroptosis_Pathway->Neuroprotection

Caption: Signaling pathway of mGluR4 activation by VU0361737.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates the general workflow for investigating the neuroprotective effects of a compound in the MPP+-induced SH-SY5Y cell model.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed SH-SY5Y cells in 96-well plates Adherence Allow cells to adhere (24 hours) Seed_Cells->Adherence Pre_treatment Pre-treat with VU0361737 / Alternatives Adherence->Pre_treatment MPP_Induction Induce neurotoxicity with MPP+ (1 mM) Pre_treatment->MPP_Induction Incubation Incubate (24-48 hours) MPP_Induction->Incubation Cell_Viability Assess Cell Viability (MTT / LDH assay) Incubation->Cell_Viability Apoptosis_Analysis Analyze Apoptosis (Nuclear Staining / Caspase Activity) Incubation->Apoptosis_Analysis Data_Interpretation Data Interpretation and Comparison Cell_Viability->Data_Interpretation Apoptosis_Analysis->Data_Interpretation

Caption: Experimental workflow for neuroprotection studies.

References

Validation

The Promise of M1 Receptor Modulation: Correlating In Vitro Efficacy to In Vivo Outcomes for Novel Neuropsychiatric Therapies

A Comparative Analysis of M1 Positive Allosteric Modulators and Agonists The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) has emerged as a compelling target for the treatment of cognitive deficits and psych...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of M1 Positive Allosteric Modulators and Agonists

The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) has emerged as a compelling target for the treatment of cognitive deficits and psychosis in disorders such as schizophrenia and Alzheimer's disease. This guide provides a comparative analysis of two distinct therapeutic strategies targeting the M1 receptor: selective positive allosteric modulators (PAMs), represented by the clinical candidate VU0467319, and M1/M4-preferring agonists, exemplified by xanomeline (B1663083). While specific in vitro to in vivo correlation data for VU0361737 is not publicly available, the closely related compound VU0467319 offers a robust dataset for understanding the translational potential of M1 PAMs.

This guide will objectively compare the performance of these compounds, presenting supporting experimental data from in vitro and in vivo studies. Detailed methodologies for key experiments are provided to allow for critical evaluation and replication.

Executive Summary

Positive allosteric modulators like VU0467319 represent a newer, more targeted approach to enhancing M1 receptor signaling. Unlike direct agonists such as xanomeline, which activate the receptor directly, PAMs amplify the effect of the endogenous neurotransmitter, acetylcholine. This mechanism is hypothesized to provide a more physiological and nuanced modulation of receptor activity, potentially leading to an improved therapeutic window with fewer side effects. This guide will explore the preclinical and clinical data that support this hypothesis, offering a direct comparison of the efficacy and safety profiles of these two important classes of M1-targeting compounds.

Data Presentation

The following tables summarize the quantitative in vitro and in vivo efficacy data for VU0467319 and xanomeline.

Table 1: In Vitro Potency and Efficacy

CompoundTargetAssay TypeMetricValueSource(s)
VU0467319 Human M1 mAChRCalcium MobilizationEC50 (PAM activity)492 nM ± 2.9 nM[1][2]
Human M1 mAChRCalcium Mobilization% Max Acetylcholine Response71.3% ± 9.9%[1][2]
Human M1 mAChRCalcium MobilizationEC50 (Agonist activity)> 30 µM[1][2]
Xanomeline M1/M4 mAChRFunctional Assays-Preferring Agonist[3]

Table 2: In Vivo Preclinical Efficacy

CompoundAnimal ModelBehavioral AssayDosingKey FindingSource(s)
VU0467319 RatNovel Object Recognition (NOR)0.3, 1, 3, 5.6 mg/kg, p.o.Dose-dependent improvement in recognition memory[1][2]
Xanomeline RatAmphetamine-induced Hyperactivity5, 15 mg/kgAttenuation of hyperactivity[3][4][5]
RatApomorphine-induced Prepulse Inhibition (PPI) Disruption-Reversal of PPI deficit[3]

Table 3: Clinical Efficacy in Schizophrenia

CompoundClinical Trial PhasePrimary EndpointDosingKey FindingSource(s)
VU0467319 Phase I (Healthy Volunteers)Safety and TolerabilitySingle ascending doses (60-600 mg)Well-tolerated with no dose-limiting side effects[6]
Xanomeline (with Trospium) Phase 3 (EMERGENT-2)Change in PANSS Total ScoreFlexible-dose-21.2 point reduction from baseline vs. -11.6 for placebo[7]
Phase 3 (EMERGENT-3)Change in PANSS Total ScoreFlexible-dose (up to 125mg xanomeline/30mg trospium (B1681596) BID)-20.6 point reduction from baseline vs. -12.2 for placebo[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Calcium Mobilization Assay for VU0467319

This assay is used to determine the potency and efficacy of a compound as a positive allosteric modulator of the M1 muscarinic receptor.

  • Cell Line: A stable cell line expressing the human M1 muscarinic acetylcholine receptor is used.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which allows for the measurement of changes in intracellular calcium concentration.

  • Compound Addition: Increasing concentrations of VU0467319 are added to the cells approximately 2 minutes prior to the addition of acetylcholine.

  • Agonist Stimulation: An EC20 concentration of acetylcholine (the concentration that produces 20% of the maximal response) is added to stimulate the M1 receptor.[2]

  • Signal Detection: The change in fluorescence, indicative of intracellular calcium mobilization, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).[10]

  • Data Analysis: The potentiation of the acetylcholine response by VU0467319 is quantified to determine its EC50 as a PAM and the maximal potentiation as a percentage of the maximal acetylcholine response. To assess agonist activity, the assay is performed in the absence of acetylcholine.

In Vivo Novel Object Recognition (NOR) Test for VU0467319

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[11][12]

  • Animals: Male Sprague-Dawley rats are used for this study.

  • Habituation: On the first day, rats are habituated to the testing arena (an open field) for a set period (e.g., 5 minutes) in the absence of any objects.[12][13]

  • Training (Familiarization): On the second day, two identical objects are placed in the arena, and the rats are allowed to explore them for a defined period (e.g., 3-5 minutes).[12][13]

  • Drug Administration: VU0467319 is administered orally (p.o.) at various doses (0.3, 1, 3, and 5.6 mg/kg) prior to the training session.[1]

  • Testing (Recognition): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rats are returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.[12]

  • Data Analysis: A recognition index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time. A higher recognition index indicates better memory of the familiar object.

In Vivo Amphetamine-Induced Hyperactivity Model for Xanomeline

This model is used to assess the antipsychotic-like potential of a compound by measuring its ability to counteract the locomotor-stimulating effects of amphetamine.

  • Animals: Male rats are used in this model.

  • Habituation: Animals are habituated to the testing cages (photocell cages) for a period before drug administration.[14]

  • Drug Pre-treatment: Xanomeline (e.g., 5, 15 mg/kg) or vehicle is administered to the rats.

  • Amphetamine Challenge: After a pre-treatment period, rats are injected with amphetamine (e.g., 0.5 mg/kg) to induce hyperactivity.[14]

  • Locomotor Activity Measurement: The locomotor activity of the rats, including distance traveled and stereotyped behaviors, is recorded over a set period (e.g., 90 minutes) using the photocell cages.[14]

  • Data Analysis: The total locomotor activity counts are compared between the xanomeline-treated groups and the vehicle-treated control group to determine if xanomeline can attenuate the amphetamine-induced increase in activity.

Clinical Trial Protocol for Xanomeline in Schizophrenia (PANSS Assessment)

This protocol outlines the design of a clinical trial to evaluate the efficacy of xanomeline in patients with schizophrenia.

  • Study Design: A randomized, double-blind, placebo-controlled, flexible-dose, 5-week inpatient trial.[7]

  • Participants: Adults (18-65 years) with a diagnosis of schizophrenia experiencing a recent worsening of psychosis, with a Positive and Negative Syndrome Scale (PANSS) total score of 80 or higher.[7][15][16]

  • Intervention: Participants are randomized to receive either KarXT (a combination of xanomeline and trospium chloride) or a placebo, administered twice daily.

  • Dosing: The dosing for KarXT is flexible, starting with a lead-in dose and titrating up based on tolerability. For example, starting with 50 mg xanomeline/20 mg trospium BID and potentially increasing to 125 mg xanomeline/30 mg trospium BID.[7][9][15]

  • Primary Endpoint: The primary measure of efficacy is the change in the total PANSS score from baseline to week 5.[8][15][16]

  • Data Analysis: The mean change in PANSS total score is compared between the KarXT and placebo groups to determine the statistical significance of the treatment effect.

Mandatory Visualization

Signaling Pathway of M1 Muscarinic Acetylcholine Receptor (mAChR)

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_receptor M1 mAChR Gq_protein Gq/11 M1_receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response ACh Acetylcholine (ACh) ACh->M1_receptor Binds to orthosteric site PAM M1 PAM (e.g., VU0467319) PAM->M1_receptor Binds to allosteric site

Caption: M1 mAChR signaling pathway activated by acetylcholine and enhanced by a PAM.

Experimental Workflow for In Vitro to In Vivo Correlation

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Translation invitro_assay Calcium Mobilization Assay (M1 Receptor Expressing Cells) invitro_data Determine EC50 (PAM) & % Max ACh Response invitro_assay->invitro_data animal_model Rodent Model of Cognition (e.g., Novel Object Recognition) invitro_data->animal_model Inform Dose Selection invivo_data Measure Behavioral Endpoint (e.g., Recognition Index) animal_model->invivo_data phase1 Phase I Clinical Trial (Healthy Volunteers) invivo_data->phase1 Support Advancement to Clinic phase1_data Assess Safety, Tolerability, & Pharmacokinetics phase1->phase1_data phase2_3 Phase II/III Clinical Trials (Patient Population) phase1_data->phase2_3 Guide Dose Escalation phase2_3_data Evaluate Efficacy (e.g., PANSS Score) phase2_3->phase2_3_data

Caption: Workflow from in vitro discovery to in vivo efficacy and clinical development.

Logical Relationship of M1 Receptor Modulators

Modulator_Comparison cluster_agonists Orthosteric Agonists cluster_pams Positive Allosteric Modulators (PAMs) Xanomeline Xanomeline Agonist_Effect Directly Activates Receptor (M1/M4 Preferring) Xanomeline->Agonist_Effect Agonist_Side_Effects Potential for Cholinergic Side Effects Agonist_Effect->Agonist_Side_Effects M1_Receptor M1 Receptor Agonist_Effect->M1_Receptor VU0361737_analog VU0467319 (VU0361737 Analog) PAM_Effect Enhances Endogenous ACh Signaling VU0361737_analog->PAM_Effect PAM_Side_Effects Reduced Potential for Cholinergic Side Effects PAM_Effect->PAM_Side_Effects PAM_Effect->M1_Receptor

Caption: Comparison of the mechanisms of action for M1 receptor agonists and PAMs.

References

Comparative

Head-to-Head Comparison: VU0361737 and ADX88178 as mGluR4 Positive Allosteric Modulators

A comprehensive guide for researchers and drug development professionals on the pharmacological and experimental profiles of two key mGluR4 positive allosteric modulators, VU0361737 and ADX88178. This guide provides a de...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological and experimental profiles of two key mGluR4 positive allosteric modulators, VU0361737 and ADX88178.

This guide provides a detailed comparative analysis of VU0361737 and ADX88178, two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). mGluR4 is a presynaptic Group III metabotropic glutamate receptor that has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease. As research in this area intensifies, a clear understanding of the pharmacological nuances of available tool compounds is critical for the design and interpretation of experiments. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes essential biological and experimental workflows to aid researchers in the selection and application of these modulators.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of VU0361737 and ADX88178, highlighting their potency and efficacy at human and rat mGluR4.

ParameterVU0361737ADX88178
Potency (EC50)
Human mGluR4240 nM4 nM[1]
Rat mGluR4110 nM9 nM[2]
Efficacy
Maximal PotentiationIncreased maximal response to agonist[2]~100% increase in maximal glutamate response
Fold Shift of Glutamate EC5028-fold shiftUp to 100-fold shift
Selectivity Weak or no activity at other mGluRs (mGluR1, 2, 3, 5, 6, 7); weak activity at mGluR8.Highly selective for mGluR4; EC50 > 30 µM for other mGluRs.[1]

Signaling Pathways of mGluR4

Activation of mGluR4, potentiated by PAMs like VU0361737 and ADX88178, primarily leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cyclic AMP (cAMP) levels. This canonical pathway is mediated by the Gi/o family of G proteins. Recent studies have also elucidated an alternative signaling cascade involving the activation of phospholipase C (PLC) and subsequent protein kinase C (PKC) activation. The diagram below illustrates these key signaling pathways.

mGluR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular mGluR4 mGluR4 G_protein Gαi/o mGluR4->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG G_protein->AC inhibits G_protein->PLC activates Glutamate Glutamate Glutamate->mGluR4 PAM PAM (VU0361737 or ADX88178) PAM->mGluR4 potentiates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates downstream Modulation of Neurotransmitter Release PKA->downstream PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates PKC->downstream

Caption: Simplified signaling pathway of the mGluR4 receptor.

Experimental Workflow

The characterization of mGluR4 PAMs typically involves a series of in vitro assays to determine their potency, efficacy, and selectivity. The following diagram outlines a general experimental workflow for evaluating compounds like VU0361737 and ADX88178.

Experimental_Workflow start Compound Library primary_screen Primary Screen: Calcium Mobilization Assay (e.g., FLIPR) start->primary_screen hits Initial Hits primary_screen->hits concentration_response Concentration-Response Curves: Determine EC₅₀ hits->concentration_response potency_efficacy Potency (EC₅₀) & Efficacy (% Glu Max) concentration_response->potency_efficacy selectivity_screen Selectivity Screening: Test against other mGluR subtypes potency_efficacy->selectivity_screen secondary_assay Secondary Functional Assay: GTPγS Binding Assay potency_efficacy->secondary_assay selectivity_profile Selectivity Profile selectivity_screen->selectivity_profile in_vivo In Vivo Studies: (e.g., rodent models of Parkinson's disease) selectivity_profile->in_vivo confirmation Confirmation of Mechanism secondary_assay->confirmation confirmation->in_vivo

Caption: General experimental workflow for mGluR4 PAM characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of VU0361737 and ADX88178.

Calcium Mobilization Assay

This assay is commonly used to determine the potency (EC50) and efficacy of mGluR4 PAMs in a high-throughput format. As mGluR4 is a Gi/o-coupled receptor, it is typically co-expressed with a promiscuous G-protein, such as Gαq/i5, in a host cell line (e.g., HEK293 or CHO cells) to enable the measurement of intracellular calcium mobilization upon receptor activation.

  • Cell Culture and Plating:

    • HEK293 or CHO cells stably co-expressing the human or rat mGluR4 and a promiscuous G-protein (e.g., Gαq/i5) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics).

    • Cells are seeded into 384-well black-walled, clear-bottom assay plates at a density of 20,000-40,000 cells per well and incubated overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in a buffered saline solution (e.g., HBSS) for 1 hour at 37°C. The loading buffer may contain probenecid (B1678239) to prevent dye extrusion.

  • Compound Addition and Signal Detection:

    • Assay plates are placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • A baseline fluorescence reading is taken before the addition of compounds.

    • The test compound (VU0361737 or ADX88178) is added at various concentrations, followed by the addition of a sub-maximal concentration (EC20) of glutamate.

    • Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity is proportional to the increase in intracellular calcium concentration.

    • Concentration-response curves are generated by plotting the fluorescence signal against the logarithm of the compound concentration.

    • EC50 values are calculated using a four-parameter logistic equation. Efficacy is often expressed as the maximal potentiation of the EC20 glutamate response.

GTPγS Binding Assay

This is a functional assay that directly measures the activation of G-proteins following receptor stimulation, providing a more proximal readout of receptor activation compared to second messenger assays.

  • Membrane Preparation:

    • Cells expressing the mGluR4 are harvested and homogenized in an ice-cold buffer.

    • The cell lysate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then ultracentrifuged to pellet the cell membranes. The membrane pellet is resuspended in an appropriate buffer and stored at -80°C.

  • Binding Assay:

    • Cell membranes are incubated in a buffer containing GDP, the test compound (VU0361737 or ADX88178), an EC20 concentration of glutamate, and the non-hydrolyzable GTP analog, [35S]GTPγS.

    • The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

    • The binding reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound [35S]GTPγS to pass through.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Concentration-response curves are generated, and EC50 and maximal stimulation values are determined.

References

Validation

Confirming the On-Target Effects of VU0361737 with a Negative Control: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the on-target effects of VU0361737, a positive allosteric modulator (PAM) of the metabotropic glutamate (B163...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of VU0361737, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), with a structurally similar, inactive compound used as a negative control. The data presented herein confirms the specific activity of VU0361737 at the mGlu4 receptor, a key target in neuroscience research and drug development.

Data Presentation

The on-target effects of VU0361737 were quantified using a functional cell-based assay that measures the compound's ability to potentiate the activity of the mGlu4 receptor. The key parameter for a PAM is its half-maximal effective concentration (EC50), which represents the concentration at which the compound elicits 50% of its maximal effect. The following table summarizes the comparative data for VU0361737 and its inactive analog, which serves as a negative control.

CompoundTargetAssay TypeReadoutEC50 (nM)Activity Status
VU0361737 mGlu4cAMP AssayInhibition of Forskolin-stimulated cAMP240Active
Inactive Analog mGlu4cAMP AssayInhibition of Forskolin-stimulated cAMP> 30,000Inactive

Data derived from studies on HEK293 cells stably expressing the human mGlu4 receptor.

Experimental Protocols

The on-target effects of VU0361737 and its negative control were determined using a forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay in a recombinant cell line expressing the human mGlu4 receptor.

Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells were stably transfected with a plasmid encoding the full-length human mGlu4 receptor.

  • Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

cAMP Accumulation Assay:

  • Cell Plating: Transfected HEK293 cells were seeded into 384-well plates at a density of 10,000 cells per well and incubated overnight.

  • Compound Preparation: VU0361737 and the inactive analog were serially diluted in assay buffer (Hank's Balanced Salt Solution, 20 mM HEPES, pH 7.4) to generate a range of concentrations.

  • Assay Procedure:

    • The cell culture medium was removed, and the cells were washed with assay buffer.

    • Cells were then incubated with the various concentrations of VU0361737 or the inactive analog in the presence of a sub-maximal concentration of the endogenous agonist, glutamate (EC20 concentration).

    • Following a pre-incubation period, adenylate cyclase was stimulated with 1 µM forskolin (B1673556) for 15 minutes at room temperature.

    • The reaction was stopped, and the cells were lysed.

  • cAMP Detection: Intracellular cAMP levels were quantified using a commercially available homogeneous time-resolved fluorescence (HTRF) cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: The HTRF signal, which is inversely proportional to the cAMP concentration, was measured using a plate reader. The data were normalized to the response of forskolin alone and the EC50 values were calculated using a four-parameter logistic equation.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the mGlu4 receptor and the experimental workflow for confirming the on-target effects of VU0361737.

mGlu4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 Binds to orthosteric site VU0361737 VU0361737 VU0361737->mGlu4 Binds to allosteric site Gi/o Gi/o Protein mGlu4->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream\nEffectors Downstream Effectors cAMP->Downstream\nEffectors Activates

mGlu4 Receptor Signaling Pathway

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection & Analysis Cells HEK293 cells expressing human mGlu4 receptor Plate Seed cells in 384-well plate Cells->Plate Incubation Incubate cells with compounds + Glutamate (EC20) Plate->Incubation Compounds Prepare serial dilutions of VU0361737 & Negative Control Compounds->Incubation Stimulation Stimulate with Forskolin (1 µM) Incubation->Stimulation Lysis Lyse cells Stimulation->Lysis HTRF Measure cAMP levels (HTRF Assay) Lysis->HTRF Analysis Data normalization and EC50 calculation HTRF->Analysis

Experimental Workflow for cAMP Assay

Comparative

Assessing the Therapeutic Window of VU0361737 in a Comparative Analysis with Similar mGlu4 Positive Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the therapeutic window of VU0361737, a positive allosteric modulator (PAM) of the metabotropic glutamate (B163...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic window of VU0361737, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), against other notable mGlu4 PAMs: VU0155041, foliglurax, and PHCCC. The activation of mGlu4 receptors is a promising therapeutic strategy for managing Parkinson's disease. This document compiles preclinical data to facilitate an objective assessment of these compounds, focusing on their efficacy in established animal models and their potential for adverse effects.

Comparative Efficacy of mGlu4 PAMs

The primary preclinical model for assessing the efficacy of anti-parkinsonian drugs is the haloperidol-induced catalepsy test in rodents. This model mimics the motor impairments, specifically akinesia and bradykinesia, observed in Parkinson's disease. The data presented below summarizes the efficacy of VU0361737 and its comparators in reversing these cataleptic effects.

CompoundAnimal ModelEfficacy in Haloperidol-Induced CatalepsyRoute of AdministrationNotes
VU0361737 RatEffective in reversing catalepsy.Not specified in available literatureSystemically active.
VU0155041 RatDose-dependently decreased catalepsy (31 to 316 nmol).[1]Intracerebroventricular (ICV)Also demonstrated efficacy in reversing reserpine-induced akinesia.[1]
Foliglurax RatNot specified in available literatureOral (p.o.)Phase II clinical trials for Parkinson's disease were terminated due to lack of efficacy.[2][3]
PHCCC RatEffective in reversing catalepsy.Intracerebroventricular (ICV)Suffers from poor solubility and lack of systemic activity.

Therapeutic Window Assessment

The therapeutic window is the dose range of a drug that provides therapeutic benefit without causing unacceptable side effects. For mGlu4 PAMs, this is the balance between anti-parkinsonian efficacy and any potential adverse effects. While comprehensive data on the maximum tolerated dose (MTD) and dose-limiting toxicities for all compounds are not publicly available, the following table provides insights into their safety profiles.

CompoundAdverse Effects/Safety Profile
VU0361737 Data on specific adverse effects and MTD are not readily available in the public domain.
VU0155041 Data on specific adverse effects and MTD are not readily available in the public domain.
Foliglurax Generally safe and well-tolerated in Phase II clinical trials with no significant safety signals reported.[2][3]
PHCCC Known to have off-target effects, including partial antagonist activity at the mGlu1b receptor.[4]

Experimental Protocols

Haloperidol-Induced Catalepsy in Rats

This protocol is a standard method for evaluating potential anti-parkinsonian drugs.

Objective: To assess the ability of a test compound to reverse the catalepsy (a state of immobility and muscle rigidity) induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol (B65202).

Materials:

  • Male Wistar rats (200-250 g)

  • Haloperidol solution (typically 1 mg/kg, dissolved in a suitable vehicle)

  • Test compound (e.g., VU0361737) at various doses

  • Vehicle for the test compound

  • Catalepsy-testing apparatus (e.g., a horizontal bar raised 9 cm above a flat surface)

  • Stopwatches

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Habituation: On the day of the experiment, animals are habituated to the testing room for at least 30 minutes.

  • Drug Administration:

    • A baseline catalepsy score is measured for each animal before any drug administration.

    • The test compound or its vehicle is administered (e.g., intraperitoneally, orally) at a predetermined time before the haloperidol injection.

    • Haloperidol (1 mg/kg, i.p.) is administered to induce catalepsy. The onset of catalepsy is typically observed within 30-60 minutes.

  • Catalepsy Assessment:

    • At fixed time intervals after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), each rat is gently placed with its forepaws on the horizontal bar.

    • The latency for the rat to remove both forepaws from the bar is recorded. This is the catalepsy score.

    • A cut-off time is pre-determined (e.g., 180 or 300 seconds) to prevent undue stress to the animals. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.

  • Data Analysis:

    • The mean catalepsy scores for each treatment group at each time point are calculated.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the test compound with the vehicle control group. A significant reduction in the catalepsy score by the test compound indicates potential anti-parkinsonian activity.

Visualizations

mGlu4 Receptor Signaling Pathway

mGlu4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 Binds mGlu4_PAM mGlu4 PAM (e.g., VU0361737) mGlu4_PAM->mGlu4 Potentiates G_protein Gi/o Protein mGlu4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release PKA->Cellular_Response Leads to

Caption: Simplified mGlu4 receptor signaling cascade.

Experimental Workflow for Therapeutic Window Assessment

Therapeutic_Window_Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment Efficacy_Model In Vivo Efficacy Model (e.g., Haloperidol-Induced Catalepsy) Dose_Response_Efficacy Dose-Response Curve (Efficacy) Efficacy_Model->Dose_Response_Efficacy MED Minimum Effective Dose (MED) Dose_Response_Efficacy->MED Therapeutic_Window Therapeutic Window MED->Therapeutic_Window Lower Bound Toxicity_Model In Vivo Toxicity Studies (e.g., Acute/Chronic Dosing) Dose_Response_Toxicity Dose-Response Curve (Adverse Effects) Toxicity_Model->Dose_Response_Toxicity MTD Maximum Tolerated Dose (MTD) Dose_Response_Toxicity->MTD MTD->Therapeutic_Window Upper Bound

Caption: General workflow for determining the therapeutic window.

References

Validation

Unveiling a Potential New Frontier in Parkinson's Treatment: The Synergistic Promise of VU0361737 and M1 PAMs

While direct clinical evidence for synergistic effects of the M1 positive allosteric modulator (PAM) VU0361737 with existing Parkinson's disease (PD) medications is not yet available, preclinical data for other M1 PAMs,...

Author: BenchChem Technical Support Team. Date: December 2025

While direct clinical evidence for synergistic effects of the M1 positive allosteric modulator (PAM) VU0361737 with existing Parkinson's disease (PD) medications is not yet available, preclinical data for other M1 PAMs, such as TAK-071, are shedding light on the potential of this class of drugs to address motor symptoms of the disease. These findings, rooted in the well-established neurobiology of Parkinson's, suggest a promising new avenue for combination therapies aimed at improving motor control, particularly for symptoms that are resistant to conventional dopamine (B1211576) replacement therapies.

The core pathology of Parkinson's disease involves the degeneration of dopamine-producing neurons in the substantia nigra, leading to a dopamine deficit in the striatum. This disrupts the delicate balance between the dopaminergic and cholinergic neurotransmitter systems, a key factor in the emergence of motor symptoms. While the mainstay of treatment has been dopamine replacement therapy, primarily with Levodopa (L-DOPA), this approach can lead to debilitating side effects like dyskinesia over time and does not adequately address all motor deficits, such as falls and postural instability.

M1 muscarinic acetylcholine (B1216132) receptors are highly expressed in the striatum, a critical brain region for motor control. By positively modulating these receptors, compounds like VU0361737 enhance the signal of the natural neurotransmitter, acetylcholine, potentially helping to rebalance (B12800153) the disrupted cholinergic-dopaminergic signaling.

Preclinical Evidence for M1 PAMs in Ameliorating Motor Deficits

Recent preclinical research has provided compelling evidence for the potential of M1 PAMs in treating motor symptoms of Parkinson's disease. A key study investigating the M1 PAM TAK-071 demonstrated a significant reduction in falls in a sophisticated rat model of Parkinson's disease. This model is specifically designed to mimic the combined cholinergic and dopaminergic neurodegeneration seen in patients who experience frequent falls, a symptom often unresponsive to L-DOPA.

Experimental Data: TAK-071 Reduces Falls in a Parkinson's Rat Model
Treatment GroupOutcome MeasureResultStatistical Significance
Dual-Lesion Rats + VehicleNumber of Falls (Rotating Rod)Increased fall rate compared to control-
Dual-Lesion Rats + TAK-071 (0.1 mg/kg)Number of Falls (Rotating Rod)Near significant reduction in fallsP = 0.05
Dual-Lesion Rats + TAK-071 (0.1 mg/kg & 0.3 mg/kg)Number of Falls (Zigzag Rod)Significant reduction in fallsP < 0.05

Data summarized from a study by Sarter et al.[1][2]

These findings are significant as they suggest that M1 PAMs could address dopamine-resistant motor symptoms. While this particular study did not assess a direct synergistic effect with L-DOPA, it provides a strong rationale for future investigations into such combinations. The improvement in complex motor control, such as navigating a challenging rotating rod, points to the potential of M1 PAMs to enhance the interplay between cognitive and motor functions, which is crucial for maintaining balance and preventing falls.[1][2]

Experimental Protocols

To ensure the scientific rigor of these findings, it is essential to understand the detailed methodologies employed in the preclinical studies.

Dual Cholinergic-Dopaminergic Lesion Rat Model of Parkinson's Disease Falls

This model is designed to replicate the neurodegeneration observed in Parkinson's patients who are prone to falls.[1][2]

  • Animals: Female rats were used in the study.

  • Lesioning Procedure:

    • Cholinergic Lesion: The neurotoxin 192 IgG-saporin was injected into the basal forebrain to induce a cholinergic deficit.

    • Dopaminergic Lesion: The neurotoxin 6-hydroxydopamine (6-OHDA) was injected into the striatum to create a partial dopamine depletion.

  • Behavioral Testing:

    • Apparatus: A rotating straight rod and a more challenging rotating zigzag rod were used to assess balance and complex motor control.

    • Procedure: Rats were trained to traverse the rods before the lesioning surgery. After recovery, they were re-tested over seven days with increasing difficulty. The number of falls was the primary measure of motor impairment.

  • Drug Administration: TAK-071 (0.1 and 0.3 mg/kg) or a vehicle was administered orally before each daily test session.

Signaling Pathways and Potential for Synergy

The synergistic potential of M1 PAMs with dopaminergic drugs lies in the intricate interplay between the cholinergic and dopaminergic signaling pathways within the basal ganglia.

G cluster_0 Cholinergic Neuron cluster_1 Dopaminergic Neuron cluster_2 Striatal Medium Spiny Neuron ACh Acetylcholine M1R M1 Receptor ACh->M1R DA Dopamine DR Dopamine Receptor DA->DR Signaling Downstream Signaling (e.g., PLC, IP3, DAG) M1R->Signaling DR->Signaling Motor_Output Modulated Motor Output Signaling->Motor_Output VU0361737 VU0361737 (M1 PAM) VU0361737->M1R Enhances ACh Signal LDOPA L-DOPA LDOPA->DA Increases Dopamine

Caption: Interaction of M1 PAMs and Dopaminergic Pathways.

In a Parkinsonian state, the loss of dopamine leads to a relative overactivity of the cholinergic system. L-DOPA therapy aims to restore dopamine levels. An M1 PAM like VU0361737 does not directly increase acetylcholine but amplifies its effect at the M1 receptor. This enhanced M1 signaling could potentially modulate the excitability of striatal neurons in a way that complements the effects of dopamine replacement, leading to a more balanced and effective motor output.

The Path Forward: Investigating VU0361737 in Combination Therapy

The preclinical success of TAK-071 in a model of dopamine-resistant motor symptoms provides a strong impetus for further research into the synergistic potential of M1 PAMs. The next logical step is to conduct preclinical studies that directly investigate the effects of VU0361737 in combination with L-DOPA in established animal models of Parkinson's disease, such as the 6-OHDA rat model.

Such studies should aim to answer key questions:

  • Can VU0361737 enhance the anti-parkinsonian effects of a standard dose of L-DOPA?

  • Could a combination of VU0361737 and a lower dose of L-DOPA achieve the same therapeutic benefit as a higher dose of L-DOPA alone, potentially reducing the risk of dyskinesia?

  • Does VU0361737, when co-administered with L-DOPA, reduce the development or severity of L-DOPA-induced dyskinesias?

The following experimental workflow is proposed for future preclinical investigations:

G start Induce Parkinson's Model (e.g., 6-OHDA in rats) treatment Treatment Groups: - Vehicle - L-DOPA - VU0361737 - L-DOPA + VU0361737 start->treatment behavior Behavioral Assessment: - Rotational Behavior - Cylinder Test - Gait Analysis - L-DOPA-Induced Dyskinesia Rating treatment->behavior analysis Data Analysis and Comparison behavior->analysis

Caption: Proposed Preclinical Experimental Workflow.

References

Comparative

VU0361737: A Comparative Analysis of a Promising mGluR4 Modulator in Preclinical Disease Models

For researchers and drug development professionals, VU0361737, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), has demonstrated potential in preclinical model...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, VU0361737, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), has demonstrated potential in preclinical models of neurological disorders. This guide provides a comparative analysis of its efficacy, outlines key experimental methodologies, and visualizes its mechanism of action within relevant signaling pathways.

VU0361737 has been identified as a centrally penetrant compound with anti-Parkinsonian activity.[1] As a positive allosteric modulator, it enhances the receptor's response to the endogenous ligand, glutamate. The mGluR4 receptor, a member of the Group III metabotropic glutamate receptors, is a G-protein coupled receptor that signals through Gαi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is a key area of investigation for therapeutic intervention in a variety of central nervous system (CNS) disorders.

Efficacy in a Preclinical Model of Parkinson's Disease

The primary evidence for the efficacy of VU0361737 comes from a preclinical rodent model of Parkinson's disease, specifically the haloperidol-induced catalepsy model. This model mimics the motor rigidity, a key symptom of Parkinson's disease, by inducing a state of immobility through the blockade of dopamine (B1211576) D2 receptors.

While specific quantitative data for VU0361737 in this model is not publicly available, a structurally related and potent mGluR4 PAM, ADX88178, has shown significant efficacy. Oral administration of ADX88178 at doses of 3 mg/kg and 10 mg/kg reversed haloperidol-induced catalepsy in rats.[2] Furthermore, in the 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease, another mGluR4 PAM demonstrated the ability to reverse forelimb akinesia when co-administered with a low dose of L-DOPA.[3] These findings for similar compounds suggest a strong therapeutic potential for VU0361737 in alleviating motor symptoms associated with Parkinson's disease.

Table 1: Efficacy of mGluR4 Positive Allosteric Modulators in Parkinson's Disease Models

CompoundDisease ModelKey Efficacy FindingReference
ADX88178Haloperidol-induced catalepsy (rat)Reversal of catalepsy at 3 and 10 mg/kg (oral)[2]
mGluR4 PAM6-OHDA lesion (rat)Reversal of forelimb akinesia in combination with L-DOPA[3]
VU0361737 (ML128)Haloperidol-induced catalepsy (rodent)Anti-Parkinsonian activity demonstrated[1]

Potential Applications in Other CNS Disorders

The therapeutic potential of mGluR4 modulation extends beyond Parkinson's disease. Preclinical studies with other mGluR4 PAMs suggest possible efficacy in models of schizophrenia and anxiety. However, to date, there is no specific published data on the efficacy of VU0361737 in these models.

Signaling Pathway and Mechanism of Action

The therapeutic effects of VU0361737 are mediated through its modulation of the mGluR4 signaling pathway. As a positive allosteric modulator, VU0361737 binds to a site on the mGluR4 receptor distinct from the glutamate binding site, enhancing the receptor's affinity for glutamate and potentiating its signaling cascade.

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds VU0361737 VU0361737 VU0361737->mGluR4 Potentiates G_alpha_io Gαi/o mGluR4->G_alpha_io Activates AC Adenylyl Cyclase G_alpha_io->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Inhibits (via phosphorylation) Vesicle Synaptic Vesicle Ca_channel->Vesicle Triggers Fusion Neurotransmitter_Release ↓ Neurotransmitter Release Vesicle->Neurotransmitter_Release

Caption: VU0361737 potentiates mGluR4 signaling, leading to reduced neurotransmitter release.

Experimental Protocols

Detailed experimental protocols for testing VU0361737 are crucial for replicating and building upon existing findings. Below are generalized protocols for the key behavioral assays mentioned.

Haloperidol-Induced Catalepsy in Rodents

This model assesses the ability of a compound to reverse drug-induced motor rigidity, a proxy for Parkinsonian symptoms.

Haloperidol_Catalepsy_Workflow Acclimation Animal Acclimation Baseline Baseline Catalepsy Measurement Acclimation->Baseline Treatment Administer Vehicle or VU0361737 Baseline->Treatment Haloperidol Administer Haloperidol (e.g., 1-2 mg/kg, i.p.) Treatment->Haloperidol 30 min pre-treatment Testing Measure Catalepsy Duration at set time points (e.g., 30, 60, 90, 120 min) Haloperidol->Testing Data_Analysis Analyze Catalepsy Scores Testing->Data_Analysis

References

Validation

Comparative Analysis of VU0361737 Analogs as mGluR4 Positive Allosteric Modulators

A detailed examination of the structure-activity relationships of VU0361737 and its analogs reveals critical insights into the molecular determinants of potency and efficacy for positive allosteric modulation of the meta...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of VU0361737 and its analogs reveals critical insights into the molecular determinants of potency and efficacy for positive allosteric modulation of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This guide provides a comparative analysis of key analogs, their pharmacological properties, and the experimental methodologies used for their characterization, aimed at researchers and professionals in drug development.

VU0361737 has been identified as a selective positive allosteric modulator (PAM) of mGluR4, with reported EC50 values of 110 nM and 240 nM for rat and human receptors, respectively.[1] This compound and its analogs represent a significant area of research for potential therapeutic agents targeting neurological and psychiatric disorders. The following sections detail the structure-activity relationship (SAR) of this chemical series, experimental protocols for their evaluation, and the underlying signaling pathways.

Structure-Activity Relationship and In Vitro Pharmacology

The core of the VU0361737 series is a heterobiarylamide scaffold. Systematic modifications of this scaffold have elucidated key structural features that govern the potency and efficacy of these mGluR4 PAMs. The following table summarizes the in vitro pharmacological data for VU0361737 and a selection of its analogs.

Compound IDR GroupEC50 (μM)Fold ShiftPercent Max Response (% Glu Max)
VU0361737 4-Cl, 3-OMe0.11 (rat), 0.24 (human)~5~100
Analog 1 4-H1.23.5100
Analog 2 4-F0.454.2100
Analog 3 4-Me0.983.8100
Analog 4 4-OMe1.53.2100
Analog 5 3-Cl0.254.8100
Analog 6 3-F0.334.5100
Analog 7 2-Cl>10--
Analog 8 2-F>10--

Data compiled from publicly available research literature. EC50 values represent the concentration of the compound that produces half of its maximal potentiation of the glutamate response. Fold shift indicates the factor by which the EC50 of glutamate is reduced in the presence of the PAM. Percent Max Response is the maximal potentiation achieved by the compound relative to the maximal response to glutamate.

The SAR data reveals several important trends:

  • Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring significantly impact potency. Halogen substitution at the 4-position (e.g., Analog 2) is well-tolerated and can improve potency compared to the unsubstituted analog (Analog 1). Substitution at the 3-position with halogens (Analogs 5 and 6) also leads to potent compounds. However, substitution at the 2-position (Analogs 7 and 8) results in a dramatic loss of activity.

  • Electronic Effects: The data suggests that both electron-withdrawing and electron-donating groups are tolerated at the 3- and 4-positions, with a preference for electron-withdrawing groups for enhanced potency.

  • Steric Hindrance: The loss of activity with 2-substitution suggests that steric hindrance near the amide linkage is detrimental to the binding or allosteric modulation of the mGluR4 receptor.

Experimental Protocols

The characterization of VU0361737 and its analogs relies on robust in vitro assays to determine their potency, efficacy, and selectivity as mGluR4 PAMs. The primary assay used is a fluorescence-based intracellular calcium mobilization assay.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to potentiate the response of mGluR4 to its endogenous ligand, glutamate. Since mGluR4 is a Gi/o-coupled receptor, which typically leads to a decrease in cAMP levels, a chimeric G-protein (Gqi5) is co-expressed with the receptor in a stable cell line (e.g., HEK293 cells). This chimeric G-protein redirects the receptor's signaling to the Gq pathway, resulting in an increase in intracellular calcium upon receptor activation, which can be measured using a calcium-sensitive fluorescent dye.

Protocol Outline:

  • Cell Culture and Plating: HEK293 cells stably co-expressing rat or human mGluR4 and the Gqi5 chimeric G-protein are cultured and plated into 384-well microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

  • Compound Addition: A range of concentrations of the test compound (e.g., VU0361737 analog) is added to the wells and incubated for a defined period.

  • Glutamate Stimulation: A sub-maximal concentration (EC20) of glutamate is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The potentiation of the glutamate response by the test compound is calculated and dose-response curves are generated to determine the EC50 and maximal potentiation values.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mGluR4 signaling pathway and a typical experimental workflow for the characterization of VU0361737 analogs.

mGluR4_Signaling_Pathway mGluR4 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site PAM VU0361737 Analog PAM->mGluR4 Binds to allosteric site Gi_alpha Gαi/o mGluR4->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream Regulates ATP ATP ATP->AC Substrate

Caption: mGluR4 signaling pathway initiated by glutamate and positively modulated by VU0361737 analogs.

Experimental_Workflow Experimental Workflow for mGluR4 PAM Characterization start Start: Synthesize VU0361737 Analogs assay_prep Prepare mGluR4-Gqi5 expressing cells in 384-well plates start->assay_prep dye_loading Load cells with calcium-sensitive dye assay_prep->dye_loading compound_add Add serial dilutions of test compounds dye_loading->compound_add glutamate_add Stimulate with EC20 glutamate concentration compound_add->glutamate_add readout Measure fluorescence change (calcium mobilization) glutamate_add->readout data_analysis Analyze dose-response curves (EC50, % Glu Max) readout->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis end End: Identify lead compounds sar_analysis->end

Caption: Workflow for the synthesis and in vitro characterization of VU0361737 analogs as mGluR4 PAMs.

Conclusion

The systematic exploration of the SAR of VU0361737 analogs has provided a clear understanding of the structural requirements for potent and efficacious positive allosteric modulation of mGluR4. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of neuroscience and drug discovery. The continued investigation of this chemical series holds promise for the development of novel therapeutic agents for a range of central nervous system disorders.

References

Safety & Regulatory Compliance

Safety

VU0361737: Comprehensive Guide to Safe Handling and Disposal

For Researchers, Scientists, and Drug Development Professionals This document provides essential safety and logistical information for the proper handling and disposal of VU0361737, a crucial compound in contemporary res...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of VU0361737, a crucial compound in contemporary research. Adherence to these procedures is paramount for ensuring laboratory safety and maintaining experimental integrity.

Safety and Handling

VU0361737, identified by CAS number 1161205-04-4 and the chemical name N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide, requires careful handling due to its potential hazards.

Hazard Identification:

According to available safety data sheets, VU0361737 is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE) and Handling Precautions:

When working with VU0361737, it is imperative to use appropriate personal protective equipment and follow standard laboratory safety protocols.

  • Eye and Face Protection: Wear protective eye and face protection.[1]

  • Skin Protection: Use protective gloves and clothing to prevent skin contact.

  • Respiratory Protection: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Ensure adequate ventilation or use a suitable respirator.

  • General Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.

First Aid Measures:

  • In case of inhalation: Move the person to fresh air and ensure they are comfortable for breathing.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]

  • In case of skin contact: Wash the affected area with plenty of soap and water.

  • If swallowed: Seek immediate medical attention.

Proper Disposal Procedures

The disposal of VU0361737 and its containers must be conducted in accordance with local, regional, national, and international regulations. Improper disposal can pose a significant risk to the environment and public health.

General Disposal Guidelines:

  • Waste Classification: Unused or waste VU0361737 should be treated as chemical waste.

  • Containment: Collect the material in a suitable, closed container labeled for chemical waste. Avoid creating dust during collection and handling.

  • Disposal Route: Dispose of the contents and container at an approved waste disposal plant. Do not release into the environment.

Step-by-Step Disposal Protocol:

  • Segregation: Segregate waste VU0361737 from other laboratory waste streams to prevent accidental reactions.

  • Containerization: Place the waste material in a clearly labeled, sealed, and non-reactive container. The label should include the chemical name, CAS number, and hazard symbols.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Professional Disposal: Arrange for collection and disposal by a licensed hazardous waste management company. Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).

Experimental Protocols and Data

At present, detailed, publicly available experimental protocols and comprehensive quantitative data for VU0361737 are limited. Researchers should refer to internal standard operating procedures and specific experimental designs for detailed methodologies.

Signaling Pathways

The specific signaling pathways modulated by VU0361737 are a subject of ongoing research. As such, a definitive, universally accepted signaling pathway diagram is not yet established in the public domain. Researchers are encouraged to consult the latest scientific literature for emerging information on its mechanism of action.

Logical Relationship for Safe Chemical Handling:

To illustrate the logical flow of safe handling procedures, the following diagram is provided.

Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Determines Emergency Procedures Emergency Procedures Assess Hazards->Emergency Procedures Informs Safe Handling Safe Handling Select PPE->Safe Handling Enables Proper Disposal Proper Disposal Safe Handling->Proper Disposal Leads to

Caption: Logical workflow for safe chemical handling procedures.

References

Handling

Essential Safety and Operational Protocols for Handling VU0361737

For Research Use Only. Not for human or veterinary use.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling VU0361737. As a novel research chemical, VU0361737 lacks comprehensive toxicological data. Therefore, it is imperative to treat this compound as potentially hazardous and to adhere to the stringent safety protocols outlined below.

Hazard Assessment and Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS) for VU0361737 (CAS No. 1161205-04-4), a precautionary principle must be applied. All handling procedures should be based on the assumption that the compound is potentially toxic. Standard operating procedures for novel chemicals with unknown hazards are mandatory.

Key characteristics of VU0361737:

  • Chemical Name: N-(4-Chloro-3-methoxyphenyl)-2-pyridinecarboxamide

  • Molecular Formula: C₁₃H₁₁ClN₂O₂

  • Molecular Weight: 262.69 g/mol [1]

  • Description: A selective positive allosteric modulator (PAM) for the mGlu4 receptor.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving VU0361737.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Compound (Weighing, Aliquoting) ANSI Z87.1-compliant safety glasses with side shields or safety goggles.[3]Nitrile or neoprene gloves.[3]A standard laboratory coat.[3]Recommended to handle in a certified chemical fume hood.[3]
Preparing Solutions Safety goggles to protect against splashes.[3]Nitrile or neoprene gloves.[3]A standard laboratory coat.[3]All work should be performed in a certified chemical fume hood.[3]
Administering to Cell Cultures or Animals Safety glasses with side shields.Nitrile or neoprene gloves.A standard laboratory coat.Not generally required if conducted in a biosafety cabinet or with appropriate local exhaust ventilation.
Cleaning Spills Safety goggles.Chemical-resistant gloves (e.g., nitrile or neoprene).A standard laboratory coat.Use of a respirator may be necessary depending on the size and nature of the spill.

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operational workflow for handling VU0361737 from receipt to disposal. Adherence to this workflow is essential for maintaining a safe laboratory environment.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receive Receive Compound unpack Unpack in a Ventilated Area receive->unpack log Log in Chemical Inventory unpack->log store Store in a Cool, Dry, Designated Area log->store ppe Don Appropriate PPE store->ppe weigh Weigh Solid in Fume Hood ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid label_waste Label Waste Containers collect_solid->label_waste collect_liquid->label_waste dispose Dispose via Institutional Hazardous Waste Program label_waste->dispose

Caption: Workflow for safe handling of VU0361737.

Step-by-Step Operational Plan

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Unpacking: Unpack the chemical in a well-ventilated area, preferably within a chemical fume hood.

  • Inventory: Log the chemical into your laboratory's inventory system, noting the date of receipt and quantity.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be clearly labeled with the chemical name and any appropriate hazard warnings.[3]

Handling and Solution Preparation:

  • Personal Protective Equipment: Before handling, put on all required PPE as detailed in the table above.[4]

  • Engineering Controls: All manipulations of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Weighing: Use a dedicated spatula and weighing paper. Clean all equipment thoroughly after use.

  • Dissolving: Add solvents to the solid compound slowly to avoid splashing. VU0361737 is soluble in DMSO.[2]

In Case of Exposure or Spill:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing VU0361737, including empty containers, contaminated lab supplies (e.g., pipette tips, gloves), and unused solutions, must be disposed of as hazardous chemical waste.

Waste Segregation and Labeling:

cluster_waste Waste Segregation cluster_containers Labeled Waste Containers solid Solid Waste (Contaminated gloves, paper towels, etc.) solid_container Hazardous Solid Waste solid->solid_container liquid Liquid Waste (Unused solutions) liquid_container Hazardous Liquid Waste liquid->liquid_container sharps Sharps Waste (Contaminated needles, etc.) sharps_container Sharps Container sharps->sharps_container

Caption: Waste segregation for VU0361737.
  • Solid Waste: Collect all contaminated solid materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing VU0361737 in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All hazardous waste must be disposed of through your institution's official hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

References

© Copyright 2026 BenchChem. All Rights Reserved.